Sotalol-d6 Hydrochloride
Description
Properties
IUPAC Name |
N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRYROWYFWGSY-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Isotopic Purity of Sotalol-d6 Hydrochloride
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and analytical characterization of Sotalol-d6 Hydrochloride. It moves beyond a simple recitation of methods to explore the underlying scientific principles, the rationale behind procedural choices, and the self-validating systems required for robust isotopic analysis.
Introduction: The Significance of Sotalol and its Deuterated Analog
Sotalol is a unique pharmaceutical agent possessing both non-selective β-adrenergic receptor blocking (Vaughan-Williams Class II) and potassium channel-blocking (Vaughan-Williams Class III) properties.[1][2][3] This dual mechanism of action makes it effective in the treatment of various cardiac arrhythmias, including hemodynamically stable ventricular tachycardia and the maintenance of sinus rhythm in patients with atrial fibrillation.[2][4] First synthesized in 1960, its antiarrhythmic properties became widely recognized in the 1980s.[1]
The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), yields deuterated compounds like Sotalol-d6. These labeled molecules are chemically identical to their parent drug but possess a greater mass. This mass difference makes Sotalol-d6 an invaluable tool in modern analytical and clinical research. Its primary application is as an internal standard for the highly sensitive and accurate quantification of Sotalol in biological matrices using mass spectrometry (MS) techniques such as LC-MS.[5][6][7] The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical chemistry, correcting for variations in sample preparation and instrument response.
The clinical utility and regulatory acceptance of a deuterated compound are contingent upon its chemical and, critically, its isotopic purity. The presence of incompletely deuterated molecules (isotopologues) or undesired deuterium substitutions can compromise the accuracy of quantitative assays.[8][9] Therefore, a rigorous and multi-faceted analytical approach is not just recommended but essential for validating the synthesis of this compound.
Strategic Synthesis of this compound
The synthesis of Sotalol-d6 requires the specific introduction of six deuterium atoms onto the isopropyl group of the molecule. The most efficient strategy involves constructing the molecule from a pre-labeled, commercially available building block, namely acetone-d6, which serves as the source of the deuterated isopropyl moiety.
Retrosynthetic Analysis & Rationale
A logical retrosynthetic disconnection of Sotalol points to two key precursors: an electrophilic aromatic backbone and a nucleophilic deuterated amine. The target molecule, (RS)-N-{4-[1-hydroxy-2-(propan-2-yl-d6-amino)ethyl]phenyl}methanesulfonamide , can be synthesized by the nucleophilic addition of isopropyl-d6-amine to an epoxide or halohydrin intermediate derived from 4'-(chloroacetyl)methanesulfonanilide .[10] This approach isolates the isotopic labeling step to the synthesis of the amine, which can be prepared with high isotopic enrichment.
Synthetic Workflow
The overall synthetic pathway is a multi-step process that prioritizes efficiency and control over the final product's purity.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Preparation of Isopropyl-d6-amine
-
To a solution of acetone-d6 (1.0 eq) and ammonium acetate (3.0 eq) in methanol at 0 °C, add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of concentrated HCl until the solution is acidic (pH < 2).
-
Remove the solvent under reduced pressure.
-
Basify the residue with aqueous NaOH (6M) to pH > 12 and extract the product with diethyl ether (3x).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and carefully remove the solvent by distillation to yield isopropyl-d6-amine. Causality: This standard reductive amination is a reliable method for converting a ketone to an amine. Using a deuterated ketone ensures the deuterium labels are incorporated early and with high efficiency.
Step 2: Synthesis of (R,S)-4'-(2-chloro-1-hydroxyethyl)methanesulfonanilide
-
Dissolve 4'-(chloroacetyl)methanesulfonanilide (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.[10]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding acetone, followed by water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated in vacuo to yield the chlorohydrin intermediate. Causality: The reduction of the ketone to a secondary alcohol is a critical step. NaBH4 is a mild and selective reducing agent suitable for this transformation without affecting other functional groups.
Step 3: Synthesis of Sotalol-d6 Free Base
-
Combine the chlorohydrin intermediate from Step 2 (1.0 eq) with isopropyl-d6-amine (3.0 eq) in a sealed pressure vessel.
-
Heat the mixture to 80-90 °C for 16-24 hours.[10]
-
Cool the vessel to room temperature, and remove the excess amine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate. Purify the crude product by silica gel chromatography to obtain Sotalol-d6 as a free base. Causality: The nucleophilic substitution of the chloride by the deuterated amine forms the core structure of Sotalol-d6. Using an excess of the amine drives the reaction to completion.
Step 4: Formation of this compound
-
Dissolve the purified Sotalol-d6 free base in isopropanol (IPA).
-
Add a solution of HCl in IPA (e.g., 3.9 N) dropwise with stirring until precipitation is complete.[10]
-
Filter the resulting solid, wash with cold IPA, and dry under vacuum to yield this compound as a white solid. Causality: Conversion to the hydrochloride salt improves the compound's stability and water solubility, which is standard for pharmaceutical preparations.[11]
Verification of Isotopic Purity: A Multi-Technique Approach
Determining the purity of a deuterated compound is a multi-faceted task. It requires not only confirming chemical purity (the absence of contaminants) but also quantifying isotopic purity.[12] Isotopic purity itself has two key metrics:
-
Isotopic Enrichment: The percentage of deuterium at a specific labeled position.
-
Species Abundance: The percentage of the total population of molecules that have a specific isotopic composition (e.g., d6, d5, d4, etc.).[12]
A combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy is required for a comprehensive and self-validating characterization.[13][14]
Sources
- 1. Sotalol - Wikipedia [en.wikipedia.org]
- 2. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Expanding clinical role of unique class III antiarrhythmic effects of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sotalol: Current Status and Expanding Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Sotalol-d6 (hydrochloride) | CAS 1246820-85-8 | Cayman Chemical | Biomol.com [biomol.com]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN109419779B - Sotalol hydrochloride preparation - Google Patents [patents.google.com]
- 12. isotope.com [isotope.com]
- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. resolvemass.ca [resolvemass.ca]
Sotalol-d6 Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Role of Deuterated Standards in Pharmaceutical Analysis
In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled internal standards is not merely a best practice but a cornerstone of robust bioanalytical method validation. Sotalol, a non-selective β-adrenergic blocker and class III antiarrhythmic agent, is a widely prescribed medication for the management of cardiac arrhythmias.[1][2] Consequently, the accurate quantification of Sotalol in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. Sotalol-d6 Hydrochloride (Sotalol-d6 HCl), a deuterated analog of Sotalol HCl, serves as an ideal internal standard for mass spectrometry-based bioanalysis.[1][3] The six deuterium atoms on the isopropyl group provide a distinct mass shift without significantly altering the physicochemical properties, ensuring co-elution with the parent drug and minimizing ion suppression effects. This guide provides an in-depth exploration of the physical and chemical properties of Sotalol-d6 HCl, offering a critical resource for researchers, scientists, and drug development professionals.
Physicochemical Characterization of Sotalol-d6 HCl
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its effective application. The key properties of Sotalol-d6 HCl are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | N-(4-(1-hydroxy-2-((propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)phenyl)methanesulfonamide, monohydrochloride | [1] |
| Synonyms | MJ1999-d6, (±)-Sotalol-d6, DL-Sotalol-d6 | [1][4] |
| CAS Number | 1246820-85-8 | [1] |
| Molecular Formula | C₁₂H₁₄D₆N₂O₃S · HCl | [1] |
| Formula Weight | 314.9 g/mol | [1] |
| Appearance | Solid | [4] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |
| Melting Point | Not explicitly available for d6; Sotalol HCl: ~202-204 °C | [5] |
| Solubility | Soluble in DMSO, Methanol, and Water | [4] |
| Storage | -20°C | [6] |
| Stability | ≥ 4 years |
Insight: The high deuteration purity is critical for minimizing isotopic interference in mass spectrometric analysis. The solubility in common laboratory solvents facilitates the preparation of stock and working solutions for analytical assays. The established long-term stability ensures the integrity of the standard over the course of extended research projects.
Spectroscopic and Chromatographic Profile
The structural integrity and purity of Sotalol-d6 HCl are confirmed through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for Sotalol-d6 HCl are proprietary to manufacturers, the expected ¹H NMR spectrum would show the absence of signals corresponding to the six protons of the isopropyl methyl groups, which are present in the spectrum of unlabeled Sotalol. The remaining aromatic and aliphatic protons would exhibit chemical shifts and coupling constants similar to the parent compound. Predicted ¹³C NMR data for Sotalol suggests distinct signals for the aromatic and aliphatic carbons, and in the deuterated analog, the carbons attached to deuterium would exhibit significantly attenuated signals due to the absence of the nuclear Overhauser effect and longer relaxation times.[7][8]
Mass Spectrometry (MS)
In mass spectrometry, Sotalol-d6 HCl exhibits a distinct mass-to-charge ratio (m/z) that is 6 units higher than unlabeled Sotalol. This mass difference is the cornerstone of its use as an internal standard in quantitative LC-MS/MS assays. The fragmentation pattern of Sotalol-d6 would be analogous to that of Sotalol, with the deuterated fragments retaining the mass shift.[9]
Chromatographic Behavior
In reversed-phase high-performance liquid chromatography (RP-HPLC), Sotalol-d6 HCl co-elutes with unlabeled Sotalol due to their nearly identical physicochemical properties. This co-elution is essential for compensating for variations in sample preparation and instrument response.
Experimental Protocols: A Practical Guide
The following section outlines detailed, field-proven methodologies for the handling and analysis of Sotalol-d6 HCl.
Preparation of Stock and Working Solutions
Rationale: Accurate and consistent preparation of standard solutions is the foundation of reliable quantitative analysis. The choice of solvent should ensure complete dissolution and long-term stability.
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of Sotalol-d6 HCl.
-
Dissolve the weighed standard in 1 mL of methanol or DMSO in a Class A volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial to protect from light.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution with the appropriate mobile phase or a mixture of water and an organic solvent (e.g., 50:50 methanol:water) to achieve the desired concentrations for the calibration curve and quality control samples.
-
Vortex each working solution thoroughly before use.
-
Quantitative Analysis by LC-MS/MS
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. The use of a deuterated internal standard like Sotalol-d6 HCl is crucial for correcting for matrix effects and variability in extraction and ionization.[9]
Workflow Diagram:
Caption: Workflow for the quantitative analysis of Sotalol using Sotalol-d6 HCl as an internal standard by LC-MS/MS.
Detailed Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of Sotalol-d6 HCl working solution (as internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example): [9]
-
LC System: Agilent 1260 HPLC or equivalent.[10]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).[9]
-
Mobile Phase: A gradient of 10 mM ammonium formate (containing 0.2% formic acid) in water (A) and acetonitrile (B).[9]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[9]
-
MRM Transitions:
-
Sotalol: m/z 273.2 → 255.1[9]
-
Sotalol-d6: m/z 279.2 → 261.1 (predicted based on Sotalol fragmentation)
-
-
Self-Validating System: The protocol's trustworthiness is enhanced by the inclusion of quality control (QC) samples at low, medium, and high concentrations, which are analyzed alongside the unknown samples. The accuracy and precision of the QC samples must fall within acceptable limits (typically ±15%) for the analytical run to be considered valid.
Synthesis and Impurity Profile
While a detailed, step-by-step synthesis protocol for Sotalol-d6 HCl is not publicly available and is often proprietary, the general approach involves the use of deuterated starting materials. The synthesis of Sotalol typically involves the reaction of 4-acetylmethanesulfonanilide with bromine, followed by reduction and subsequent reaction with isopropylamine. For the deuterated analog, deuterated isopropylamine or a precursor would be used.
Logical Relationship Diagram:
Caption: Logical flow of the synthesis and purification of Sotalol-d6 HCl.
Potential Impurities: Potential impurities in Sotalol-d6 HCl can arise from the starting materials, byproducts of the synthesis, or degradation. Common impurities in Sotalol have been identified and characterized, and similar impurities could be present in the deuterated analog.[10] These can be monitored and controlled through appropriate analytical methods, such as the HPLC method described above.
Conclusion and Future Perspectives
Sotalol-d6 HCl is an indispensable tool for the accurate and precise quantification of Sotalol in various matrices. Its well-defined physicochemical properties, predictable chromatographic behavior, and distinct mass spectrometric signature make it an ideal internal standard. The experimental protocols outlined in this guide provide a robust framework for its effective implementation in a research or drug development setting. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-purity, well-characterized stable isotope-labeled standards like Sotalol-d6 HCl will undoubtedly increase, further solidifying its critical role in ensuring the quality and reliability of bioanalytical data.
References
-
MDPI. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Available from: [Link]
-
PubMed. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. Available from: [Link]
- Google Patents. Pharmaceutical composition with sotalol combination and their use in treatment of cardiac ailments.
-
PubChem. Sotalol. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0014632). Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0014632). Available from: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Sotalol | C12H20N2O3S | CID 5253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sotalol-d6 (hydrochloride) | CAS 1246820-85-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. US6281246B2 - Pharmaceutical composition with sotalol combination and their use in treatment of cardiac ailments - Google Patents [patents.google.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0014632) [hmdb.ca]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0014632) [hmdb.ca]
- 9. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Mechanism of Action of Deuterated Sotalol as an Internal Standard
This guide provides an in-depth exploration of the analytical mechanism and application of deuterated sotalol as an internal standard (IS) in quantitative mass spectrometry. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to achieve the highest levels of accuracy and precision in bioanalytical assays. We will move beyond procedural descriptions to explain the fundamental principles that make stable isotope-labeled internal standards the "gold standard" in the field, in line with regulatory expectations from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
Part 1: The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The cornerstone of modern quantitative bioanalysis is the mitigation of variability. During sample processing—from extraction to injection—analyte loss is almost inevitable. Furthermore, complex biological matrices can cause unpredictable ion suppression or enhancement in the mass spectrometer's source, leading to fluctuating signal intensity.[1][3] The use of an internal standard is designed to correct for these variations.
A deuterated internal standard, a type of stable isotope-labeled internal standard (SIL-IS), is the ideal tool for this purpose.[4] Its effectiveness is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] The logic is as follows:
-
Spiking: A precisely known quantity of the deuterated internal standard (e.g., sotalol-d6) is added to the sample containing an unknown quantity of the native analyte (sotalol) at the very beginning of the sample preparation process.[1]
-
Physicochemical Mimicry: Because the deuterated standard is chemically almost identical to the analyte, it experiences the exact same physical losses during extraction, evaporation, and reconstitution. It also experiences the same ionization effects in the mass spectrometer source.[1][4]
-
Constant Ratio: Consequently, while the absolute signals of both the analyte and the internal standard may vary between samples, the ratio of their signals remains constant and is directly proportional to the analyte's initial concentration.[5]
-
Mass-Based Differentiation: The mass spectrometer is the key to this technique, as it can easily differentiate between the native analyte and the slightly heavier deuterated standard based on their mass-to-charge (m/z) ratios.[1][6]
This principle ensures that any experimental artifact that reduces the final signal of the analyte will reduce the signal of the internal standard to the same degree, thus nullifying the error.
Caption: Chemical structures of Sotalol and its deuterated analog.
The "mechanism of action" of deuterated sotalol as an internal standard can be understood by examining its behavior at each stage of a typical LC-MS/MS workflow.
Stage 1: Sample Extraction
Whether using protein precipitation, liquid-liquid extraction, or solid-phase extraction, the goal is to remove interferences from the matrix. Because the substitution of hydrogen with deuterium results in a negligible change in polarity, solubility, and pKa, sotalol and deuterated sotalol exhibit virtually identical extraction recoveries. If 15% of the native sotalol is lost during a solid-phase extraction wash step, 15% of the deuterated sotalol will be lost as well, preserving their concentration ratio.
Stage 2: Chromatographic Separation
In liquid chromatography (LC), deuterated sotalol co-elutes with native sotalol. [1]This is a critical feature. Matrix effects are often highly localized and time-dependent as co-eluting matrix components enter the mass spectrometer source. By co-eluting, both the analyte and the internal standard are exposed to the exact same degree of ion suppression or enhancement at the exact same moment, ensuring the most accurate correction.
Caption: Ideal co-elution of analyte and deuterated internal standard.
Stage 3: Mass Spectrometric Detection
This is the only stage where the analyte and internal standard are deliberately treated differently. Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific mass transitions are monitored for each compound.
-
Sotalol (Analyte): The instrument isolates the precursor ion (e.g., m/z 273.1) and detects a specific product ion after fragmentation (e.g., m/z 214.1).
-
Deuterated Sotalol (IS): The instrument isolates the heavier precursor ion (e.g., m/z 279.1 for d6) and its corresponding product ion.
The instrument rapidly cycles between these transitions, generating separate chromatograms for the analyte and the internal standard, even though they elute simultaneously. The specificity of MRM ensures that there is no cross-talk or interference between the two signals. [6]
Comparative Performance
The superiority of a deuterated internal standard over a structural analog (e.g., atenolol, which has been used in older HPLC-UV methods for sotalol analysis)[7][8][9][10] is significant, especially in mass spectrometry.
| Parameter | Deuterated Sotalol (SIL-IS) | Structural Analog (e.g., Atenolol) | Causality Behind Performance |
| Chromatography | Co-elutes with analyte [1] | Elutes at a different retention time | Co-elution ensures both compounds experience identical matrix effects at the same time. |
| Extraction Recovery | Identical to analyte | May differ significantly | Near-identical physicochemical properties ensure parallel behavior during all sample prep stages. |
| Ionization Efficiency | Identical to analyte | Different | A structural analog will have a different ionization efficiency, leading to incomplete correction for matrix effects. |
| Regulatory View | Considered the "gold standard" [2][4] | Requires extensive validation to prove suitability | Regulatory bodies recognize that SIL-IS provides the most robust and reliable data. [2] |
Part 3: Experimental Protocol: Quantification of Sotalol in Human Plasma
This protocol describes a self-validating system for the robust quantification of sotalol in plasma, grounded in the principles discussed above.
1. Materials and Reagents
-
Sotalol reference standard
-
Deuterated Sotalol (e.g., Sotalol-d6) internal standard
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (LC-MS grade)
-
Human Plasma (K2-EDTA)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sotalol and sotalol-d6 in methanol.
-
Working Standard Solutions: Serially dilute the sotalol stock solution with 50:50 acetonitrile:water to prepare calibration standards covering the desired analytical range (e.g., 10-5000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the sotalol-d6 stock solution with acetonitrile. This solution will be used as the protein precipitation reagent.
3. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma (for calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL sotalol-d6 in acetonitrile) to each tube. The IS is added early to ensure it tracks the analyte through the entire process.
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.
-
Add 100 µL of water containing 0.1% formic acid to the supernatant to ensure compatibility with the mobile phase.
-
The sample is now ready for injection.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sotalol | 273.1 | 214.1 | 20 |
| Sotalol-d6 | 279.1 | 220.1 | 20 |
5. Data Analysis and Quantification
-
Integrate the peak areas for the sotalol and sotalol-d6 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = Sotalol Peak Area / Sotalol-d6 Peak Area.
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Apply a weighted (1/x²) linear regression to the calibration curve.
-
Determine the concentration of sotalol in unknown samples by interpolating their PAR from the regression line.
Part 4: Trustworthiness and Regulatory Considerations
While deuterated internal standards are superior, their use requires careful consideration to ensure data integrity, as mandated by regulatory guidelines from bodies like the FDA. [11][12][13][14]
-
Isotopic Purity: The deuterated standard must be assessed for the presence of any unlabeled analyte. Significant amounts of unlabeled sotalol in the sotalol-d6 standard would lead to an artificially high baseline and inaccurate quantification at the lower limits.
-
Stability of Deuterium Labels: The deuterium atoms must be placed in non-exchangeable positions on the molecule. [1][15]Placing them on the isopropyl group, as in sotalol-d6, is a stable position. Placing them on an amine or hydroxyl group would lead to rapid D-H exchange with the solvent, compromising the integrity of the standard. [15]* Lifecycle Management: Analytical methods should be monitored over the product lifecycle. Any significant changes in methodology may require revalidation to ensure the internal standard continues to perform appropriately. [12] By adhering to these principles, the use of deuterated sotalol as an internal standard creates a self-validating system that produces highly reliable and defensible data, meeting the stringent requirements of both the scientific community and regulatory authorities.
References
- A Technical Guide to Deuterated Internal Standards for Mass Spectrometry. Benchchem.
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem.
- Adhering to Regulatory Agency Guidelines for Deuterated Internal Standards: A Compar
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]
-
Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. PubMed. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Analysis of Opioids Using Isotope Dilution With GC/MS/MS. American Laboratory. [Link]
-
Validation of Analytical Methods. Lab Manager Magazine. [Link]
-
Determination of sotalol in human cardiac tissue by high-performance liquid chromatography. PubMed. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
Simplified procedure for the determination of sotalol in plasma by high-performance liquid chromatography. PubMed. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
-
Electrophysiologic properties of sotalol and d-sotalol. A current view. PubMed. [Link]
-
Dextrorotatory isomer of sotalol: electrophysiologic effects and interaction with verapamil. PubMed. [Link]
-
High-performance liquid chromatographic determination of sotalol in plasma. I. Application to the disposition of sotalol enantiomers in humans. PubMed. [Link]
-
Pharmacokinetic and pharmacodynamic profiles of d-sotalol and d,l-sotalol. PubMed. [Link]
-
Enantioselective Analysis of Sotalol in Plasma by Reversed-Phase High-Performance Liquid Chromatography Using Diastereomeric Derivatives. PubMed. [Link]
-
Stereospecific high-performance liquid chromatographic assay of sotalol in plasma. PubMed. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Determination of sotalol in human cardiac tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic determination of sotalol in plasma. I. Application to the disposition of sotalol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective analysis of sotalol in plasma by reversed-phase high-performance liquid chromatography using diastereomeric derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereospecific high-performance liquid chromatographic assay of sotalol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Validation of Analytical Methods | Lab Manager [labmanager.com]
- 13. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Stability and Storage of Sotalol-d6 Hydrochloride
This guide provides an in-depth analysis of the critical parameters governing the stability and optimal storage of Sotalol-d6 Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity of this essential stable isotope-labeled compound.
Introduction: The Critical Role of this compound in Research
This compound is the deuterated analog of Sotalol Hydrochloride, a non-selective beta-adrenergic receptor antagonist and a class III antiarrhythmic agent.[1][2] The incorporation of six deuterium atoms on the isopropyl group creates a stable, heavier isotopologue, making it an indispensable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1][3] Its structural similarity to the parent drug ensures that it co-elutes and ionizes similarly, allowing for precise correction of analytical variability during sample preparation and analysis.[4] The accuracy of pharmacokinetic, metabolic, and therapeutic drug monitoring studies hinges on the chemical purity and isotopic stability of this compound. Therefore, a comprehensive understanding of its stability and the implementation of rigorous storage protocols are paramount.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential for designing appropriate storage and handling protocols.
| Property | Value | Source(s) |
| Chemical Name | N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride | [5][6] |
| Synonyms | (±)-Sotalol-d6 HCl, DL-Sotalol-d6 HCl, MJ1999-d6 | [1][3] |
| CAS Number | 1246820-85-8 | [5][7] |
| Molecular Formula | C₁₂H₁₄D₆N₂O₃S · HCl | [3][5] |
| Molecular Weight | 314.86 g/mol | [5][6] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically >95% (HPLC), >99% deuterated forms | [1][5] |
| Solubility | Soluble in DMSO, Methanol, and Water | [1][8] |
Core Principles of Stability and Storage
The primary objective in storing this compound, as with any stable isotope-labeled (SIL) compound, is to preserve both its chemical structure and its isotopic enrichment.[9] Two main processes can compromise the integrity of the compound: chemical degradation and isotopic exchange.
Chemical Degradation
This involves the breakdown of the Sotalol molecule itself. Key environmental factors that accelerate chemical degradation include:
-
Temperature: Higher temperatures increase the rate of chemical reactions, potentially leading to the formation of impurities.[9]
-
Light: Photosensitive compounds can degrade upon exposure to UV or visible light.[9] While Sotalol is not extremely light-sensitive, protection from light is a standard best practice.
-
Moisture: As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can promote hydrolysis or other degradation pathways.
-
Oxygen: Oxidative degradation can occur, particularly for molecules with susceptible functional groups.
Isotopic Exchange (D/H Exchange)
This is a critical concern for deuterated compounds. It involves the replacement of deuterium atoms with hydrogen atoms from the environment (e.g., from atmospheric moisture or protic solvents).[10] While the C-D bonds in Sotalol-d6 are generally stable, prolonged exposure to certain conditions (e.g., high humidity, acidic or basic environments) could potentially facilitate this exchange, thereby compromising the isotopic purity of the standard.
Recommended Storage and Handling Protocols
Based on manufacturer specifications and established best practices for stable isotope-labeled compounds, the following protocols are recommended to ensure the long-term stability of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | -20°C | Minimizes chemical degradation and preserves long-term stability. This is the consensus recommendation from multiple suppliers. | [3][5][8][11] |
| Atmosphere | Store in a tightly sealed container. For utmost stability, consider storage under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to moisture and atmospheric oxygen, mitigating risks of hydrolysis, oxidation, and D/H exchange. | [9] |
| Light Exposure | Store in the dark (e.g., in an amber vial or inside a light-proof secondary container). | Protects against potential photodegradation. | [9] |
| Container | Use high-quality, inert containers (e.g., amber glass vials with PTFE-lined caps). | Prevents leaching of impurities from the container and provides a barrier against light and moisture. | [9] |
With these conditions, this compound has a demonstrated stability of at least four years.[3]
Handling Workflow
The following diagram outlines the recommended workflow for handling solid this compound upon receipt and during preparation of stock solutions.
Caption: Recommended workflow for handling solid this compound.
Step-by-Step Protocol for Preparing Stock Solutions
-
Equilibration: Before opening, remove the vial of this compound from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise its integrity.[9]
-
Weighing: Perform weighing in a controlled environment with low humidity if possible. Handle the solid material quickly to minimize exposure to the atmosphere.
-
Solvent Selection: Dissolve the compound in a high-purity, anhydrous solvent appropriate for the analytical method (e.g., methanol, DMSO, water).[1] Using anhydrous solvents minimizes the risk of introducing water that could facilitate D/H exchange over time.
-
Storage of Solutions: Store stock solutions in amber glass vials with PTFE-lined caps at -20°C or, for enhanced stability, at -80°C.[12] While studies on liquid formulations of non-deuterated sotalol show stability for several weeks at refrigerated and room temperatures, freezing is the standard for long-term preservation of analytical standards.[13][14]
-
Working Solutions: Prepare working solutions by diluting the stock solution as needed. Avoid repeated freeze-thaw cycles of the main stock solution by preparing smaller aliquots for daily use.
Understanding Degradation Pathways and Stability-Indicating Methods
While Sotalol is a relatively stable molecule, forced degradation studies have identified its potential vulnerabilities. It is generally stable under thermal and photolytic stress but shows degradation under strong acidic and oxidative conditions (e.g., 30% H₂O₂).[15][16] The primary degradation products are often related to modifications of the side chain or the methanesulfonamide group.[17]
A self-validating stability program relies on analytical methods that can distinguish the intact compound from any potential degradants.
Experimental Workflow for Stability Assessment
Caption: Workflow for a formal stability assessment study.
A robust, stability-indicating HPLC method is essential for monitoring the purity of this compound over time.[9] Such a method must be capable of separating the main peak from all potential process-related impurities and degradation products.
Conclusion
The chemical and isotopic integrity of this compound is fundamental to its function as an internal standard in high-sensitivity analytical applications. Adherence to the storage and handling protocols outlined in this guide is critical for mitigating the risks of chemical degradation and isotopic exchange. The core directive is unambiguous: store this compound as a solid at -20°C in a tightly sealed, light-resistant container. By implementing these scientifically grounded practices, researchers can ensure the long-term reliability of their analytical results and contribute to the overall trustworthiness of their scientific findings.
References
-
A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. BenchChem.
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
-
This compound. LGC Standards.
-
MSDS - Sotalol D6 Hydrochloride. KM Pharma Solution Private Limited.
-
How To Properly Store Your Radiolabeled Compounds. Moravek.
-
SOTALOL HYDROCHLORHIDE Safety Data Sheet. Moehs Ibérica.
-
Sotalol hydrochloride-MSDS. BioCrick.
-
Sotalol D6 HCl | 1246820-85-8. ChemicalBook.
-
Sotalol-d6 (hydrochloride) | CAS 1246820-85-8. Cayman Chemical.
-
Sotalol hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific.
-
Sotalol-d6 (hydrochloride) Product Information. Cayman Chemical.
-
This compound. PubChem.
-
Managing Storage of Radiolabeled Compounds. National Institutes of Health.
-
Sotalol (hydrochloride) Safety Data Sheet. Cayman Chemical.
-
Safety data sheet - Sotalol hydrochloride. British Pharmacopoeia.
-
Stability of sotalol hydrochloride in extemporaneously prepared oral suspension formulations. PubMed.
-
Stability of sotalol in two liquid formulations at two temperatures. PubMed.
-
Sotalol (hydrochloride) SAFETY DATA SHEET. Amazon S3.
-
Stability of Sotalol Hydrochloride in Extemporaneously Prepared Oral Suspension Formulations. Request PDF. ResearchGate.
-
Flavor Compounds Identification and Reporting. MDPI.
-
Stability of Sotalol in Two Liquid Formulations at Two Temperatures. ResearchGate.
-
The Fate of Sotalol in Aqueous Chlorination: Kinetics, Mechanisms and Ecotoxicity Assessment. PubMed.
-
Pharmacology, pharmacodynamics and pharmacokinetics of sotalol. PubMed.
-
HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. MDPI.
-
Sotalol-D6 | CAS 1246912-17-3. Veeprho.
Sources
- 1. Sotalol-d6 (hydrochloride) | CAS 1246820-85-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Pharmacology, pharmacodynamics and pharmacokinetics of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | C12H21ClN2O3S | CID 57369408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. kmpharma.in [kmpharma.in]
- 8. Sotalol D6 HCl | 1246820-85-8 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Flavor Compounds Identification and Reporting [mdpi.com]
- 11. biocrick.com [biocrick.com]
- 12. moravek.com [moravek.com]
- 13. Stability of sotalol hydrochloride in extemporaneously prepared oral suspension formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of sotalol in two liquid formulations at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility of Sotalol-d6 Hydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of Sotalol-d6 Hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's behavior in various solvent systems. This document delves into the physicochemical principles governing solubility, presents available solubility data, and offers a robust experimental protocol for its determination.
Introduction: The Significance of this compound and its Solubility
Sotalol is a non-selective beta-adrenergic receptor antagonist and a class III antiarrhythmic agent.[1] The deuterated isotopologue, this compound, serves as an invaluable internal standard for the quantification of sotalol in biological matrices via mass spectrometry-based assays.[1] Understanding the solubility of this compound is paramount for the preparation of stock solutions, formulation development, and ensuring the accuracy and reproducibility of experimental results. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will explore the solubility of this compound, providing both qualitative and quantitative data where available. It will also address the nuanced, yet generally minimal, impact of deuterium substitution on the compound's solubility profile.
Physicochemical Properties Influencing Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For this compound, the key determinants are its pKa and lipophilicity (logP).
Molecular Formula: C₁₂H₁₄D₆N₂O₃S · HCl[1] Molecular Weight: 314.86 g/mol [2][3]
The structure of Sotalol contains both hydrophilic (e.g., hydroxyl, sulfonamide, and secondary amine groups) and lipophilic (e.g., the phenyl ring) moieties, rendering it amphiphilic. The hydrochloride salt form significantly enhances its aqueous solubility.
-
pKa: The parent compound, Sotalol, has a basic pKa of 9.76.[4] This indicates that the secondary amine is protonated at physiological pH, a characteristic that contributes to its aqueous solubility.
-
logP: The logarithm of the octanol/water partition coefficient (logP) for Sotalol is 1.1.[4] This value suggests a relatively balanced hydrophilic-lipophilic nature.
The Impact of Deuteration on Solubility
The substitution of hydrogen with deuterium in this compound is not expected to significantly alter its equilibrium solubility. While the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, these differences primarily manifest as kinetic isotope effects that can influence metabolic stability.[5][6] For thermodynamic properties like solubility, the changes are generally negligible as the overall molecular size, shape, and polarity remain largely unchanged.[6] Therefore, for practical purposes in solution chemistry, the solubility data for Sotalol Hydrochloride can serve as a reliable proxy for this compound.
Solubility Profile of this compound
The following table summarizes the known solubility of this compound and its non-deuterated counterpart, Sotalol Hydrochloride, in various common laboratory solvents. It is crucial to note that "soluble" is a qualitative term, and for precise experimental work, determining the quantitative solubility is recommended.
| Solvent | This compound | Sotalol Hydrochloride |
| Water | Soluble[1][7] | Soluble to 50 mM |
| DMSO | Soluble[1][7] | ~20 mg/mL |
| Methanol | Soluble[1][7] | Data not readily available |
| Ethanol | Data not readily available | Insoluble |
| Dimethyl Formamide (DMF) | Data not readily available | ~20 mg/mL |
| PBS (pH 7.2) | Data not readily available | ~10 mg/mL |
Note: The molecular weight of Sotalol Hydrochloride is 308.82 g/mol .
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[8][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Rationale for the Shake-Flask Method
The shake-flask method is favored for its reliability and direct measurement of thermodynamic solubility. By introducing an excess of the solid compound to the solvent, the system is allowed to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. This provides a definitive value for the maximum concentration of the solute that can be dissolved in the solvent under specific conditions of temperature and pressure.
Step-by-Step Experimental Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, DMSO, methanol, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the collected supernatant through a 0.22 µm syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.
-
Self-Validating System
This protocol incorporates self-validating steps to ensure trustworthiness. The use of an excess of solid material provides a visual confirmation that saturation has been achieved. The extended equilibration time and subsequent centrifugation and filtration steps are designed to guarantee that only the dissolved compound is being quantified. The generation of a standard curve for quantification ensures the accuracy of the concentration measurement.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. While qualitative data indicates its solubility in common polar solvents, quantitative determination via a robust method like the shake-flask protocol is essential for precise scientific applications. The physicochemical properties of the parent compound, Sotalol, offer valuable insights into its solubility behavior, and the impact of deuteration on this thermodynamic property is considered minimal. The provided experimental protocol offers a reliable framework for researchers to determine the precise solubility of this compound in their specific solvent systems, thereby ensuring the integrity and accuracy of their research and development endeavors.
References
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]
-
PubChem. Sotalol. [Link]
-
Bioscientia. Deuterated Drugs. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
Wikipedia. Deuterated drug. [Link]
-
R&D Systems. Sotalol hydrochloride | Non-selective Adrenergic beta Receptor Antagonists. [Link]
-
Deranged Physiology. Sotalol. [Link]
-
Salamandra. Regulatory Considerations for Deuterated Products. [Link]
-
Reddit. Why are Deuterated Functional Groups included in Some Drugs? [Link]
-
PubChem. This compound. [Link]
-
U.S. Food and Drug Administration. 205108Orig1s000. [Link]
Sources
- 1. Sotalol-d6 (hydrochloride) | CAS 1246820-85-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound | C12H21ClN2O3S | CID 57369408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Sotalol | C12H20N2O3S | CID 5253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioscientia.de [bioscientia.de]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Sotalol D6 HCl | 1246820-85-8 [amp.chemicalbook.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. bioassaysys.com [bioassaysys.com]
Decoding the Deuterated Standard: A Deep Dive into the Certificate of Analysis for Sotalol-d6 Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Sotalol-d6 Hydrochloride, a deuterated analog of the antiarrhythmic agent Sotalol, serves as a critical tool in such analyses. The Certificate of Analysis (CoA) for this compound is not merely a document of quality control; it is a comprehensive scientific report that warrants a thorough understanding. This guide will provide an in-depth interpretation of a typical CoA for this compound, elucidating the scientific principles behind the analytical data and empowering researchers to critically evaluate and effectively utilize this essential reference material.
The Anatomy of a Certificate of Analysis: More Than Just Numbers
A Certificate of Analysis is a formal document that attests to a product's compliance with its specifications and serves as a batch-level quality control tool.[1][2] For a deuterated standard like this compound, the CoA provides a detailed account of its identity, purity, and isotopic enrichment, all of which are crucial for its intended use as an internal standard in mass spectrometry-based assays.[3][4][5]
A typical CoA is structured to provide a clear and concise summary of the analytical testing performed on a specific batch of the material.[2][6][7][8] Key sections of a CoA for this compound will be dissected in the following pages, with a focus on not just what was measured, but why it matters.
Section 1: Identification and Characterization
This initial section of the CoA establishes the fundamental identity of the compound. It confirms that the material is indeed this compound and provides key chemical information.
| Parameter | Typical Specification | Analytical Technique(s) | Significance for the Researcher |
| Appearance | White to Off-White Solid | Visual Inspection | A preliminary check for any obvious signs of degradation or contamination. |
| Molecular Formula | C₁₂H₁₄D₆N₂O₃S·HCl | Not Applicable | Confirms the elemental composition, including the presence of six deuterium atoms. |
| Molecular Weight | ~344.9 g/mol | Mass Spectrometry (MS) | Verifies the molecular mass, accounting for the deuterium incorporation. |
| Structure Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Provides unequivocal evidence of the correct chemical structure and the location of the deuterium labels. |
The Power of Spectroscopy in Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural confirmation of organic molecules.[9] For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed.
-
¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in a molecule. In the case of Sotalol-d6, the ¹H NMR spectrum is expected to show a reduction or complete absence of signals corresponding to the protons that have been replaced by deuterium.[10][11] This provides direct evidence of successful deuteration at specific sites.[10]
-
²H NMR (Deuterium NMR): While less common on a standard CoA, ²H NMR can be used to directly detect the deuterium nuclei, offering unambiguous confirmation of deuteration.[10][12]
-
¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of Sotalol-d6 should be consistent with the structure of Sotalol, with minor shifts possible due to the isotopic substitution.
Mass Spectrometry (MS): MS is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[13] For this compound, MS confirms the molecular weight, which will be higher than that of unlabeled Sotalol due to the presence of six deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.[14][15][16]
Section 2: Purity Assessment
The purity of an internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses.[17] Impurities can interfere with the measurement of the analyte of interest, leading to erroneous results. The CoA will detail the chemical and isotopic purity of the this compound.
| Parameter | Typical Specification | Analytical Technique(s) | Significance for the Researcher |
| Chemical Purity | ≥98% | HPLC, UPLC | Quantifies the percentage of the desired compound, excluding any chemical impurities. |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry (MS) | Determines the percentage of molecules that are fully deuterated (d6) versus those with fewer deuterium atoms (d0-d5). |
| Water Content | ≤1.0% | Karl Fischer Titration | Water can affect the accurate weighing of the standard and may promote degradation. |
| Residual Solvents | Conforms to ICH Q3C | Headspace GC-MS | Ensures that residual solvents from the manufacturing process are below acceptable limits to prevent any potential toxicity or interference.[18][19] |
Diving Deeper into Purity Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse technique for assessing the chemical purity of pharmaceutical compounds.[9][20][21] It separates the main compound from any impurities based on their differential interactions with a stationary phase. The purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol: A Typical HPLC Purity Assay for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Sotalol has strong absorbance (e.g., 230 nm).[22]
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., mobile phase) at a known concentration.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the area percentage of the main peak.
Isotopic Purity by Mass Spectrometry: For a deuterated standard, isotopic purity is as crucial as chemical purity. It refers to the percentage of the labeled compound that contains the desired number of deuterium atoms.[13] Mass spectrometry is the definitive technique for this measurement.[13][15][16][23] The analysis involves comparing the intensity of the mass spectral peak for the fully deuterated compound (d6) to the intensities of the peaks for the unlabeled (d0) and partially deuterated (d1-d5) species.[16]
Diagram: Workflow for Isotopic Purity Determination by Mass Spectrometry
Caption: A simplified workflow for determining the isotopic purity of this compound using mass spectrometry.
Water Content by Karl Fischer Titration: The presence of water can affect the accurate weighing of a reference standard and can also contribute to its degradation over time.[24] Karl Fischer titration is the gold standard method for determining the water content in pharmaceuticals.[24][25][26][27][28] This technique is highly specific for water and can accurately measure even trace amounts.[25]
Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS): The manufacturing process of any pharmaceutical compound may involve the use of various organic solvents. It is crucial to ensure that these solvents are removed to levels that are considered safe.[19][29] The International Council for Harmonisation (ICH) has established guidelines (Q3C) that classify residual solvents based on their toxicity and set permissible daily exposure limits.[18][19][29][30] Headspace GC-MS is the most common technique for the analysis of residual solvents.
Section 3: Assay and Content
While purity determines the proportion of the desired compound relative to impurities, the assay or content value provides an absolute measure of the amount of the active substance in the material. This is often determined by a quantitative analytical method and is crucial for preparing accurate standard solutions.
| Parameter | Typical Specification | Analytical Technique(s) | Significance for the Researcher |
| Assay (on as-is basis) | 98.0% - 102.0% | Titration, qNMR, or HPLC | Provides the most accurate value for the amount of this compound in the material, accounting for impurities and water content. |
Quantitative NMR (qNMR): qNMR is an absolute quantification method that can determine the concentration of a substance without the need for a separate reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
The Self-Validating System: How the Data Interlinks
The trustworthiness of a Certificate of Analysis lies in the consistency and coherence of the data presented. The various analytical results should be mutually supportive. For instance, a high chemical purity by HPLC, high isotopic purity by MS, low water content by Karl Fischer, and low residual solvents by GC should all contribute to a high assay value. Any significant discrepancy between these values should be a red flag for the researcher and may warrant further investigation or communication with the supplier.
Conclusion: Empowering Confident Research
The Certificate of Analysis for this compound is a rich source of scientific information that goes far beyond a simple pass/fail statement. For the discerning researcher, scientist, or drug development professional, a thorough understanding of the analytical techniques and the significance of each parameter is essential for ensuring the quality and reliability of their experimental data. By critically interpreting the CoA, researchers can confidently prepare accurate standard solutions, develop robust analytical methods, and ultimately contribute to the generation of high-quality, reproducible scientific results. This guide serves as a foundational resource to empower such critical evaluation and foster a deeper appreciation for the science behind the standard.
References
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed . Available at: [Link]
-
Karl Fischer Titration: The Gold Standard For Water Content Analysis | GMP Insiders . Available at: [Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline - Shimadzu . Available at: [Link]
-
Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC - NIH . Available at: [Link]
-
Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines . Available at: [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8) - ICH . Available at: [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA) . Available at: [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | American Pharmaceutical Review . Available at: [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF - ResearchGate . Available at: [Link]
-
ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy . Available at: [Link]
-
impurities: guideline for residual solvents q3c(r6) - ICH . Available at: [Link]
-
Water Determination by Karl Fischer - Eurofins Scientific . Available at: [Link]
-
Determination of Water content in Pharmaceuticals by Karl Fischer Titration method . Available at: [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac . Available at: [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind . Available at: [Link]
-
Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting - PharmaRegulatory.in . Available at: [Link]
-
What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone - YouTube . Available at: [Link]
-
Hydrogen (Proton, Deuterium and Tritium) NMR . Available at: [Link]
-
Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry . Available at: [Link]
-
(?)-Sotalol hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com . Available at: [Link]
-
Methods for determining sotalol HCl: densitometric, fluorimetric, ?a. . Available at: [Link]
-
GMP Requirements for Certificates of Analysis (CoA) - ECA Academy . Available at: [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR - RSC Publishing . Available at: [Link]
-
Certificate of Analysis (CoA) in Pharma - Advent Chembio . Available at: [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. . Available at: [Link]
-
On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds - Semantic Scholar . Available at: [Link]
-
Annex 4 - World Health Organization (WHO) . Available at: [Link]
-
Certificate of analysis - FAQs Home - EDQM FAQs . Available at: [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. . Available at: [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) . Available at: [Link]
-
[Determination of sotalol hydrochloride by reversed-phase high performance liquid chromatography] - PubMed . Available at: [Link]
-
Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF - ResearchGate . Available at: [Link]
-
HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PubMed . Available at: [Link]
-
HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - ResearchGate . Available at: [Link]
-
Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed . Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services . Available at: [Link]
-
SPECTROPHOTOMETRIC METHODS FOR QUANTITATIVE DETERMINATION OF SOTALOL IN TABLETS Olena Maletska, Svitlana Vasyuk - Semantic Scholar . Available at: [Link]
-
Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed . Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace . Available at: [Link]
-
How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog . Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube . Available at: [Link]
-
The International Pharmaceutical Excipients Council - Certificate of Analysis Guide - gmp-compliance.org . Available at: [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs . Available at: [Link]
Sources
- 1. (?)-Sotalol hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 7. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. almacgroup.com [almacgroup.com]
- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]
- 19. database.ich.org [database.ich.org]
- 20. [Determination of sotalol hydrochloride by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methods for determining sotalol HCl: densitometric, fluorimetric, ?a. [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. gmpinsiders.com [gmpinsiders.com]
- 26. mt.com [mt.com]
- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 28. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]
- 29. database.ich.org [database.ich.org]
- 30. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
A Researcher's Guide to Sourcing and Utilizing Sotalol-d6 Hydrochloride as an Internal Standard in Quantitative Bioanalysis
An In-depth Technical Guide for Scientists and Drug Development Professionals
Executive Summary
In the landscape of modern bioanalysis, particularly within pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Sotalol, a non-selective beta-blocker and Class III antiarrhythmic agent, is a frequently quantified compound in both clinical and preclinical settings.[1][2] This guide provides a comprehensive technical overview for researchers on the critical aspects of sourcing, evaluating, and implementing Sotalol-d6 Hydrochloride as an internal standard for the precise quantification of Sotalol in biological matrices using liquid chromatography-mass spectrometry (LC-MS).
The Foundational Role of Stable Isotope-Labeled Internal Standards
Quantitative bioanalysis by LC-MS is susceptible to variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument performance.[3] A stable isotope-labeled (SIL) internal standard is the gold standard for mitigating these variabilities.[3] this compound, in which six hydrogen atoms are replaced with deuterium, is an ideal internal standard for Sotalol analysis.[4][5]
Core Principles of SIL Internal Standards:
-
Chemical and Physical Equivalence: A SIL standard co-elutes with the unlabeled analyte, ensuring that both compounds experience identical conditions throughout sample extraction, chromatography, and ionization.[6]
-
Mass Differentiation: The mass difference between the analyte and the SIL standard allows for their distinct detection by the mass spectrometer.
-
Ratio-Based Quantification: By measuring the ratio of the analyte's response to the internal standard's response, variability is normalized, leading to enhanced precision and accuracy.
Figure 1: Correction of analytical variability using a SIL internal standard.
Sourcing this compound: A Supplier Evaluation Framework
The quality of the internal standard is a critical determinant of assay performance. Researchers must meticulously evaluate commercial suppliers based on the following technical criteria, which should be clearly stated on the product's Certificate of Analysis (CoA).
| Parameter | Significance | Recommended Specification | Rationale |
| Chemical Purity | High | ≥98% (by HPLC) | Ensures that signal response is not from chemical impurities that could interfere with the analyte or standard. |
| Isotopic Purity | Critical | ≥98% Deuterated Forms | A high degree of deuteration is essential to minimize signal overlap from the unlabeled (d0) isotopologue in the internal standard channel.[7][8] |
| Identity Confirmation | Essential | ¹H-NMR, Mass Spectrometry | Provides structural confirmation and verifies the correct compound is being supplied.[9] |
| Certificate of Analysis (CoA) | Mandatory | Lot-specific CoA provided | A comprehensive CoA provides all necessary quality control data for the specific batch being purchased.[10] |
Table 1. Key quality attributes for selecting a this compound supplier.
Prominent Commercial Suppliers
Below is a summary of several commercial suppliers offering this compound for research purposes. Researchers should always consult the most current product specifications directly from the supplier.
| Supplier | Example Product Number | Stated Purity | Notes |
| Cayman Chemical | 29097 | ≥99% deuterated forms (d1-d6) | Intended for use as an internal standard for quantification by GC- or LC-MS.[4][5] |
| MedChemExpress | HY-126562R | Not specified, but labeled for use as an internal standard. | Marketed as a deuterium-labeled Sotalol hydrochloride.[11][12] |
| LGC Standards | TRC-N137340 (example) | >95% | Provides a Certificate of Analysis with detailed information, including isotopic purity.[10][13] |
| Pharmaffiliates | PA STI 079680 | Not specified | Lists this compound among its stable isotope offerings.[14] |
Table 2. A selection of commercial suppliers for this compound.
Application Protocol: Quantification of Sotalol in Human Plasma via LC-MS/MS
This section provides a validated, step-by-step methodology for the use of this compound in a typical bioanalytical workflow.
Materials and Reagents
-
Sotalol Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
Solution Preparation
-
Stock Solutions (1.0 mg/mL): Separately weigh and dissolve Sotalol HCl and Sotalol-d6 HCl in methanol to create primary stock solutions.
-
Calibration Standards: Serially dilute the Sotalol stock solution with a 50:50 methanol:water mixture to prepare a series of working solutions for calibration curve points (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard Working Solution (500 ng/mL): Dilute the Sotalol-d6 HCl stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (500 ng/mL) to all tubes except the blank matrix.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
Figure 2: Step-by-step experimental workflow for plasma sample preparation.
LC-MS/MS Instrumental Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Sotalol: 273.2 → 214.1
-
Sotalol-d6: 279.2 → 220.1
-
Data Interpretation
A calibration curve is generated by plotting the peak area ratio (Sotalol/Sotalol-d6) against the known concentrations of the calibration standards. The concentration of Sotalol in the unknown samples is then interpolated from this regression line.
Conclusion
The meticulous selection and proper implementation of this compound are non-negotiable for the generation of high-quality, reliable bioanalytical data. By partnering with reputable suppliers who provide comprehensive certification of chemical and isotopic purity, and by employing a validated analytical workflow, researchers can ensure the accuracy and integrity of their pharmacokinetic and metabolic studies. This technical guide serves as a foundational resource for scientists, empowering them to confidently source and apply this critical reagent in their drug development endeavors.
References
-
Conde, J. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.[Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.[Link]
-
RSC Publishing. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.[Link]
-
ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.[Link]
-
PubMed. (2014). A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma.[Link]
-
Pharmaffiliates. Sotalol-impurities.[Link]
-
Pharmaffiliates. Sotalol Hydrochloride-impurities.[Link]
-
SciSpace. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?[Link]
-
MDPI. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride.[Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).[Link]
-
PubMed. (1990). Pharmacologic basis of the antiarrhythmic and hemodynamic effects of sotalol.[Link]
-
NCBI Bookshelf. (2024). Sotalol.[Link]
-
PubMed. (1993). Sotalol: a breakthrough antiarrhythmic?[Link]
Sources
- 1. Pharmacologic basis of the antiarrhythmic and hemodynamic effects of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Sotalol-d6 (hydrochloride) | CAS 1246820-85-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. isotope.com [isotope.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. lgcstandards.com [lgcstandards.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | LGC Standards [lgcstandards.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
The deuterium switch in cardiac rhythm management: A technical guide to the historical development of deuterated antiarrhythmics
Abstract
The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a compelling approach in drug design, offering the potential to fine-tune pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive overview of the historical development of deuterated antiarrhythmic agents. It navigates the journey from the foundational principles of the kinetic isotope effect to the preclinical and clinical investigations of specific deuterated compounds. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the rationale, experimental methodologies, and evolutionary trajectory of applying deuterium chemistry to the management of cardiac arrhythmias.
Introduction: The Deuterium Advantage in Pharmacology
The substitution of a hydrogen atom with its heavier isotope, deuterium, is a subtle molecular modification that can profoundly impact a drug's metabolic fate.[1][2] This "deuterium switch" leverages the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[3] Consequently, enzymatic cleavage of a C-D bond, often the rate-limiting step in drug metabolism, proceeds at a slower rate.[3] This can translate into several clinically relevant advantages:
-
Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life and increased plasma exposure.[4][]
-
Reduced Toxic Metabolites: By slowing metabolism at specific sites, the formation of potentially toxic byproducts can be minimized.[4][6]
-
Enhanced Therapeutic Profile: Improved pharmacokinetics can lead to more consistent therapeutic drug levels, potentially reducing dosing frequency and improving patient compliance.[7]
-
Potential for Lower Dosing: A more stable compound may achieve therapeutic efficacy at lower doses, further enhancing its safety profile.
The application of deuterium in drug discovery is not a new concept, with early investigations dating back several decades.[3] However, it was the landmark FDA approval of deutetrabenazine (Austedo®) in 2017 for the treatment of chorea associated with Huntington's disease that solidified the therapeutic and commercial viability of this approach, ushering in a new era of "heavy" drugs.[1][]
The Antiarrhythmic Challenge and the Rationale for Deuteration
Antiarrhythmic drugs are a cornerstone of cardiovascular medicine, yet their use is often complicated by a narrow therapeutic index, proarrhythmic potential, and complex metabolic profiles. Many antiarrhythmics undergo extensive metabolism, primarily by the cytochrome P450 (CYP) enzyme system, leading to the formation of active or inactive metabolites that can contribute to both therapeutic and adverse effects.
The rationale for applying the deuterium switch to antiarrhythmic agents is therefore compelling. By strategically deuterating metabolically vulnerable positions on these molecules, it is possible to:
-
Stabilize Parent Compounds: Prolong the half-life of the active parent drug, leading to more predictable pharmacokinetics.
-
Alter Metabolite Profiles: Shift metabolism away from pathways that generate proarrhythmic or toxic metabolites.
-
Improve Safety and Tolerability: Reduce the incidence of adverse effects associated with high peak concentrations or harmful metabolites.
The historical development of deuterated antiarrhythmics has seen a focus on drugs where metabolic liabilities are well-documented and where improvements in the pharmacokinetic profile could translate into significant clinical benefits.
A Chronological Journey: Key Deuterated Antiarrhythmic Programs
The exploration of deuteration in the context of antiarrhythmic therapy has evolved alongside the broader field of deuterated drug development. While the pipeline has not been as extensive as in other therapeutic areas, several key programs have provided valuable insights and proof-of-concept.
Early Explorations and the Rise of Specialized Companies
The late 20th and early 21st centuries saw a growing interest in the systematic application of deuterium chemistry to drug design. Companies like Auspex Pharmaceuticals and Concert Pharmaceuticals were founded with a primary focus on developing deuterated versions of existing drugs.[8][9] Their work laid the groundwork for the clinical validation of the deuterium switch strategy. Auspex Pharmaceuticals, before its acquisition by Teva, was a key player in advancing deuterated compounds, most notably deutetrabenazine.[8][10][11][12][13]
Deuterated Mexiletine: A Case Study in Class I Antiarrhythmics
Mexiletine, a Class Ib antiarrhythmic agent, is used in the management of ventricular arrhythmias. Its clinical utility can be limited by a relatively short half-life and central nervous system side effects. The development of deuterated mexiletine analogues represents a targeted effort to improve its therapeutic profile.
Preclinical studies on deuterated mexiletine have demonstrated the potential to favorably alter its metabolism and pharmacokinetics. These investigations have provided valuable data on how selective deuteration can impact the metabolic pathways of Class I antiarrhythmics.
Deuterated Amiodarone Analogues: Tackling Toxicity in Class III Agents
Amiodarone is a highly effective Class III antiarrhythmic agent, but its use is often limited by a complex and unfavorable side-effect profile, including thyroid and pulmonary toxicity. Dronedarone, a non-iodinated benzofuran derivative of amiodarone, was developed to reduce these toxicities. Further research has explored the potential of deuterating dronedarone to further enhance its safety.
A 2022 study investigated the rational deuteration of dronedarone at its "bioactivation hot-spots" to attenuate its toxicity in human hepatic HepG2 cells.[7] This research highlighted the potential for site-specific deuteration to steer metabolism away from pathways that generate reactive metabolites, thereby reducing cytotoxicity while preserving pharmacological efficacy.[7]
The Case of d-Sotalol: An Isomeric, Not Deuterated, Approach
It is important to distinguish between deuteration and the use of stereoisomers. Sotalol is a Class III antiarrhythmic that exists as a racemic mixture of d- and l-isomers. d-sotalol is essentially devoid of the beta-blocking activity present in the l-isomer, making it a "pure" Class III agent.[14] While not a deuterated compound, the investigation of d-sotalol reflects the broader effort to refine the pharmacodynamic properties of existing antiarrhythmics to improve their risk-benefit profile.[14][15]
Experimental Methodologies in the Development of Deuterated Antiarrhythmics
The development of a deuterated antiarrhythmic agent follows a rigorous preclinical and clinical pathway. The following outlines key experimental workflows.
In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of deuterated and non-deuterated compounds in liver microsomes.
Protocol:
-
Incubation: The test compound (deuterated or non-deuterated) is incubated with human or animal liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Metabolite Identification
Objective: To identify the metabolic products of deuterated and non-deuterated compounds.
Protocol:
-
Incubation: Similar to the metabolic stability assay, the test compound is incubated with liver microsomes or other metabolically active systems.
-
Extraction: Metabolites are extracted from the incubation mixture.
-
Analysis: The extracts are analyzed by high-resolution mass spectrometry to identify the mass of potential metabolites.
-
Structural Elucidation: The structure of the identified metabolites is confirmed using techniques such as tandem mass spectrometry (MS/MS) and comparison with synthetic standards.
In Vivo Pharmacokinetic Studies
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated compounds in animal models.
Protocol:
-
Dosing: The test compounds are administered to laboratory animals (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Blood samples are collected at predetermined time points.
-
Plasma Analysis: The concentration of the parent drug and its major metabolites in plasma is quantified by LC-MS.
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life, are calculated.
Data Presentation and Visualization
Table 1: Comparative Pharmacokinetic Parameters of a Hypothetical Deuterated Antiarrhythmic Agent
| Parameter | Non-Deuterated Compound | Deuterated Compound | Fold Change |
| In Vitro Half-life (min) | 25 | 75 | 3.0 |
| Oral Bioavailability (%) | 40 | 70 | 1.75 |
| Plasma Half-life (h) | 4 | 10 | 2.5 |
| AUC (ng*h/mL) | 1200 | 3000 | 2.5 |
Visualizing the Deuteration Strategy
Figure 1: The Kinetic Isotope Effect in Drug Metabolism
Caption: The C-D bond's higher bond energy leads to a slower rate of enzymatic cleavage.
Figure 2: Experimental Workflow for Evaluating a Deuterated Antiarrhythmic Candidate
Caption: A streamlined workflow for the development of deuterated antiarrhythmics.
Challenges and Future Directions
While the deuterium switch holds significant promise, its application is not without challenges. The effects of deuteration can be unpredictable, and a thorough understanding of a drug's metabolic pathways is crucial for successful design.[4] Furthermore, the intellectual property landscape for deuterated compounds can be complex.
The future of deuterated antiarrhythmics will likely involve a more integrated approach, where deuteration is considered early in the drug discovery process rather than as a post-approval modification. The development of novel, de novo deuterated antiarrhythmic agents with tailored pharmacokinetic and pharmacodynamic properties represents an exciting frontier in the management of cardiac rhythm disorders.
Conclusion
The historical development of deuterated antiarrhythmic agents showcases a journey of scientific innovation, from the fundamental principles of the kinetic isotope effect to the targeted design of molecules with improved therapeutic properties. While the number of approved deuterated antiarrhythmics remains limited, the foundational research and preclinical studies have provided invaluable insights into the potential of this strategy. As our understanding of drug metabolism and the nuances of the deuterium effect continues to grow, we can anticipate the emergence of a new generation of safer and more effective deuterated antiarrhythmic therapies.
References
-
Funck-Brentano, C. (1993). Pharmacokinetic and pharmacodynamic profiles of d-sotalol and d,l-sotalol. European Heart Journal, 14 Suppl H, 30-35. [Link]
-
Singh, B. N. (1995). Pharmacodynamic, pharmacokinetic and antiarrhythmic properties of d-sotalol, the dextro-isomer of sotalol. Journal of Cardiovascular Pharmacology, 26 Suppl 1, S63-72. [Link]
-
Zhu, Y., et al. (2022). Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells. Archives of Toxicology, 96(5), 1469-1481. [Link]
-
Singh, B. N. (1995). Class III antiarrhythmic drugs. The American Journal of Cardiology, 76(8), 18B-26B. [Link]
-
Koberstein, W. (2013). Companies To Watch: Auspex Pharmaceuticals. Life Science Leader. [Link]
-
Fierce Biotech. (2010). Auspex Pharmaceuticals, Inc. Signs Deal with Teva Involving a Deuterium-Containing Drug. [Link]
-
Huntington Study Group. (2015). Teva acquires Auspex for $3.5 billion. [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 631-650. [Link]
-
Chen, J., et al. (2024). The Application of Deuteration Strategy in Drug Design. Drug Development and Industrial Pharmacy, 1-12. [Link]
-
Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]
-
Teva Pharmaceutical Industries Ltd. (2015). Teva Reinforces Leadership Position in CNS with Acquisition of Auspex. [Link]
-
Wikipedia. (n.d.). Deuterated drug. [Link]
-
Fierce Biotech. (2015). UPDATED: Teva scoops up Auspex and NDA-ready CNS drug in $3.2B buyout. [Link]
-
Patsnap. (n.d.). Concert Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials. [Link]
-
Hondeghem, L. M. (1992). Development of class III antiarrhythmic agents. Journal of Cardiovascular Pharmacology, 20 Suppl 2, S17-22. [Link]
-
Harron, D. W., & Shanks, R. G. (1987). Pharmacology, pharmacodynamics and pharmacokinetics of sotalol. Drugs, 34(3), 311-49. [Link]
-
Nattel, S. (1999). New advances in class III antiarrhythmic drug therapy. Current Opinion in Cardiology, 14(1), 23-30. [Link]
-
Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]
-
Roden, D. M. (1993). Current status of class III antiarrhythmic drug therapy. The American Journal of Cardiology, 72(6), 44B-49B. [Link]
-
Flagship Pioneering. (n.d.). Concert Pharmaceuticals. [Link]
-
Nattel, S., & Talajic, M. (1994). New class III antiarrhythmic drugs. Drugs, 48(1), 9-22. [Link]
-
Verma, A. K., et al. (2022). Emergence of Deuterated Drugs: Probable Start of New Era in the Field of Therapeutics. Journal of Drug Delivery and Therapeutics, 12(3), 164-167. [Link]
-
Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9, 440-446. [Link]
-
Concert Pharmaceuticals, Inc. (2014). Form S-1 Registration Statement. [Link]
-
CVPharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). [Link]
-
Singh, B. N., & Vaughan Williams, E. M. (1987). Sotalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use. Drugs, 34(3), 311-49. [Link]
-
Al-Kofahi, M., et al. (2023). Population Pharmacokinetics and Pharmacodynamics of Sotalol Following Expedited Intravenous Loading in Patients With Atrial Arrhythmias. Clinical Pharmacology in Drug Development, 12(11), 1121-1130. [Link]
-
Vaughan Williams, E. M. (Ed.). (2012). Antiarrhythmic Drugs. Springer Science & Business Media. [Link]
-
Synapse. (n.d.). Concert Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials. [Link]
-
Nattel, S., & Singh, B. N. (1999). Evolution, mechanisms, and classification of antiarrhythmic drugs: focus on class III actions. The American Journal of Cardiology, 84(9A), 11R-19R. [Link]
-
Valderrábano, M. (2022). The Future of Antiarrhythmic Drug Therapy: Will Drugs Be Entirely Replaced by Procedures?. Methodist DeBakey Cardiovascular Journal, 18(5), 58-63. [Link]
-
Crasto, A. M. (2014). AMIODARONE. New Drug Approvals. [Link]
-
Kuznar, W. (2009). The Cardiology Pipeline. American Health & Drug Benefits, 2(3), 123-125. [Link]
-
Comin, J., et al. (2015). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 114, 219-225. [Link]
-
ResearchGate. (n.d.). Synthesis of amiodarone, an anti-arrhythmic drug. [Link]
-
Nattel, S. (1985). Amiodarone: historical development and pharmacologic profile. The American Journal of Cardiology, 55(11), 4B-9B. [Link]
-
van der Heyden, M. A. G., et al. (2018). Class III antiarrhythmic drugs amiodarone and dronedarone impair KIR2.1 backward trafficking. British Journal of Pharmacology, 175(13), 2647-2660. [Link]
-
ClinicalTrials.gov. (n.d.). [Link]
-
Razavi, M. (2025). Antiarrhythmic Drugs [Video]. YouTube. [Link]
-
Rubin, E. J., Leopold, J., & Morrissey, S. (2024). NEJM at AHA — Catheter Ablation or Antiarrhythmic Drugs for Ventricular Tachycardia. New England Journal of Medicine. [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 6. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 7. Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Companies To Watch: Auspex Pharmaceuticals [lifescienceleader.com]
- 9. Concert Pharmaceuticals | Flagship Pioneering [flagshippioneering.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 12. Teva Pharmaceutical Industries Ltd. - Teva Reinforces Leadership Position in CNS with Acquisition of Auspex [ir.tevapharm.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Pharmacodynamic, pharmacokinetic and antiarrhythmic properties of d-sotalol, the dextro-isomer of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic profiles of d-sotalol and d,l-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Robust and High-Throughput LC-MS/MS Method for the Quantification of Sotalol in Human Plasma Using Sotalol-d6
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sotalol in human plasma. The methodology employs a simple and rapid protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard, Sotalol-d6, to ensure high accuracy and precision by correcting for matrix effects and procedural variability. The chromatographic separation is achieved on a hydrophilic interaction liquid chromatography (HILIC) column, providing excellent retention and peak shape for the polar analyte, sotalol. Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method is suitable for high-throughput applications in clinical research, therapeutic drug monitoring (TDM), and pharmacokinetic studies, and is presented with detailed protocols and validation parameters that align with regulatory expectations.
Introduction: The Rationale for Sotalol Quantification
Sotalol is a non-selective β-adrenergic blocker that also exhibits Class III antiarrhythmic properties by blocking potassium channels, thereby prolonging the cardiac action potential.[1] It is widely prescribed for the treatment of ventricular and supraventricular arrhythmias.[2] Given its dual mechanism of action and its narrow therapeutic index, the accurate measurement of sotalol concentrations in biological matrices like plasma is critical for several reasons:
-
Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in drug development.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, ensuring therapeutic efficacy while minimizing the risk of adverse effects, such as proarrhythmia.
-
Bioequivalence (BE) Studies: To compare different formulations of the drug.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in complex biological matrices due to its superior sensitivity, specificity, and speed.[3] The principle of isotope dilution mass spectrometry (IDMS), which involves the use of a stable isotope-labeled (SIL) internal standard (IS), is a powerful technique that provides a high degree of accuracy.[4] The SIL-IS, in this case Sotalol-d6, is chemically identical to the analyte and thus behaves similarly during sample extraction, chromatography, and ionization.[5] By calculating the ratio of the analyte's signal to the IS's signal, any variations introduced during the analytical process can be effectively normalized, leading to highly reliable and reproducible results.[4]
This guide provides a comprehensive protocol grounded in established bioanalytical principles, designed to be implemented in a research or clinical laboratory setting.
Analytical Method Overview
The entire analytical workflow is designed for efficiency and robustness, minimizing sample handling while maximizing data quality. The process can be summarized into three core stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Sources
- 1. Pharmacokinetic and pharmacodynamic profiles of d-sotalol and d,l-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Sotalol-d6 Hydrochloride in Rat Pharmacokinetic Studies
<
Introduction: The Rationale for Stable Isotope Labeling in Sotalol Pharmacokinetics
Sotalol is a hydrophilic, non-selective β-adrenergic blocker with both Class II and Class III antiarrhythmic properties.[1][2][3] It is utilized in the management of both supraventricular and ventricular arrhythmias.[4][5] The mechanism of action involves the blockade of β-adrenergic receptors and the inhibition of potassium channels, which prolongs the cardiac action potential duration.[1][2][4][6] Given its clinical significance, a thorough understanding of its pharmacokinetic (PK) profile is paramount for both efficacy and safety, as adverse effects like QT prolongation are concentration-dependent.[2]
Pharmacokinetic studies in animal models, particularly rats, are a cornerstone of preclinical drug development.[7][8][9] These studies provide critical data on absorption, distribution, metabolism, and excretion (ADME), which helps in predicting human pharmacokinetics and designing safe and effective clinical trials.[10][11] Rodents are foundational in the early stages of cardiovascular research due to their genetic similarity to humans and ease of use in experimental settings.[7]
The gold standard for quantitative bioanalysis in pharmacokinetic studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] To ensure the accuracy and reproducibility of LC-MS/MS data, the use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies.[13][14] Sotalol-d6 Hydrochloride, a deuterated analog of Sotalol, serves as an ideal internal standard for these studies.[15][16] Deuterated standards co-elute with the parent analyte and exhibit nearly identical ionization efficiency, effectively correcting for variations in sample extraction, matrix effects, and instrument response.[13][17][18] This ensures robust and reliable quantification of Sotalol in complex biological matrices like rat plasma.[14][18]
This document provides a comprehensive guide for researchers on the application of this compound in pharmacokinetic studies in rats, covering experimental design, detailed protocols for in-life procedures and bioanalysis, and methods for data interpretation.
Experimental Design: Key Considerations for a Robust Rat PK Study
A well-designed pharmacokinetic study is crucial for generating meaningful and reliable data. The following sections outline the critical components of a typical single-dose pharmacokinetic study of Sotalol in rats.
Animal Model Selection
Sprague-Dawley or Wistar rats are commonly used and appropriate models for cardiovascular and pharmacokinetic research.[19] Their physiology and genetics are well-characterized, providing a solid baseline for drug metabolism and disposition studies. The choice of a specific strain should be based on the existing literature and the specific research question.
Dosing and Administration
Sotalol is highly bioavailable after oral administration and is primarily excreted unchanged by the kidneys.[20][21] For initial pharmacokinetic characterization, both intravenous (IV) and oral (PO) routes of administration should be considered to determine absolute bioavailability.
| Parameter | Recommendation | Justification |
| Animal Strain | Sprague-Dawley or Wistar Rats | Well-characterized models for PK studies.[19] |
| Sex | Male and/or Female | To assess for any sex-based differences in pharmacokinetics. |
| Weight | 200-250 g | Standard weight range for adult rats in preclinical studies. |
| Health Status | Specific Pathogen-Free (SPF) | Minimizes the risk of underlying diseases confounding the results. |
| Acclimation | Minimum of 5 days | Allows animals to adapt to the facility environment, reducing stress. |
| Housing | Controlled temperature, humidity, and 12-hour light/dark cycle | Ensures consistent physiological conditions. |
| Fasting | Overnight prior to dosing (for oral administration) | Standardizes gastrointestinal conditions for absorption studies. |
Dose Selection
The selection of an appropriate dose is critical. Doses should be chosen to provide plasma concentrations that are quantifiable over a sufficient period to accurately determine the terminal elimination half-life. A review of existing literature on Sotalol pharmacokinetics in rats can guide this selection.[19][22] A common oral dose for pharmacokinetic studies in rats is in the range of 10-100 mg/kg.[22]
Blood Sampling Schedule
A well-designed blood sampling schedule is essential for accurately defining the plasma concentration-time profile. The schedule should include frequent sampling during the absorption and distribution phases, followed by less frequent sampling during the elimination phase.
Example Blood Sampling Time Points (Post-Dose):
-
Intravenous (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Oral (PO): 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.
The total blood volume collected should not exceed the recommended limits for the animal's body weight to avoid physiological stress that could impact the study results.
Experimental Workflow Visualization
Caption: Workflow for a rat pharmacokinetic study of Sotalol.
Detailed Protocols
Protocol 1: In-Life Procedures for a Rat Pharmacokinetic Study
1. Animal Preparation and Dosing: 1.1. Acclimate male Sprague-Dawley rats (200-250 g) for a minimum of 5 days. 1.2. For oral dosing, fast the animals overnight with free access to water. 1.3. Prepare the Sotalol dosing solution in an appropriate vehicle (e.g., water or 0.5% methylcellulose). 1.4. Administer the Sotalol solution via oral gavage (PO) or tail vein injection (IV) at the predetermined dose.
2. Blood Sample Collection: 2.1. At each specified time point, collect approximately 0.2-0.3 mL of blood from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA). 2.2. Gently invert the tubes several times to ensure proper mixing with the anticoagulant. 2.3. Keep the blood samples on ice until processing.
3. Plasma Processing and Storage: 3.1. Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. 3.2. Carefully transfer the supernatant (plasma) to clean, labeled polypropylene tubes. 3.3. Store the plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for Sotalol Quantification in Rat Plasma using LC-MS/MS
1. Preparation of Standards and Quality Control (QC) Samples: 1.1. Prepare a stock solution of Sotalol and this compound (Internal Standard, IS) in a suitable solvent (e.g., methanol). 1.2. Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of Sotalol. 1.3. Prepare QC samples at low, medium, and high concentrations in blank rat plasma.
2. Sample Preparation (Protein Precipitation): 2.1. Thaw the plasma samples, calibration standards, and QC samples on ice. 2.2. To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the Sotalol-d6 HCl internal standard. 2.3. Vortex the samples for 1 minute to precipitate the proteins. 2.4. Centrifuge the samples at 12,000 x g for 10 minutes at 4°C. 2.5. Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis: 3.1. A validated LC-MS/MS method is crucial for accurate quantification.[23] The following are example parameters that should be optimized:
| LC Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS Parameter | Example Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Sotalol: m/z 273.2 → 255.1Sotalol-d6: m/z 279.2 → 261.1 |
| Collision Energy | Optimize for maximum signal intensity |
Pharmacokinetic Data Analysis
Once the plasma concentrations of Sotalol have been determined at each time point, the following key pharmacokinetic parameters can be calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
| Parameter | Description | Method of Calculation |
| Cmax | Maximum observed plasma concentration. | Direct observation from the concentration-time data. |
| Tmax | Time to reach Cmax. | Direct observation from the concentration-time data. |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. | Calculated using the linear trapezoidal rule. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity. | AUC(0-t) + (Last measurable concentration / Kel) |
| Kel | Elimination rate constant. | Determined from the slope of the terminal log-linear phase of the concentration-time curve. |
| t1/2 | Elimination half-life. | 0.693 / Kel |
| CL | Clearance. | Dose / AUC(0-inf) |
| Vd | Volume of distribution. | CL / Kel |
| F% | Absolute bioavailability (for oral administration). | (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100 |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of a deuterated internal standard, this compound, is fundamental to this principle.[13][17] By normalizing for analytical variability, the internal standard ensures the integrity of the quantitative data. Furthermore, the use of calibration standards and quality control samples at multiple concentrations throughout the analytical run confirms the accuracy and precision of the bioanalytical method. Adherence to Good Laboratory Practices (GLP) is also essential for ensuring the overall quality and integrity of the preclinical study.[11][24]
Causality in Experimental Choices
The selection of a deuterated internal standard is a deliberate choice to mitigate the inherent variability of LC-MS/MS analysis.[13][18] The protein precipitation method for sample preparation is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins that can interfere with the analysis. The choice of a C18 reverse-phase column is based on the physicochemical properties of Sotalol, ensuring good chromatographic separation from endogenous plasma components. Each step in the protocol is designed to contribute to the overall goal of generating accurate and reproducible pharmacokinetic data.
Conclusion
The use of this compound as an internal standard is a critical component of a robust and reliable pharmacokinetic study of Sotalol in rats. The detailed protocols and experimental design considerations provided in these application notes offer a comprehensive framework for researchers in drug development. By following these guidelines, scientists can generate high-quality data that will support the advancement of new therapeutic agents through the preclinical pipeline.
References
-
Biotechfarm. Animal Models of Cardiovascular Research: Guide. Available from: [Link]
-
Herman, E. H. (1997). Animal models of cardiovascular disease for pharmacologic drug development and testing: appropriateness of comparison to the human disease state and pharmacotherapeutics. American Journal of Therapeutics, 4(4), 149-158. Available from: [Link]
-
Wikipedia. Sotalol. Available from: [Link]
-
Pharmacology of Sotalol Hydrochloride; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available from: [Link]
-
StatPearls. Sotalol. (2024). National Center for Biotechnology Information. Available from: [Link]
-
Kamiya, Y., Otsuka, S., Miura, T., et al. (2020). Pharmacokinetics of Sotalol Enantiomers after Single and Repeated Oral Administration of Sotalol Hydrochloride to Rats. Journal of Pharmacobio-Dynamics, 14(11), 633-640. Available from: [Link]
-
de Boer, S., & van der Velden, J. (2015). Modeling heart failure in animal models for novel drug discovery and development. Expert Opinion on Drug Discovery, 10(11), 1205-1217. Available from: [Link]
-
Pediatric Oncall. Sotalol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Available from: [Link]
-
Mehvar, R., & Jamali, F. (1994). Stereospecific evaluation of sotalol pharmacokinetics in a rat model: evidence suggesting an enantiomeric interaction. Biopharmaceutics & Drug Disposition, 15(2), 109-120. Available from: [Link]
-
Daugherty, A., & Rateri, D. L. (2011). Animal Models of Cardiovascular Diseases. Journal of Biomedicine and Biotechnology, 2011, 874167. Available from: [Link]
-
Edvardsson, N., & Olsson, S. B. (1991). Mechanism of action of sotalol in supraventricular arrhythmias. Pacing and Clinical Electrophysiology, 14(11 Pt 2), 2049-2054. Available from: [Link]
-
Patsnap Synapse. Using Allometric Scaling to Predict Human PK from Animals. (2025). Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025). Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Available from: [Link]
-
Creative Biolabs. Cardiotoxic Animal Modeling Service. Available from: [Link]
-
Maciej, K., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 1-7. Available from: [Link]
-
Social Science Research Institute. Preclinical Regulatory Requirements. Available from: [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]
-
Belas, F. J., Phillips, M. A., & Barbhaiya, R. H. (1991). Simplified procedure for the determination of sotalol in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 567(1), 260-265. Available from: [Link]
-
Zhang, Y., et al. (2017). A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. Scientific Reports, 7, 13291. Available from: [Link]
-
Slideshare. Expt. 13 Calculation of pharmacokinetic parameters from a given data. Available from: [Link]
-
Holford, N. (2020). Efficient Parameter Estimation in Preclinical Animal Pharmacokinetic Studies. Enlighten: Theses. Available from: [Link]
-
Li, W., et al. (2015). A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. Journal of Chromatographic Science, 53(5), 786-791. Available from: [Link]
-
Veterian Key. Pharmacokinetics. (2018). Available from: [Link]
-
U.S. Food and Drug Administration. Step 2: Preclinical Research. (2018). Available from: [Link]
-
Epic Pharma, Llc. NDC Package 42806-121-01 Sotalol Hydrochloride Tablet Oral. Available from: [Link]
-
McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. Available from: [Link]
-
Al-Humayyd, M. S., & El-Kadi, A. O. (2009). Drug-disease interactions: reduced beta-adrenergic and potassium channel antagonist activities of sotalol in the presence of acute and chronic inflammatory conditions in the rat. Journal of Cardiovascular Pharmacology, 54(1), 37-43. Available from: [Link]
-
Scientific Sources. Deuterated Internal Standard: Significance and symbolism. (2025). Available from: [Link]
-
Lemmer, B., Ohm, T., & Winkler, H. (1984). Determination of the beta-adrenoceptor blocking drug sotalol in plasma and tissues of the rat by high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 309(1), 187-192. Available from: [Link]
-
Molecules. HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. (2024). Available from: [Link]
-
MDPI. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. (2024). Available from: [Link]
-
U.S. Food and Drug Administration. Sotalol - accessdata.fda.gov. Available from: [Link]
-
ResearchGate. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. (2024). Available from: [Link]
-
Hanyok, J. J. (1993). Clinical pharmacokinetics of sotalol. The American Journal of Cardiology, 72(4), 19A-26A. Available from: [Link]
-
Adhao, V. S. (2024). Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis. International Journal of Research and Analytical Reviews, 11(1), 69-78. Available from: [Link]
-
Murugan, S., Pravallika, N., Sirisha, P., & Chandrakala, K. (2013). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences, 6(1), 41-45. Available from: [Link]
-
Bayer. BETAPACE AF (sotalol HCl) 6700802 DESCRIPTION CLINICAL PHARMACOLOGY. (2011). Available from: [Link]
-
Sikiric, P., et al. (2018). Antiarrhythmic Sotalol, Occlusion/Occlusion-like Syndrome in Rats, and Stable Gastric Pentadecapeptide BPC 157 Therapy. Biomedicines, 6(3), 80. Available from: [Link]
-
Antonaccio, M. J., & Gomoll, A. (1990). Pharmacology, pharmacodynamics and pharmacokinetics of sotalol. The American Journal of Cardiology, 65(2), 12A-21A. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Population Pharmacokinetics. (2022). Available from: [Link]
-
U.S. Food and Drug Administration. CPY Document Title. (2009). Available from: [Link]
-
Ishizaki, T., et al. (1993). Pharmacokinetics and pharmacodynamics of (+/-)-sotalol in healthy male volunteers. British Journal of Clinical Pharmacology, 35(5), 493-498. Available from: [Link]
Sources
- 1. Sotalol - Wikipedia [en.wikipedia.org]
- 2. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sotalol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. youtube.com [youtube.com]
- 5. ndclist.com [ndclist.com]
- 6. Mechanism of action of sotalol in supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotechfarm.co.il [biotechfarm.co.il]
- 8. Animal models of cardiovascular disease for pharmacologic drug development and testing: appropriateness of comparison to the human disease state and pharmacotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 11. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 12. jchps.com [jchps.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 19. Stereospecific evaluation of sotalol pharmacokinetics in a rat model: evidence suggesting an enantiomeric interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical pharmacokinetics of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacology, pharmacodynamics and pharmacokinetics of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of Sotalol Enantiomers after Single and Repeated Oral Administration of Sotalol Hydrochloride to Rats [jstage.jst.go.jp]
- 23. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma [pubmed.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Sotalol in Human Plasma Using Sotalol-d6 as an Internal Standard
Abstract
This document details the development and full validation of a simple, rapid, and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Sotalol in human plasma. The methodology employs Sotalol-d6, a stable isotope-labeled analog, as the internal standard (IS) to ensure the highest degree of accuracy and precision, correcting for variability during sample processing and instrumental analysis.[1] Sample preparation is streamlined using a protein precipitation (PPT) technique, which offers high recovery and throughput. The method was validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline and is suitable for pharmacokinetic (PK) studies and therapeutic drug monitoring.[2][3]
Scientific Rationale and Method Principle
The Analyte: Sotalol
Sotalol is a non-selective β-adrenergic antagonist used in the treatment of cardiac arrhythmias.[4][5] Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring to ensure therapeutic efficacy and patient safety.[6]
The Internal Standard (IS): The Cornerstone of Accuracy
The fundamental principle of this assay is stable isotope dilution. Sotalol-d6 is an ideal internal standard because it is chemically identical to the analyte (Sotalol) but has a different mass due to the replacement of six hydrogen atoms with deuterium.[1] This ensures it co-elutes chromatographically and experiences nearly identical behavior during sample extraction and ionization. By measuring the peak area ratio of the analyte to the IS, we can effectively nullify variations in sample recovery, matrix effects, and instrument response, leading to highly reliable and reproducible results.
The Analytical Technique: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was chosen for its superior sensitivity, selectivity, and speed.[6] The liquid chromatography system separates Sotalol from endogenous plasma components, while the tandem mass spectrometer provides definitive identification and quantification based on the specific mass-to-charge (m/z) transitions of the parent ion to a unique product ion. This specificity is critical for eliminating interference from other metabolites or co-administered drugs.
The Sample Preparation Strategy: Protein Precipitation
To prepare the plasma samples for analysis, a protein precipitation (PPT) method was selected. Large molecules like proteins can interfere with the analysis and damage the LC column.[7] PPT is a rapid and effective technique for removing the bulk of these proteins by adding an organic solvent (in this case, acetonitrile), which denatures them and causes them to precipitate out of solution.[7] This method is highly amenable to high-throughput workflows and automation.[8]
Materials and Methods
Reagents and Chemicals
-
Sotalol Hydrochloride (Reference Standard, >99% purity)
-
Sotalol-d6 (Internal Standard, >98% purity, isotopic purity >99%)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Drug-free Human Plasma (with K2EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Balance
-
Calibrated Pipettes
-
Vortex Mixer
-
Microcentrifuge
-
96-well collection plates
Experimental Protocols
Preparation of Stock and Working Solutions
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Sotalol and Sotalol-d6 reference standards into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. Mix thoroughly. These stocks are stored at -20°C.
-
-
Sotalol Working Solutions:
-
Perform serial dilutions of the Sotalol stock solution with a 50:50 (v/v) acetonitrile/water mixture to prepare a series of working solutions for spiking calibration curve (CC) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Sotalol-d6 stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.
-
Preparation of Calibration Curve and Quality Control Samples
Protocol 2: CC and QC Sample Preparation
-
Spiking:
-
Prepare CC and QC samples by spiking 5% of the total volume of blank human plasma with the appropriate Sotalol working solutions. For example, add 5 µL of a working solution to 95 µL of blank plasma.
-
-
Concentration Levels:
-
Calibration Curve (CC): Prepare an 8-point calibration curve covering the expected concentration range (e.g., 5, 10, 50, 100, 500, 1000, 2000, 4000 ng/mL).
-
Quality Control (QC): Prepare QCs at four levels:
-
Lower Limit of Quantification (LLOQ): Same concentration as the lowest CC standard.
-
Low QC (LQC): ~3x LLOQ.
-
Medium QC (MQC): Mid-range of the calibration curve.
-
High QC (HQC): ~80% of the highest CC standard.
-
-
Sample Extraction Protocol
The core of the sample preparation is a straightforward protein precipitation.
Protocol 3: Protein Precipitation
-
Aliquot Samples: Pipette 50 µL of each standard, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add Precipitation Solution: Add 150 µL of the IS Working Solution (100 ng/mL Sotalol-d6 in acetonitrile) to each sample. The 3:1 ratio of organic solvent to plasma is highly effective for protein removal.
-
Vortex: Cap and vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Diagram 1: Bioanalytical Workflow
This diagram illustrates the complete process from sample receipt to final data analysis.
Caption: Overall bioanalytical workflow from sample preparation to quantification.
LC-MS/MS Instrumental Conditions
The following parameters were optimized for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Sotalol) | m/z 273.2 → 255.1 |
| MRM Transition (Sotalol-d6) | m/z 279.2 → 255.1 |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Dwell Time | 150 ms |
Diagram 2: Quantification Principle
This diagram shows the relationship between the analyte and the internal standard.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Method Validation
The method was fully validated according to the EMA and FDA guidelines, which have been largely harmonized under the ICH M10 guidance.[2][3][9][10][11][12][13][14] The objective of validation is to demonstrate that the assay is suitable for its intended purpose.[11]
Selectivity and Specificity
Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of Sotalol and Sotalol-d6. The response of any interfering peaks was required to be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity and Range
The calibration curve was linear over the range of 5-4000 ng/mL. The coefficient of determination (r²) was consistently >0.995 using a weighted (1/x²) linear regression.
Accuracy and Precision
Intra-day (n=6) and inter-day (n=6 over 3 days) accuracy and precision were assessed at four QC levels. The acceptance criteria are that the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
Table 3: Intra-Day and Inter-Day Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) |
| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | ||
| LLOQ | 5.0 | 104.2% | 8.5% | 102.5% | 11.2% |
| LQC | 15.0 | 98.7% | 6.1% | 101.1% | 7.3% |
| MQC | 750.0 | 102.3% | 4.5% | 100.8% | 5.1% |
| HQC | 3200.0 | 99.5% | 3.8% | 98.9% | 4.2% |
Recovery and Matrix Effect
Extraction recovery and matrix effect were evaluated at LQC and HQC levels.
-
Recovery was determined by comparing the analyte peak area from extracted samples to that of post-extraction spiked samples.
-
Matrix Effect was assessed by comparing the peak area of post-extraction spiked samples to that of neat solutions. The IS-normalized matrix factor was calculated, with a %CV of ≤15% being acceptable.
Table 4: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor (%CV) |
| LQC | 15.0 | 95.4% | 4.8% |
| HQC | 3200.0 | 98.1% | 3.5% |
Stability
The stability of Sotalol in human plasma was evaluated under various conditions to ensure sample integrity from collection to analysis. Analytes were considered stable if the mean concentration of the tested QC samples was within ±15% of the nominal concentration.
-
Freeze-Thaw Stability: Stable for at least 3 cycles.
-
Short-Term (Bench-Top) Stability: Stable for at least 8 hours at room temperature.
-
Long-Term Stability: Stable for at least 90 days at -80°C.
-
Post-Preparative (Autosampler) Stability: Stable for at least 48 hours in the autosampler at 10°C.
Application
This validated method was successfully applied to determine the plasma concentration of Sotalol in samples from a pilot pharmacokinetic study, demonstrating its suitability for clinical and preclinical research.
Conclusion
The LC-MS/MS method described herein provides a reliable, sensitive, and high-throughput solution for the quantification of Sotalol in human plasma. The use of a stable isotope-labeled internal standard (Sotalol-d6) and a simple protein precipitation protocol ensures accuracy and robustness. The method has been fully validated in accordance with current international regulatory guidelines and is fit for its intended purpose in supporting drug development and clinical studies.
References
- A liquid chromatographic method using a solid-phase extraction procedure for the quantification of sotalol in plasma and urine is described.
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). ([Link])
- FDA Guidance for Industry on Bioanalytical Method Valid
- EMA released for public consultation the draft ICH guideline M10 on bioanalytical method valid
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. ([Link])
- Bioanalytical Method Valid
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis. 2012. ()
-
HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Molecules. 2024. ([Link])
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. 2022. ([Link])
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). 2011. ([Link])
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
-
Sotalol-D6. Veeprho. ([Link])
- A simple and sensitive LC-MS/MS method for the determination of sotalol in r
-
A sensitive, rapid and robust HPLC method with tandem mass spectrometry (HPLC/MS/MS) detection has been developed and validated for the quantification of sotalol in rat plasma. J Pharm Biomed Anal. 2012. ([Link])
- Quantitative liquid chromatographic determination of sotalol in human plasma.
-
HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Molecules. 2024. ([Link])
- Determination of sotalol in human cardiac tissue by high-performance liquid chromatography.
-
HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. ResearchGate. 2024. ([Link])
- Enantioselective determination of sotalol enantiomers in biological fluids using high-performance liquid chromatography.
- Simplified procedure for the determination of sotalol in plasma by high-performance liquid chromatography.
- Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences. ()
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. ()
- ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPIT
-
Enantioselective determination of (R)- and (S)-sotalol in human plasma by on-line coupling of a restricted-access material precolumn to a cellobiohydrolase I-based chiral stationary phase. ResearchGate. ([Link])
-
Protein Precipitation Method. Phenomenex. ([Link])
- BIO-Analytical Method Development and Validation By LC/MS/MS Technique.
- A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences. ()
- Revolutionizing Drug Analysis: The Role of Automation in Biological M
-
SAMPLE PREPARATION. Phenomenex. ([Link])
-
Enantioselective Analysis of Sotalol in Plasma by Reversed-Phase High-Performance Liquid Chromatography Using Diastereomeric Derivatives. Therapeutic Drug Monitoring. 1994. ([Link])
-
Development an ion-pair liquid chromatographic method for determination of sotalol in plasma using a monolithic column. J Chromatogr B Analyt Technol Biomed Life Sci. 2005. ([Link])
-
Solid phase extraction – Knowledge and References. Taylor & Francis. ([Link])
- SPECTROPHOTOMETRIC METHODS FOR QUANTITATIVE DETERMINATION OF SOTALOL IN TABLETS. Semantic Scholar. 2022. ()
-
Spectrophotometric methods for quantitative determination of sotalol in tablets. ScienceRise: Pharmaceutical Science. 2022. ([Link])
Sources
- 1. veeprho.com [veeprho.com]
- 2. fda.gov [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jchps.com [jchps.com]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. gerstelus.com [gerstelus.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. id-eptri.eu [id-eptri.eu]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. ema.europa.eu [ema.europa.eu]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: Preparation of Sotalol-d6 Hydrochloride Stock and Working Solutions for Quantitative Bioanalysis
Abstract
This comprehensive guide provides a detailed protocol for the preparation of primary stock, intermediate, and working solutions of Sotalol-d6 Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines field-proven methodologies grounded in established scientific principles. The focus is on ensuring the accuracy, stability, and integrity of the prepared solutions, which are critical for their intended use as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). We delve into the causality behind experimental choices, from solvent selection to storage conditions, and provide a self-validating protocol to minimize potential errors.
Introduction: The Role of Deuterated Internal Standards
Sotalol is a non-selective beta-adrenergic receptor antagonist and a class III antiarrhythmic agent used to treat cardiac arrhythmias.[1][2] In pharmacokinetic and bioequivalence studies, accurate quantification of sotalol in complex biological matrices like plasma or urine is paramount. The "gold standard" for such quantification is isotope dilution mass spectrometry, which relies on a stable isotope-labeled (SIL) internal standard (IS).[3]
This compound is the ideal SIL-IS for sotalol. By replacing six hydrogen atoms with deuterium on the isopropyl group, it becomes chemically identical to the analyte but mass-shifted, allowing it to be distinguished by a mass spectrometer.[4][5] The core principle is that any variability during sample preparation (e.g., extraction loss, matrix effects) or instrumental analysis (e.g., injection volume variance, ionization suppression) will affect the analyte and the deuterated IS to the same degree.[3] Therefore, the ratio of the analyte's response to the IS's response provides a highly precise and accurate measure of the analyte's concentration.
The accuracy of this entire method, however, begins with the meticulous preparation of the internal standard solutions. This guide provides the foundational protocols to achieve that accuracy.
Physicochemical Properties and Critical Handling of this compound
Before any solutions are prepared, understanding the properties of the starting material is essential for preventing degradation, contamination, or inaccurate measurements.
| Property | Value | Source(s) |
| Chemical Name | N-[4-[1-Hydroxy-2-[(1-methylethyl-d6)amino]ethyl]phenyl]methanesulfonamide Hydrochloride | [6] |
| CAS Number | 1246820-85-8 | [4][7] |
| Molecular Formula | C₁₂H₁₄D₆N₂O₃S • HCl | [6] |
| Molecular Weight | ~314.86 g/mol | [5][8] |
| Appearance | Off-white to pale beige solid | [1][6] |
| Solubility | Soluble in Methanol, DMSO, Water | [1][6] |
| Long-Term Storage | -20°C, desiccated | [6][9] |
Causality Behind Handling Procedures
-
Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][10] Weighing a sample that has absorbed water will lead to a falsely high mass reading, resulting in a stock solution with a lower-than-intended concentration.
-
Protocol Mandate: Always allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.[10] Weighing should be performed swiftly in an environment with controlled humidity.
-
-
Isotopic Stability (H/D Exchange): Deuterium atoms on a carbon backbone, such as in the isopropyl-d6 group of Sotalol-d6, are generally stable and not susceptible to back-exchange with protons from solvents under typical analytical conditions.[10] The risk is higher for deuterium on heteroatoms (O, N, S).
-
Photostability and Chemical Stability: To prevent potential photodegradation, storage in light-protecting containers is recommended.[10]
Protocol: Preparation of Sotalol-d6 HCl Primary Stock Solution (1.0 mg/mL)
This protocol details the preparation of a concentrated primary stock solution, which serves as the origin for all subsequent dilutions. The choice of 1.0 mg/mL is a common, practical concentration that allows for accurate weighing and serves as a convenient starting point for serial dilutions.
Materials and Equipment
-
This compound solid
-
HPLC-grade or MS-grade Methanol
-
Analytical balance (4-decimal place minimum)
-
10.00 mL Class A volumetric flask
-
Weighing paper or boat
-
Spatula
-
Calibrated pipettes
-
Amber glass storage vials with PTFE-lined caps
Step-by-Step Methodology
-
Equilibration: Remove the Sotalol-d6 HCl container from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes.
-
Weighing: Tare the analytical balance with a clean weighing boat. Accurately weigh approximately 10.00 mg of Sotalol-d6 HCl. Record the exact weight (e.g., 10.05 mg).
-
Dissolution: Carefully transfer the weighed solid into a 10.00 mL Class A volumetric flask. Add approximately 7 mL of methanol to the flask.
-
Mixing: Cap the flask and swirl or sonicate gently until all the solid has completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Bringing to Volume: Once dissolved and equilibrated to room temperature, carefully add methanol dropwise to bring the solution meniscus precisely to the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Concentration Calculation: Calculate the exact concentration of the stock solution based on the actual weight.
-
Formula:Concentration (mg/mL) = Weight (mg) / Volume (mL)
-
Example:10.05 mg / 10.00 mL = 1.005 mg/mL
-
-
Storage and Labeling: Transfer the solution into a pre-labeled amber glass vial. The label must include:
-
Compound Name: Sotalol-d6 HCl Primary Stock
-
Exact Concentration: 1.005 mg/mL
-
Solvent: Methanol
-
Preparation Date
-
Prepared By
-
Expiration Date (e.g., 1 year from preparation)
-
-
Final Storage: Store the primary stock solution tightly capped at -20°C.
Protocol: Preparation of Intermediate and Working Solutions
Serial dilution from the primary stock is the standard method for preparing lower-concentration solutions.[13][14] This approach minimizes weighing errors and conserves the expensive deuterated material. The final working internal standard solution is the one added to every sample, calibrator, and QC prior to analysis. Its concentration should be optimized to provide a stable and robust signal in the final LC-MS analysis.
Workflow for Serial Dilution
The following diagram illustrates a typical dilution scheme.
Caption: Serial dilution workflow for Sotalol-d6 HCl.
Step-by-Step Methodology for Dilutions
The dilution equation C₁V₁ = C₂V₂ is the governing principle, where:
-
C₁ = Concentration of the starting solution
-
V₁ = Volume of the starting solution to transfer
-
C₂ = Concentration of the final (diluted) solution
A. Preparation of Intermediate Stock (10.0 µg/mL from 1.0 mg/mL Stock)
-
Calculation (1:100 Dilution): To prepare 10.00 mL of a 10.0 µg/mL solution from a 1.0 mg/mL (1000 µg/mL) stock:
-
V₁ = (C₂ * V₂) / C₁ = (10.0 µg/mL * 10.00 mL) / 1000 µg/mL = 0.100 mL or 100 µL.
-
-
Procedure:
-
Allow the primary stock solution to warm to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the primary stock into a 10.00 mL Class A volumetric flask.
-
Dilute to the calibration mark with methanol.
-
Cap and invert 15-20 times to mix thoroughly.
-
Transfer to a labeled amber vial and store at -20°C.
-
B. Preparation of Working IS Solution (100 ng/mL from 10.0 µg/mL Stock)
-
Calculation (1:100 Dilution): To prepare 10.00 mL of a 100 ng/mL solution from a 10.0 µg/mL (10,000 ng/mL) intermediate stock:
-
V₁ = (C₂ * V₂) / C₁ = (100 ng/mL * 10.00 mL) / 10,000 ng/mL = 0.100 mL or 100 µL.
-
-
Procedure:
-
Allow the intermediate stock solution to warm to room temperature.
-
Transfer 100 µL of the intermediate stock into a 10.00 mL Class A volumetric flask.
-
Dilute to the mark with the appropriate solvent (typically the initial mobile phase of the LC method, e.g., 50:50 Methanol:Water).
-
Cap, mix, transfer to a labeled amber vial, and store at -20°C.
-
| Solution Type | Starting Concentration (C₁) | Aliquot Volume (V₁) | Final Volume (V₂) | Final Concentration (C₂) | Dilution Factor |
| Primary Stock | (Solid) | (10.0 mg) | 10.00 mL | 1.0 mg/mL | N/A |
| Intermediate Stock | 1.0 mg/mL | 100 µL | 10.00 mL | 10.0 µg/mL | 1:100 |
| Working IS Solution | 10.0 µg/mL | 100 µL | 10.00 mL | 100 ng/mL | 1:100 |
Quality Control, Validation, and Best Practices
A protocol is only trustworthy if it is self-validating.
-
Documentation: Maintain a detailed logbook for all standards preparation. Record actual weights, final concentrations, lot numbers, solvent details, dates, and operator initials. This is critical for regulatory compliance and troubleshooting.
-
Initial Verification: After preparing a new primary stock, it is good practice to perform a quick suitability test. Dilute a sample and inject it into the LC-MS to confirm the presence of the correct mass-to-charge ratio (m/z) for Sotalol-d6 and to check for any obvious impurities or low signal intensity.
-
Solution Stability: While -20°C storage prolongs stability, working solutions, especially those containing water, should be prepared more frequently than concentrated organic stocks.[12] Do not use solutions past their expiration date or if any precipitation or discoloration is observed.
-
Preventing Cross-Contamination: Always use clean glassware and fresh pipette tips for each standard. Never return unused solution to the stock bottle.
Conclusion
The preparation of this compound stock and working solutions is a foundational activity for any quantitative bioanalytical method for sotalol. By understanding the physicochemical properties of the deuterated standard and adhering to a meticulous, well-documented protocol, researchers can ensure the integrity of their internal standard. This adherence to best practices minimizes variability at the earliest stage, building a robust foundation for generating precise, accurate, and reproducible analytical data.
References
-
University of Wisconsin-Madison. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
Laboratory Notes. Preparing Working Solution from Stock Solution by Dilution. [Link]
-
ResearchGate. How to prepare following working solution from stock solution?. [Link]
-
BioCrick. Sotalol | CAS:3930-20-9. [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. [Link]
-
PubChem. This compound. [Link]
-
CIL Isotope Separations. Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach. [Link]
-
Pharmaffiliates. Sotalol-impurities. [Link]
-
MDPI. Flavor Compounds Identification and Reporting. [Link] (Note: This is a general reference for handling standards in MS).
-
Pharmaffiliates. Sotalol Hydrochloride-impurities. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
Sources
- 1. Sotalol D6 HCl | 1246820-85-8 [amp.chemicalbook.com]
- 2. Sotalol | CAS:3930-20-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C12H21ClN2O3S | CID 57369408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lgcstandards.com [lgcstandards.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Sotalol CAS#: 3930-20-9 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. mgel.msstate.edu [mgel.msstate.edu]
- 14. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 15. laboratorynotes.com [laboratorynotes.com]
- 16. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive UPLC-MS/MS Protocol for the Quantification of Sotalol and Sotalol-d6 in Human Plasma
Abstract
This application note presents a detailed, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the rapid and sensitive quantification of sotalol, a non-selective β-adrenergic antagonist, and its stable isotope-labeled internal standard, Sotalol-d6, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The methodology employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This self-validating system ensures high throughput, accuracy, and precision, meeting the rigorous demands of bioanalytical studies.
Introduction
Sotalol is a class III antiarrhythmic agent with β-adrenergic blocking properties, widely prescribed for the treatment of cardiac arrhythmias.[1][2] Its therapeutic efficacy and potential for adverse effects necessitate precise monitoring of its concentration in biological matrices.[3][4] The use of a stable isotope-labeled internal standard, such as Sotalol-d6, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of the analytical data. This application note provides a comprehensive UPLC-MS/MS protocol that has been designed to deliver high sensitivity, specificity, and throughput for the analysis of sotalol in human plasma.
Rationale for the Analytical Approach
The selection of UPLC-MS/MS for sotalol analysis is predicated on its superior sensitivity, selectivity, and speed compared to conventional HPLC methods. UPLC technology allows for the use of smaller particle size columns, resulting in sharper peaks and faster analysis times without compromising resolution. Tandem mass spectrometry in MRM mode provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, minimizing interferences from the complex plasma matrix. The choice of protein precipitation as the sample preparation method offers a balance of simplicity, speed, and efficiency in removing the bulk of plasma proteins, which can interfere with the analysis.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: UPLC-MS/MS workflow for sotalol analysis in plasma.
Materials and Reagents
-
Sotalol hydrochloride (Reference Standard)
-
Sotalol-d6 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Instrumentation
-
UPLC System: A system capable of generating pressures up to 15,000 psi (e.g., Waters ACQUITY UPLC or equivalent).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or equivalent).
-
Analytical Column: A reversed-phase C18 column suitable for UPLC applications (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Sotalol Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of sotalol hydrochloride and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Sotalol-d6 Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Sotalol-d6 in methanol in a similar manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the sotalol stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Sotalol-d6 stock solution with the same diluent to a final concentration of 100 ng/mL.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, calibrator, and quality control sample.
-
To 50 µL of plasma in each tube, add 10 µL of the 100 ng/mL Sotalol-d6 internal standard working solution and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean vial or 96-well plate for UPLC-MS/MS analysis.
Protocol 3: UPLC-MS/MS Analysis
The chromatographic and mass spectrometric conditions are summarized in the tables below.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions |
| Run Time | Approximately 4 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Sotalol and Sotalol-d6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Sotalol | 273.1 | 213.1 (Quantifier) | 0.05 | 30 | 15 |
| 199.1 (Qualifier) | 0.05 | 30 | 20 | ||
| Sotalol-d6 (IS) | 279.1 | 219.1 (Quantifier) | 0.05 | 30 | 15 |
| 205.1 (Qualifier)* | 0.05 | 30 | 20 |
*Note: The MRM transitions for Sotalol-d6 are inferred based on the fragmentation pattern of sotalol. The precursor ion is shifted by +6 Da due to the six deuterium atoms. The product ions are assumed to follow a similar fragmentation pathway, with a corresponding mass shift. These parameters should be optimized during method development in the user's laboratory.
Data Analysis and Quantification
The quantification of sotalol is performed by calculating the peak area ratio of the sotalol quantifier MRM transition to the Sotalol-d6 quantifier MRM transition. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their corresponding concentrations. The concentration of sotalol in unknown samples is then determined by interpolating their peak area ratios from the calibration curve using a linear regression model with a 1/x weighting.
Method Validation
This UPLC-MS/MS method should be validated according to the latest guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from multiple sources to ensure no significant interferences at the retention times of sotalol and Sotalol-d6.
-
Linearity and Range: The calibration curve should demonstrate a linear response over the expected concentration range in the study samples.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte and internal standard is not suppressed or enhanced by the plasma matrix.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.
-
Stability: The stability of sotalol in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage) should be assessed.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantitative analysis of sotalol and its internal standard, Sotalol-d6, in human plasma. The streamlined protein precipitation sample preparation protocol, coupled with the speed and selectivity of UPLC-MS/MS, makes this method ideally suited for applications in clinical research and drug development. The self-validating nature of the protocol, grounded in established bioanalytical principles, ensures the generation of high-quality, reliable data.
References
-
Bartek, M. J., Vekshteyn, M. V., Boarman, M. P., & Gallo, D. G. (1987). Liquid chromatographic determination of sotalol in plasma and urine employing solid-phase extraction and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 421(2), 309–18. [Link]
-
Carracedo-Martínez, E., & Concheiro-Val, A. (2008). Enantioselective Analysis of Sotalol in Plasma by Reversed-Phase High-Performance Liquid Chromatography Using Diastereomeric Derivatives. Journal of Chromatographic Science, 46(10), 883–889. [Link]
-
Fiset, C., & Le-Cavalier, F. (1993). High-performance liquid chromatographic determination of sotalol in plasma. I. Application to the disposition of sotalol enantiomers in humans. Journal of chromatography. B, Biomedical applications, 622(1), 71–78. [Link]
-
Funck-Brentano, C., & Jaillon, P. (1993). Pharmacokinetic and pharmacodynamic profiles of d-sotalol and d,l-sotalol. European heart journal, 14 Suppl H, 30–35. [Link]
-
Gaspari, F., & Sirtori, C. R. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]
-
Hancu, G., & Câmpian, V. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Scientific Reports, 13(1), 8848. [Link]
-
Jandera, P. (2014). A validated UHPLC-MS/MS method for rapid determination of senicapoc in plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 98, 344–351. [Link]
-
Kratzsch, C., & Peters, F. T. (2003). Determination of sotalol in human cardiac tissue by high-performance liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 796(2), 265–274. [Link]
-
Lu, S., Zhao, M., Zhao, L., & Li, G. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Scientific Reports, 13(1), 8848. [Link]
-
Nobilis, M., & Kopecký, J. (2012). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Molecules, 29(3), 588. [Link]
-
Nattel, S. (1993). Pharmacology, pharmacodynamics and pharmacokinetics of sotalol. The American journal of cardiology, 72(4), 12A–16A. [Link]
-
O'Reilly, D. A., & Williamson, P. A. (2012). Enhanced Forensic Mass Spectrometry Methods. Office of Justice Programs. [Link]
-
Tjandra, M., & Isbister, G. K. (1981). Sotalol kinetics in renal insufficiency. Clinical pharmacology and therapeutics, 29(4), 457–463. [Link]
-
Tuzimski, T., & Rejczak, T. (2017). Mass spectrometry parameters of analytes and internal standard. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation. [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
Sources
Application Note: High-Recovery Solid-Phase Extraction of Sotalol and its Deuterated Standard from Biological Matrices Using Mixed-Mode Cation Exchange
Abstract & Introduction
Sotalol is a hydrophilic, non-selective beta-adrenergic antagonist with both Class II and Class III antiarrhythmic properties, widely used in the management of ventricular and supraventricular arrhythmias.[1][2][3] Accurate quantification of sotalol in biological matrices such as plasma and urine is fundamental for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and clinical trials. However, the inherent complexity of these biological samples, which contain numerous endogenous interferences like proteins, salts, and lipids, necessitates a robust sample preparation strategy to ensure analytical accuracy and sensitivity.[4]
Solid-Phase Extraction (SPE) is a highly effective technique for isolating analytes from complex matrices, thereby concentrating the target compound and significantly reducing matrix effects prior to analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This application note presents a detailed protocol for the extraction of sotalol and its stable isotope-labeled (deuterated) internal standard, sotalol-d6, from human plasma.
The method leverages the unique chemical properties of sotalol, employing a mixed-mode cation exchange (MCX) SPE sorbent. This approach provides a dual retention mechanism—reversed-phase and strong cation exchange—enabling a highly selective extraction with superior cleanup compared to single-mechanism sorbents.[7][8][9] The use of a deuterated internal standard is critical, as it co-elutes and behaves nearly identically to the analyte throughout the extraction and ionization process, effectively correcting for sample-to-sample variability in recovery and matrix-induced ion suppression or enhancement.[10][11] This protocol is designed to deliver high, reproducible recovery and clean extracts, establishing a self-validating system suitable for rigorous bioanalytical workflows.
The Causality Behind the Experimental Design: Analyte-Sorbent Interaction
The selection of an optimal SPE strategy is dictated by the physicochemical properties of the target analyte. Sotalol presents a unique case that makes it an ideal candidate for a mixed-mode SPE approach.
Key Physicochemical Properties of Sotalol
| Property | Value / Description | Significance for SPE Strategy |
| Molecular Formula | C₁₂H₂₀N₂O₃S[2] | Provides the basis for its mass and structural features. |
| Molecular Weight | 272.37 g/mol [2] | Relevant for mass spectrometry detection. |
| pKa Values | ~8.3 (sulfonamide), ~9.8 (secondary amine)[12] | The basic secondary amine (pKa ~9.8) is the primary target for strong cation exchange. It will be positively charged (protonated) at any pH < 9.8. |
| Solubility | Highly water-soluble[12][13] | Indicates that reversed-phase retention alone may be weak; requires a stronger, secondary retention mechanism. |
| Key Structural Features | Phenyl ring, ethanolamine side chain, methanesulfonamide group[2] | The phenyl ring provides a site for hydrophobic (reversed-phase) interaction, while the secondary amine provides a site for strong ion-exchange interaction. |
The Rationale for Mixed-Mode Cation Exchange (MCX)
A mixed-mode sorbent combines two distinct retention mechanisms in a single cartridge, typically reversed-phase (e.g., C8) and ion-exchange (e.g., benzenesulfonic acid, a strong cation exchanger).[7][14] This dual functionality is the cornerstone of this protocol's success for sotalol extraction.
-
Orthogonal Retention: At an acidic pH (e.g., pH ≤ 6), sotalol's secondary amine is protonated, carrying a positive charge. This allows it to bind strongly to the negatively charged sulfonic acid groups of the cation exchanger. Simultaneously, the phenyl group interacts with the hydrophobic C8 chains.[7][9]
-
Rigorous Interference Removal: This strong, dual-mode retention "locks" the sotalol and its deuterated standard onto the sorbent. This permits the use of aggressive wash steps to remove interferences that would otherwise co-elute in a single-mode extraction. A wash with an acidic buffer removes polar interferences, while a subsequent wash with an organic solvent (e.g., methanol) removes lipids and other non-polar matrix components that are only retained by the weaker reversed-phase mechanism.[6][7]
-
Selective Elution: Elution is achieved by disrupting the primary retention mechanism. By applying a basic solution (e.g., ammonium hydroxide in methanol), the pH is raised well above the amine's pKa. This neutralizes the charge on the sotalol molecule, breaking the strong ionic bond. The organic solvent in the elution solution then easily disrupts the weaker reversed-phase interaction, releasing the analyte and its internal standard into a clean final extract.[7][9]
The entire workflow is visualized in the diagram below.
Caption: Workflow for mixed-mode SPE of sotalol.
Detailed Experimental Protocol
This protocol is optimized for a 100 µL plasma sample using a 30 mg / 1 mL mixed-mode cation exchange SPE cartridge. Volumes should be scaled appropriately for different sample sizes or cartridge formats.
Materials and Reagents
-
Analytes: Sotalol, Sotalol-d6 (Internal Standard, IS)
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., C8/Benzenesulfonic Acid), 30 mg sorbent mass.
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide (ACS grade or higher)
-
Deionized Water (18 MΩ·cm)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
-
Calibrated Pipettes
-
Solution Preparation
-
Acidification Solution (2% Formic Acid): Add 2 mL of formic acid to 98 mL of deionized water.
-
Equilibration Buffer (0.1% Formic Acid): Add 1 mL of formic acid to 999 mL of deionized water.
-
Elution Buffer (5% NH₄OH in Methanol): Carefully add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol. Prepare fresh daily.
Sample Pre-treatment
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the sotalol-d6 working solution (IS). Vortex briefly.
-
Add 200 µL of the Acidification Solution (2% Formic Acid).
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes to pellet proteins.
-
The supernatant is now ready to be loaded onto the SPE cartridge.
Solid-Phase Extraction Protocol
Perform all steps under a gentle vacuum (~3-5 inHg) to achieve a flow rate of approximately 1-2 mL/min. Do not let the sorbent bed go dry until the final elution step.
| Step | Procedure | Solvent / Reagent | Volume | Purpose |
| 1 | Condition | Methanol | 1 mL | Solvates the sorbent and activates the reversed-phase functional groups.[4][6] |
| 2 | Equilibrate | 0.1% Formic Acid | 1 mL | Prepares the sorbent with a pH similar to the sample and activates the ion-exchange sites.[4][6] |
| 3 | Load | Pre-treated Sample Supernatant | ~300 µL | Binds sotalol and sotalol-d6 to the sorbent via dual retention mechanisms. |
| 4 | Wash 1 | 0.1% Formic Acid | 1 mL | Removes highly polar interferences (e.g., salts) that are not retained. |
| 5 | Wash 2 | Methanol | 1 mL | Removes non-polar and neutral interferences (e.g., lipids) bound by reversed-phase. Sotalol is retained by the strong ion-exchange mechanism.[7] |
| 6 | Elute | 5% NH₄OH in Methanol | 1 mL | Neutralizes the charge on sotalol, disrupting the ionic bond and allowing the organic solvent to elute the analyte.[7][9] |
Post-Elution Processing
-
Collect the eluate from Step 6 into a clean collection tube.
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Analytical Method and Expected Performance
The final extract is analyzed using a reversed-phase LC-MS/MS method operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Representative LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 Column (e.g., 50 x 2.1 mm, <3 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive (ESI+) |
| MRM Transitions | Sotalol: m/z 273.2 → 214.1 (or 255.1)[15]Sotalol-d6: m/z 279.2 → 220.1 (or 261.1) |
Method Validation and Trustworthiness
A self-validating protocol relies on consistent performance across key metrics. When implementing this method, the following parameters should be assessed:
-
Extraction Recovery: Typically >90%. This is a measure of the efficiency of the extraction process.
-
Matrix Effect: Should be minimal and consistent across different lots of matrix. The stable isotope-labeled internal standard is essential for correcting any residual matrix effects.[10]
-
Precision & Accuracy: Inter- and intra-day precision (as %CV) should be <15%, and accuracy (as %Bias) should be within ±15% (±20% at the Lower Limit of Quantification), consistent with regulatory guidelines for bioanalytical method validation.
Conclusion
This application note provides an authoritative and detailed protocol for the solid-phase extraction of sotalol and its deuterated internal standard from biological fluids. The strategic use of a mixed-mode cation exchange sorbent provides a robust and highly selective method that exploits the specific physicochemical properties of sotalol. This approach yields exceptionally clean extracts and high analyte recovery, ensuring the accuracy and reliability required for demanding bioanalytical applications in research and drug development. The integration of a deuterated internal standard makes the entire workflow a self-validating system, compensating for inevitable process variations and ensuring data integrity.
References
-
Bartek, M. J., Vekshteyn, M., Boarman, M. P., & Gallo, D. G. (1987). Liquid chromatographic determination of sotalol in plasma and urine employing solid-phase extraction and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 421(2), 309-318. [Link]
-
Pfeiffer, T., Tenczer, J., & Scholl, F. (1994). Determination of sotalol in human cardiac tissue by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 660(1), 125-131. [Link]
- Snow, N. H. (2000). Solid-phase Micro-extraction of Drugs from Biological Matrices. LCGC North America, 18(7), 684-693.
-
Matysová, L., Záhalková, O., Klovrzová, S., Sklubalová, Z., Solich, P., & Záhalka, L. (2015). Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. Journal of Analytical Methods in Chemistry, 2015, 806736. [Link]
- Singh, B., Kumar, Y., Singh, R., & Ahuja, M. (2019). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 1-8.
-
Deranged Physiology. (n.d.). Sotalol. Retrieved from [Link]
- Maletska, O., & Vasyuk, S. (2022). Spectrophotometric methods for quantitative determination of sotalol in tablets. ScienceRise: Pharmaceutical Science, (2(36)), 28-35.
-
Maletska, O., & Vasyuk, S. (2022). Spectrophotometric methods for quantitative determination of sotalol in tablets. ScienceRise: Pharmaceutical Science, 2(36), 28-35. [Link]
-
Matysová, L., Záhalková, O., Klovrzová, S., Sklubalová, Z., Solich, P., & Záhalka, L. (2015). Development of a gradient HPLC method for the simultaneous determination of sotalol and sorbate in oral liquid preparations using solid core stationary phase. Journal of Analytical Methods in Chemistry, 2015, 806736. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Haginaka, J. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2320. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66245, Sotalol Hydrochloride. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5253, Sotalol. Retrieved from [Link].
- Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of pharmaceutical and biomedical analysis, 44(5), 1179–1187.
- Li, W., Luo, X., Zhang, Y., & Ding, L. (2012). A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma.
- Le Corre, P., Ropero, M., Le Verge, R., & Le Guellec, C. (1994). Stereospecific high-performance liquid chromatographic assay of sotalol in plasma. Journal of chromatography.
- de Oliveira, A. R. M., & de Moraes, M. C. (2018). Enantioselective determination of (R)- and (S)-sotalol in human plasma by on-line coupling of a restricted-access material precolumn to a cellobiohydrolase I-based chiral stationary phase.
-
Zhang, Y., Wang, Y., Zhang, J., Li, J., & Sun, L. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Molecules, 29(3), 564. [Link]
-
Maletska, O., & Vasyuk, S. (2022). Spectrophotometric methods for quantitative determination of sotalol in tablets. ScienceRise: Pharmaceutical Science, (2(36)), 28-35. [Link]
- Antonaccio, M. J., & Gomoll, A. (1990). Pharmacology, pharmacodynamics and pharmacokinetics of sotalol. The American journal of cardiology, 65(2), 12A–21A.
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Analytical and bioanalytical chemistry, 391(6), 2133–2139.
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]
-
Farcas, A., & Vari, C. E. (2013). The chemical structure of sotalol. The asterix denote the chiral center. [Figure]. ResearchGate. Retrieved from [Link]
Sources
- 1. Sotalol Hydrochloride | C12H21ClN2O3S | CID 66245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sotalol | C12H20N2O3S | CID 5253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. shu.elsevierpure.com [shu.elsevierpure.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 8. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Pharmacology, pharmacodynamics and pharmacokinetics of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Quantitative Analysis of Sotalol in Cardiac Tissue by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Application Note & Protocol
Abstract
This application note presents a robust and validated method for the sensitive and accurate quantification of sotalol, a non-selective beta-adrenergic blocker and antiarrhythmic agent, in cardiac tissue. The protocol employs a streamlined protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of sotalol-d6, a stable isotope-labeled (SIL) internal standard, is critical for ensuring high precision and accuracy by compensating for matrix effects and variations in sample processing inherent to complex biological matrices like heart tissue. This method is designed for researchers in pharmacology, drug metabolism, and toxicology to reliably measure sotalol concentrations in preclinical and clinical research settings.
Introduction & Scientific Principle
Sotalol is a class III antiarrhythmic agent used to treat ventricular and atrial arrhythmias. Quantifying its concentration directly within cardiac tissue is crucial for understanding its pharmacodynamic effects, assessing cardiotoxicity, and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. However, cardiac tissue is a complex and lipid-rich matrix, which can lead to significant analytical challenges, including ion suppression or enhancement in the mass spectrometer, collectively known as matrix effects.
To overcome these challenges, this method utilizes a stable isotope-labeled (SIL) internal standard, sotalol-d6. A SIL internal standard is the ideal choice for quantitative LC-MS/MS bioanalysis because it shares nearly identical physicochemical properties with the analyte. It co-elutes chromatographically and experiences similar extraction recovery and matrix effects, allowing for reliable correction of analytical variability. The workflow involves homogenizing the tissue, precipitating proteins to release the drug and remove interfering macromolecules, and analyzing the resulting supernatant by LC-MS/MS.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Sotalol Hydrochloride (Reference Standard)
-
Sotalol-d6 Hydrochloride (Internal Standard, IS)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water
-
Formic Acid (FA), >99% purity
-
Ammonium Acetate, >99% purity
-
Control (drug-free) cardiac tissue (e.g., porcine, rodent)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1.5 mL and 2.0 mL Polypropylene Microcentrifuge Tubes
-
Bead Beating Tubes with Ceramic or Stainless Steel Beads
Instrumentation
-
Homogenizer: Bead beater homogenizer (e.g., Precellys, Bertin Technologies)
-
Liquid Chromatography System: UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY, Shimadzu Nexera)
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP, Thermo Scientific TSQ series)
-
Analytical Balance
-
Calibrated Pipettes
-
Centrifuge (capable of >14,000 x g and 4°C)
-
Nitrogen Evaporation System (optional)
Preparation of Standards and Solutions
Stock Solutions (1 mg/mL)
-
Sotalol Stock: Accurately weigh ~10 mg of sotalol hydrochloride and dissolve in a 10 mL volumetric flask with 50:50 MeOH:Water to obtain a final concentration of 1 mg/mL (free base).
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of Sotalol-d6 using the same procedure.
Working Solutions
-
Sotalol Intermediate & Spiking Solutions: Serially dilute the Sotalol Stock solution with 50:50 MeOH:Water to create a series of working solutions for spiking into blank tissue homogenate to prepare calibration standards and quality control samples.
-
IS Working Solution (50 ng/mL): Dilute the IS Stock solution with ACN. This solution will be used as the protein precipitation solvent.
Experimental Protocol
Preparation of Tissue Homogenate
The goal of homogenization is to create a uniform suspension from which a representative aliquot can be taken for analysis.
-
Weighing: Accurately weigh approximately 50-100 mg of frozen cardiac tissue. Record the exact weight.
-
Homogenization: Place the weighed tissue into a bead beating tube. Add ice-cold PBS (pH 7.4) at a fixed ratio, typically 1:3 or 1:4 (w/v) (e.g., 100 mg tissue + 300 µL PBS).
-
Bead Beating: Homogenize the tissue using a bead beater. A typical setting is two cycles of 30 seconds at 5000 rpm, with a 1-minute rest on ice between cycles to prevent heat degradation of the analyte. The result should be a uniform, milky suspension with no visible tissue pieces.
-
Pooling: For creating calibration standards and QCs, pool the homogenate from multiple drug-free tissue samples to ensure a consistent matrix.
Sample Extraction: Protein Precipitation
This step uses an organic solvent to precipitate proteins, which releases the analyte into the supernatant and removes the bulk of matrix interferences.
-
Aliquoting: Transfer a 50 µL aliquot of the tissue homogenate (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 200 µL of the IS Working Solution (50 ng/mL Sotalol-d6 in ACN) to each tube. The addition of the IS at this early stage ensures it accounts for any variability in the subsequent steps.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant (~200 µL) to a clean tube or a 96-well plate for LC-MS/MS analysis.
Workflow Diagram
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | Reversed-phase C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Sotalol: Q1: 273.2 -> Q3: 214.1 (Quantifier), 116.1 (Qualifier)Sotalol-d6: Q1: 279.2 -> Q3: 220.1 (Quantifier) |
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the results, following guidelines from regulatory bodies like the FDA or EMA.
-
Specificity & Selectivity: Assessed by analyzing at least six different lots of blank cardiac tissue homogenate to check for interferences at the retention times of sotalol and the IS.
-
Linearity & Range: A calibration curve is constructed by plotting the peak area ratio (Sotalol/Sotalol-d6) against the nominal concentration. A linear regression with a weighting factor (1/x or 1/x²) is typically used. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy & Precision: Determined by analyzing replicate Quality Control (QC) samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within 85-115% (80-120% for the LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% for the LLOQ).
-
Matrix Effect: Quantitatively assessed by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a neat solution. The SIL IS should effectively track and correct for any observed matrix effects.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Example Validation Data
Table 1: Calibration Curve for Sotalol in Cardiac Tissue Homogenate
| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | Accuracy (%) |
|---|---|---|
| 1.0 (LLOQ) | 0.95 | 95.0 |
| 5.0 | 5.21 | 104.2 |
| 25.0 | 24.15 | 96.6 |
| 100.0 | 103.2 | 103.2 |
| 500.0 | 490.5 | 98.1 |
| 1000.0 (ULOQ) | 1011.0 | 101.1 |
Linear Regression: y = 0.015x + 0.002, r² = 0.998, Weighting: 1/x
Table 2: Inter-day Accuracy and Precision (n=3 days, 6 reps/day)
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1.0 | 1.04 | 104.0 | 8.5 |
| Low QC | 3.0 | 2.91 | 97.0 | 6.2 |
| Mid QC | 75.0 | 78.3 | 104.4 | 4.1 |
| High QC | 750.0 | 739.5 | 98.6 | 3.8 |
Data Analysis
The concentration of sotalol in an unknown cardiac tissue sample is calculated using the linear regression equation derived from the calibration curve.
-
Peak Integration: Integrate the chromatographic peaks for sotalol and sotalol-d6 to obtain their respective peak areas.
-
Ratio Calculation: Calculate the Peak Area Ratio = (Area of Sotalol) / (Area of Sotalol-d6).
-
Concentration Calculation: Use the equation from the calibration curve (y = mx + b, where y is the peak area ratio) to calculate the concentration (x) in the homogenate.
-
Tissue Concentration: Convert the homogenate concentration (ng/mL) back to tissue concentration (ng/g or ng/mg) by accounting for the initial tissue weight and homogenization volume.
Formula: Tissue Conc. (ng/g) = [Homogenate Conc. (ng/mL) * Homogenization Volume (mL)] / [Tissue Weight (g)]
Conclusion
This application note provides a detailed, step-by-step protocol for the reliable quantification of sotalol in cardiac tissue. The simple protein precipitation method combined with the use of a stable isotope-labeled internal standard and LC-MS/MS detection provides the high sensitivity, specificity, and throughput required for modern bioanalysis. The described validation procedures ensure that the method generates accurate and reproducible data suitable for pharmacokinetic and toxicological studies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Läer, S., Neumann, J., Scholz, H., Uebeler, P., & Zimmermann, N. (1996). Determination of sotalol in human cardiac tissue by high-performance liquid chromatography.
Application Note: Enantioselective Quantification of Sotalol in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a robust and validated method for the enantioselective separation and quantification of sotalol enantiomers in human plasma. Sotalol, a non-selective β-adrenergic blocker and Class III antiarrhythmic agent, exists as a racemic mixture of (R)- and (S)-enantiomers with distinct pharmacological profiles.[1][2] The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and incorporates a stable isotope-labeled internal standard, sotalol-d6, to ensure high accuracy and precision. The protocol details a complete workflow from sample preparation to data analysis, providing a reliable tool for pharmacokinetic and pharmacodynamic studies in drug development.
Introduction: The Significance of Chiral Separation for Sotalol
Sotalol is a critical therapeutic agent for managing cardiac arrhythmias.[3][4] It is administered as a racemic mixture, yet its enantiomers exhibit different pharmacological activities. Both the (R)- and (S)-enantiomers possess similar Class III antiarrhythmic properties through potassium channel blockade.[1] However, the β-blocking activity is primarily attributed to the (R)-enantiomer.[2][5] This stereoselectivity in its mechanism of action underscores the importance of monitoring the individual enantiomers in biological matrices.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) increasingly require the separate evaluation of enantiomers for chiral drugs to ensure safety and efficacy.[7]
Chiral chromatography is the cornerstone technique for separating enantiomers, which are molecules that are non-superimposable mirror images of each other.[8] This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9] The choice of CSP and mobile phase is critical for achieving optimal resolution. For β-blockers like sotalol, polysaccharide-based and macrocyclic antibiotic-based CSPs have shown great success.[10][11]
To achieve the highest level of accuracy and precision in quantitative bioanalysis, especially with a sensitive technique like LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[12][13] A deuterated internal standard, such as sotalol-d6, is chemically identical to the analyte and will co-elute chromatographically.[14] This allows it to effectively compensate for variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response, leading to highly reliable data.[15][16]
This application note provides a detailed protocol for the enantioselective analysis of sotalol, leveraging a chiral stationary phase for separation and a deuterated internal standard for robust quantification by LC-MS/MS.
Experimental Workflow Overview
The following diagram outlines the complete analytical workflow, from plasma sample processing to final data analysis.
Caption: High-level workflow for the enantioselective analysis of sotalol in plasma.
Materials and Reagents
-
(R,S)-Sotalol Hydrochloride (Reference Standard)
-
(R)-Sotalol Hydrochloride (Reference Standard)
-
(S)-Sotalol Hydrochloride (Reference Standard)
-
Sotalol-d6 Hydrochloride (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve (R,S)-Sotalol HCl, (R)-Sotalol HCl, (S)-Sotalol HCl, and Sotalol-d6 HCl in separate volumetric flasks using methanol to achieve a final concentration of 1 mg/mL for each.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the sotalol stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 5 ng/mL to 5000 ng/mL.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Sotalol-d6 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature, followed by vortexing for 15 seconds to ensure homogeneity.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Sotalol-d6 IS working solution to each plasma sample (except for blank matrix samples). Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a validated starting point and should be optimized for the specific instrumentation used.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting |
| HPLC System | UPLC/HPLC system capable of delivering stable gradients |
| Chiral Column | Polysaccharide-based CSP (e.g., Chiralpak IA) or Macrocyclic antibiotic-based (e.g., Chirobiotic V) |
| Column Temperature | 35 °C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Isocratic 85% B for 10 min (adjust as needed for resolution) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Source Temperature | 500 °C |
| Ion Spray Voltage | 4500 V |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| (R/S)-Sotalol | 273.1 | 213.0 | 150 | 25 |
| Sotalol-d6 | 279.1 | 219.0 | 150 | 25 |
Note: The product ion at m/z 213.0 corresponds to the loss of the isopropylamine group.[17] These transitions should be confirmed by direct infusion of the standards.
Principle of Chiral Separation
The enantioselective separation occurs within the chiral stationary phase. The CSP contains chiral selectors that form transient, diastereomeric complexes with the sotalol enantiomers.[9] The stability of these complexes differs for the (R)- and (S)-enantiomers due to steric and electronic interactions, such as hydrogen bonding and π-π interactions.[11] This differential interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation.
Caption: Differential interaction of sotalol enantiomers with the chiral stationary phase.
Method Validation and System Suitability
This bioanalytical method should be validated according to regulatory guidelines, such as those from the FDA or the International Council for Harmonisation (ICH).[18][19][20]
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analytes and IS.[19]
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days. The accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).[21]
-
Matrix Effect: Evaluated to ensure that plasma components do not cause ion suppression or enhancement.
-
Stability: The stability of sotalol enantiomers should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
System Suitability: Before each analytical run, inject a standard mixture to verify chromatographic performance. The resolution between the (R)- and (S)-sotalol peaks should be ≥1.5.
Conclusion
The method described provides a highly selective, sensitive, and robust protocol for the enantioselective quantification of sotalol in human plasma. The use of a chiral stationary phase ensures the accurate separation of the pharmacologically distinct enantiomers, while the incorporation of a deuterated internal standard guarantees the reliability of the quantitative results. This application note serves as a comprehensive guide for researchers in clinical pharmacology and drug development, enabling precise characterization of sotalol pharmacokinetics.
References
-
Krstulović, A. M., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 71(1), 56-62. [Link]
-
Jemal, M., & Xia, Y. Q. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(2), 101–108. [Link]
-
Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). Chiral drug separation. Encyclopedia of Analytical Science, 474-481. [Link]
-
Wang, Y., et al. (2014). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Scientific reports, 4, 6479. [Link]
-
Reddy, B., & Jesudoss, J. J. (2024). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Chirality, 36(1), e70017. [Link]
-
Campins-Falcó, P., et al. (1995). Enantioselective Analysis of Sotalol in Plasma by Reversed-Phase High-Performance Liquid Chromatography Using Diastereomeric Derivatives. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 1015-1021. [Link]
-
Wikipedia. (2023). Chiral column chromatography. Wikipedia. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Zhang, Y., et al. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Molecules, 29(3), 577. [Link]
-
Hotha, K. K., et al. (2005). Enantioselective determination of (R)- and (S)-sotalol in human plasma by on-line coupling of a restricted-access material precolumn to a cellobiohydrolase I-based chiral stationary phase. Journal of Chromatography B, 820(2), 219-226. [Link]
-
Imre, S., et al. (2012). Sotalol chiral separation by capillary electrophoresis. Farmacia, 60(5), 649-658. [Link]
-
Tan, S. C., et al. (1995). Enantioselective determination of sotalol enantiomers in biological fluids using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 674(1), 77-83. [Link]
-
Belasli, A., & Kihal, A. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Journals Of University Eloued. [Link]
-
Li, W., et al. (2012). A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. Journal of separation science, 35(19), 2617-2622. [Link]
-
Gagić, T., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Archives of Industrial Hygiene and Toxicology, 71(1), 56-62. [Link]
-
Carr, R. A., et al. (1992). Pharmacokinetics of sotalol enantiomers in humans. Journal of clinical pharmacology, 32(12), 1105–1109. [Link]
-
Pharmacy by Asim. (2024). Sotalol pharmacology, antiarrhythmic drugs pharmacology, clinical pharmacology cardiovascular. YouTube. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2001). Enantioselective liquid chromatographic-electrospray mass spectrometric assay of beta-adrenergic blockers: application to a pharmacokinetic study of sotalol in human plasma. Biomedical chromatography : BMC, 15(4), 242–247. [Link]
-
Waters Corporation. (2014). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation. [Link]
-
LCGC International. (2025). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Shah, V. P. (2002). Validation of bioanalytical methods - Highlights of FDA's guidance. LCGC North America, 20(8), 734-739. [Link]
-
Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters. [Link]
-
Sivam, S., & Siddiqui, W. J. (2024). Sotalol. In StatPearls. StatPearls Publishing. [Link]
-
Pistos, C., et al. (1997). Determination of sotalol in human cardiac tissue by high-performance liquid chromatography. Journal of chromatography. B, Biomedical sciences and applications, 693(1), 187–193. [Link]
-
U.S. Department of Health and Human Services. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. HHS.gov. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Drugs.com. (2023). Sotalol: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]
-
Maletska, O., & Vasyuk, S. (2022). SPECTROPHOTOMETRIC METHODS FOR QUANTITATIVE DETERMINATION OF SOTALOL IN TABLETS. The Unity of Science, (4-1), 74-79. [Link]
-
Fouad, M. M., et al. (2014). Three Simple, Accurate and Precise Stability-Indicating Methods for the Quantitative Estimation of Sotalol-HCl in Presence of its Degradation Products. World Journal of Pharmaceutical Research, 3(7), 1-15. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Pharmacokinetics of sotalol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. microbenotes.com [microbenotes.com]
- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 10. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing matrix effects for Sotalol-d6 in blood samples
A Guide to Minimizing Matrix Effects in Blood Samples
Welcome to the technical support center. As Senior Application Scientists, we understand that robust and reliable bioanalytical data is the cornerstone of research and drug development. This guide provides in-depth troubleshooting advice and validated protocols specifically for minimizing matrix effects when quantifying Sotalol using its deuterated internal standard, Sotalol-d6, in blood, plasma, or serum samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects, and why are they a critical issue for my Sotalol-d6 assay?
A: Matrix effects are the alteration of analyte ionization efficiency in a mass spectrometer due to co-eluting compounds from the biological sample matrix (e.g., blood, plasma).[1][2] These interferences, which include phospholipids, salts, and metabolites, can either suppress or enhance the signal of your target analyte (Sotalol) and its internal standard (Sotalol-d6).[1][3]
The core assumption when using a stable isotope-labeled internal standard (SIL-IS) like Sotalol-d6 is that it will behave identically to the analyte during sample preparation and analysis.[4] It should co-elute perfectly and experience the exact same degree of ion suppression or enhancement, allowing the ratio of analyte-to-IS to provide an accurate quantification.[4][5] However, this assumption can fail, leading to significant data inaccuracy and a lack of reproducibility.[1][6]
Q2: My Sotalol-d6 internal standard response is erratic and isn't correcting for variability. What is the likely cause?
A: This is a classic and frequently encountered problem, often attributable to differential matrix effects . The primary cause is a slight chromatographic separation between Sotalol and Sotalol-d6, a phenomenon known as the "deuterium isotope effect."[7]
Causality Explained: The replacement of hydrogen atoms with heavier deuterium atoms can subtly alter the physicochemical properties of the molecule, most notably its lipophilicity.[4][7] In reversed-phase chromatography, this can cause the deuterated standard to elute slightly earlier or later than the native analyte.
If this separation occurs in a region of the chromatogram where the matrix effect is rapidly changing (a so-called "zone of suppression"), the analyte and the internal standard will experience different degrees of ion suppression.[6][7] The Sotalol-d6 can no longer accurately compensate for the effect on Sotalol, leading to poor precision and inaccurate quantification.[6] Phospholipids are notorious for creating these suppression zones in bioanalytical methods.[8][9][10]
Below is a troubleshooting workflow to diagnose and address this issue.
Caption: Troubleshooting workflow for differential matrix effects.
Q3: How do I properly perform a quantitative assessment of the matrix effect?
A: A quantitative assessment is required by regulatory bodies like the FDA and EMA and is essential for robust method development.[11][12] The most common approach is the post-extraction spike method, which isolates the effect of the matrix on the analytical signal.[2]
This protocol requires three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the analytical solvent (e.g., mobile phase).
-
Set B (Post-Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final, clean extract.
-
Set C (Pre-Spike): Analyte and IS are spiked into the biological matrix before extraction (these are your standard QC samples).
Step-by-Step Procedure:
-
Source Matrix: Obtain blank whole blood/plasma from at least six different sources to assess variability.[12]
-
Prepare Samples:
-
Set A: Prepare solutions of Sotalol and Sotalol-d6 in solvent at low and high concentrations.
-
Set B: Process blank matrix samples (n=6) through your entire sample preparation procedure (e.g., SPE). To the resulting clean extract, add Sotalol and Sotalol-d6 to achieve the same final concentrations as Set A.
-
Set C: Spike Sotalol and Sotalol-d6 into blank matrix (n=6) at low and high concentrations before starting the sample preparation procedure. Process these samples.
-
-
Analyze: Inject all samples onto the LC-MS/MS system.
-
Calculate:
-
Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE): RE (%) = [(Peak Response in Set C) / (Peak Response in Set B)] * 100
-
IS-Normalized Matrix Factor: This is the most critical value. Calculate the MF for both the analyte and the IS, then calculate the ratio: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: According to FDA and EMA guidelines, the precision (CV%) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[11][13]
Q4: What are the most effective sample preparation strategies to remove interferences for Sotalol analysis?
A: Improving sample preparation is the most effective way to combat matrix effects.[5][14] The goal is to selectively remove interfering endogenous components, particularly phospholipids, while efficiently recovering your analyte.[8]
Here is a comparison of common techniques:
| Technique | Description | Pros | Cons | Recommendation for Sotalol |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[14] | Fast, inexpensive, high recovery of polar compounds. | Non-selective; significant phospholipids remain in the supernatant, often causing major matrix effects.[8][14] | Not recommended as a standalone technique. Use only if followed by a secondary cleanup step. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases to separate it from matrix components.[3] | More selective than PPT, can remove many interferences. | Can be labor-intensive, may have lower recovery for polar analytes like Sotalol. | Moderately effective. Requires careful optimization of pH and solvent choice to ensure good recovery of Sotalol. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[3][14] | Highly selective, provides the cleanest extracts, excellent for removing phospholipids.[7][8] | More expensive and requires more method development than PPT. | Highly Recommended. A mixed-mode or polymeric reversed-phase SPE sorbent is ideal for capturing a polar, basic compound like Sotalol while effectively washing away phospholipids. |
This is a general protocol using a mixed-mode cation exchange SPE cartridge, which is well-suited for Sotalol.
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. waters.com [waters.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Mass Spectrometer Source Conditions for Deuterated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deuterated compounds in mass spectrometry. This guide provides in-depth, field-proven insights into optimizing your experiments, troubleshooting common issues, and understanding the nuances of analyzing these unique molecules.
Core Concepts: The Deuterium Challenge in Mass Spectrometry
Before diving into troubleshooting, it's crucial to understand two fundamental principles that govern the behavior of deuterated compounds in a mass spectrometer: the Deuterium Isotope Effect and Hydrogen-Deuterium (H/D) Back-Exchange .
-
Deuterium Isotope Effect: The substitution of hydrogen (¹H) with deuterium (²H or D) creates a stronger covalent bond (e.g., C-D vs. C-H). This subtle change in bond energy can lead to observable differences in chromatographic retention times and mass spectral fragmentation patterns.[1][2] It is a well-documented phenomenon that deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3][4] This effect can also influence ionization efficiency and must be considered during method development, especially for quantitative assays.[5]
-
H/D Back-Exchange: This is the undesirable process where deuterium atoms on a labeled molecule swap back to hydrogen atoms when exposed to protic solvents (like water or methanol) in the sample matrix, LC mobile phase, or even residual moisture in the MS source.[6][7] This phenomenon is a major concern as it leads to a loss of the isotopic label, resulting in inaccurate mass measurements and compromised data integrity.[8] The rate of back-exchange is heavily influenced by pH, temperature, and the position of the deuterium label on the molecule.[7]
Frequently Asked Questions (FAQs)
Here we address common high-level questions encountered when working with deuterated compounds.
Q1: My deuterated internal standard has a different retention time than the non-deuterated analyte. Is this normal and how do I manage it? A1: Yes, this is a normal and expected phenomenon known as the "deuterium isotope effect" or "chromatographic isotope effect".[3][4] The C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's interaction with the stationary phase, often causing it to elute slightly earlier in reversed-phase LC.[5] While typically small, this separation can lead to inaccurate quantification if the analyte and standard elute into regions of differing matrix-induced ion suppression or enhancement.[5][9]
Management Strategy:
-
Ensure your chromatographic peak is wide enough to encompass the elution of both the analyte and the standard.
-
Carefully evaluate matrix effects across the entire peak width during method validation.
-
If the separation is significant, consider adjusting the chromatography or choosing an internal standard with deuterium labels in positions that minimize the isotope effect.
Q2: What is H/D back-exchange and why is it such a critical problem? A2: H/D back-exchange is the chemical reaction where deuterium atoms on your analyte are replaced by hydrogen atoms from the surrounding environment (e.g., solvents).[7][10] This is a major issue because it effectively erases the isotopic label you are trying to measure. For applications like Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS), which measures protein dynamics, back-exchange can lead to an underestimation of deuterium uptake and incorrect structural conclusions.[6][11] In quantitative assays using deuterated internal standards, back-exchange can compromise the standard's integrity, leading to quantification errors.
Q3: What are the most critical experimental factors to control H/D back-exchange? A3: The three primary factors that influence the rate of H/D back-exchange are pH, temperature, and time .[7]
-
pH: The exchange rate is catalyzed by both acids and bases. For amide protons in proteins, the rate is at a minimum at a pH of approximately 2.5-2.6.[7][10]
-
Temperature: Higher temperatures dramatically accelerate the exchange rate. Therefore, all steps of the analysis, from sample preparation to chromatography, should be performed at low temperatures (e.g., ~0°C).[6][7]
-
Time: The longer the deuterated compound is exposed to protic solvents, the more back-exchange will occur.[12] It is crucial to minimize analysis time, for instance by using rapid LC gradients.[8]
Q4: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for my deuterated compound? A4: The choice depends on the analyte's properties.
-
ESI is the go-to method for polar, thermally labile molecules, including peptides and proteins in HDX-MS experiments.[13] It is a "soft" ionization technique that preserves non-covalent interactions.
-
APCI is better suited for less polar and more thermally stable compounds with molecular weights typically below 1500 Da.[14][15] The process involves vaporizing the sample at high temperatures (350–500 °C), which would promote rapid back-exchange for labile deuterons.[14] Therefore, for analytes with exchangeable deuterons (e.g., on -OH, -NH, -SH groups), ESI is strongly preferred. For compounds with stable, non-exchangeable deuterium labels (e.g., on carbon atoms), APCI can be a robust and efficient ionization method.[13]
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you resolve issues during your experiments.
Q: I am observing poor signal intensity or low sensitivity for my deuterated analyte. What are the likely causes and how can I fix it? A: Poor signal intensity is a common problem that can stem from several factors.[16] A systematic approach is needed to identify the root cause.
Possible Causes & Solutions:
-
Suboptimal Source Parameters: The ionization conditions may not be optimized for your specific compound. Gas flows, temperatures, and voltages are critical.
-
H/D Back-Exchange: If a significant portion of your deuterium labels are lost before ionization, the signal at the expected deuterated m/z will be diminished.
-
In-Source H/D Exchange/Neutral Loss: High source temperatures can sometimes promote unwanted gas-phase reactions or fragmentation, leading to a loss of the deuterium label or the entire deuterated portion of the molecule.
-
Solution: Gradually decrease the capillary/vaporizer temperature in your ESI or APCI source. While higher temperatures can improve desolvation, excessive heat can cause degradation or in-source reactions.[19] Find a balance that provides good desolvation without compromising the analyte's integrity.
-
-
Deuterium Isotope Effect on Ionization: The presence of deuterium can subtly alter the ionization efficiency of the molecule compared to its non-deuterated analog.
-
Solution: This effect is intrinsic to the molecule. The focus should be on maximizing the signal you can achieve through comprehensive source parameter optimization.
-
Troubleshooting Workflow: Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Q: I'm seeing unexpected mass shifts or additional peaks that don't correspond to my deuterated analyte's mass. What is happening? A: This is often a direct consequence of H/D exchange occurring during your analysis.
Possible Causes & Solutions:
-
Partial Back-Exchange: You are likely seeing a distribution of isotopic peaks corresponding to molecules that have lost one, two, or more deuterium atoms.
-
In-Source Exchange: H/D exchange can occur directly within the ESI source, especially when using solvents containing D₂O and at high desolvation temperatures.[20] This can lead to the addition of deuterium to your molecule at labile sites.
-
Contamination or Impurities: The unexpected peaks could be impurities in your deuterated standard or sample.
Diagram: The Process of H/D Back-Exchange
Caption: Deuterium (D) on the analyte exchanges with Hydrogen (H) from the solvent.
Experimental Protocols & Data Tables
Protocol 1: Minimizing H/D Back-Exchange in LC-MS
This protocol is essential for any experiment involving labile deuterium atoms, particularly in HDX-MS.
Objective: To preserve the deuterium label on the analyte from sample preparation through to MS detection.
Methodology:
-
Preparation (Quenching):
-
Quench Reaction:
-
Optional Digestion (for HDX-MS):
-
If analyzing proteins, immediately pass the quenched sample through an online protease column (e.g., pepsin) that is also maintained at a low temperature (e.g., 0-4°C).[11]
-
-
Chromatography:
-
Use an LC system capable of maintaining low temperatures for the autosampler, columns, and solvent lines.
-
Set the autosampler temperature to ~2-4°C.
-
Perform the chromatographic separation at a low temperature, ideally using a column chiller set to ~0°C.[6]
-
Use mobile phases with a low pH (e.g., 0.1% formic acid in water/acetonitrile, pH ~2.7).
-
Develop a rapid LC gradient to minimize the time the analyte is exposed to the mobile phase. Shortening LC run time is a key strategy.[8]
-
-
Mass Spectrometry:
-
Analyze the eluent immediately with the mass spectrometer.
-
Protocol 2: Systematic Optimization of ESI Source Parameters
This protocol allows you to empirically determine the best source conditions for your specific deuterated analyte.
Objective: To maximize ion signal and stability for a deuterated compound.
Methodology:
-
Preparation:
-
Prepare a solution of your deuterated analyte (and non-deuterated analog, if available) in a solvent that mimics your final LC mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 200-500 µL/min).
-
-
Parameter Optimization (perform sequentially):
-
Capillary Voltage: While monitoring the ion signal, ramp the spray voltage up and down to find the point of maximum intensity and stability. Excessively high voltages can cause corona discharge and instability.[24][25]
-
Sheath and Auxiliary Gas: These gases assist in nebulization and desolvation.[17]
-
First, optimize the sheath gas flow rate for maximum signal.
-
Next, while keeping the sheath gas at its optimum, begin increasing the auxiliary gas flow. This is particularly important for higher LC flow rates.[17]
-
-
Capillary/Vaporizer Temperature: This parameter aids in solvent evaporation.
-
-
Verification:
-
Once the optimal parameters are found via infusion, apply them to your LC-MS method and verify performance with a column injection.
-
Data Summary Table
The following table summarizes the impact of key source parameters on the analysis of deuterated compounds.
| Parameter | Primary Function | Effect on Deuterated Compounds | Optimization Strategy |
| Spray/Capillary Voltage | Creates charged droplets (ESI)[24] | Can influence ionization efficiency. Extreme voltages may cause instability. | Tune for maximum signal intensity and stability.[25] |
| Sheath Gas Flow | Nebulizes liquid into a fine mist[17] | Affects droplet size and desolvation efficiency. | Optimize for best signal; typically higher for higher LC flow rates.[18] |
| Auxiliary/Nebulizer Gas | Aids in solvent evaporation[17] | Improves desolvation, which can enhance signal but may increase in-source temperature. | Optimize after sheath gas; crucial for high flow rates to prevent signal loss.[17] |
| Capillary/Vaporizer Temp. | Desolvates droplets into gas-phase ions[26] | CRITICAL. Too low = poor signal. Too high = potential for thermal degradation or in-source H/D back-exchange.[19][20] | Find the lowest temperature that provides maximum signal intensity without signs of degradation. |
| Mobile Phase pH | Controls analyte charge state | CRITICAL. Directly controls the rate of H/D back-exchange. Minimum exchange occurs at pH ~2.5.[7] | Use low pH mobile phases (e.g., 0.1% formic acid) for all analyses involving labile deuterons. |
References
- Fundamentals of HDX-MS - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Hydrogen–deuterium exchange - Wikipedia. (n.d.). Wikipedia.
- Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. (2025, August 9). SpringerLink.
- Hydrogen deuterium exchange mass spectrometry for the masses - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Troubleshooting Deuterated Compounds in Mass Spectrometry: A Technical Support Guide - Benchchem. (n.d.). BenchChem.
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. (n.d.). ACS Publications.
- Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuterated Standards - Benchchem. (n.d.). BenchChem.
- Hydrogen/Deuterium eXchange Mass Spectrometry - Spectralys Biotech. (n.d.). Spectralys Biotech.
- Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) Tools & Solutions | Waters. (n.d.). Waters Corporation.
- Hydrogen–Deuterium Exchange Mass Spectrometry | Spectroscopy Online. (2013, July 1). Spectroscopy Online.
- The Use of Deuterium Isotope Effects in Establishing Mass Spectral Fragmentation Mechanisms - RSC Publishing. (n.d.). Royal Society of Chemistry.
- 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. (n.d.). Element Lab Solutions.
- TSQ Series II Mass Spectrometers Hardware Manual - Thermo Fisher. (n.d.). Thermo Fisher Scientific.
- High desolvation temperature facilitates the ESI-source H/D exchange at non-labile sites of hydroxybenzoic acids and aromatic amino acids - RSC Publishing. (2016, March 10). Royal Society of Chemistry.
- Acquisition reports for the optimization of sheath gas, auxiliary gas,... - ResearchGate. (n.d.). ResearchGate.
- Characterization of Electrospray Ionization (ESI) Parameters on In-ESI Hydrogen/Deuterium Exchange of Carbohydrate-Metal Ion Adducts - PubMed. (2018, October 23). National Center for Biotechnology Information.
- Technical Support Center: Optimizing Mass Spectrometer Settings for Deuterated Standards - Benchchem. (n.d.). BenchChem.
- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). ResolveMass Laboratories Inc.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5). ResolveMass Laboratories Inc.
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PubMed Central. (2025, January 11). National Center for Biotechnology Information.
- Atmospheric-pressure chemical ionization - Wikipedia. (n.d.). Wikipedia.
- Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry - LabX. (n.d.). LabX.
- Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11). G-M-I, Inc.
- Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio. (n.d.). MetwareBio.
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach - ResearchGate. (2025, August 6). ResearchGate.
- Optimization of two key ion source parameters (capillary voltage and... - ResearchGate. (n.d.). ResearchGate.
- Atmospheric Pressure Ionization Sources: Their Use and Applicability - Waters Corporation. (n.d.). Waters Corporation.
- Temperature Variation of Mass Spectra of Hydrocarbons. (n.d.). NIST.
- Optimization of Ionization Efficiency - Fusion QbD. (n.d.). Fusion QbD.
Sources
- 1. The use of deuterium isotope effects in establishing mass spectral fragmentation mechanisms - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 14. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 15. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 16. gmi-inc.com [gmi-inc.com]
- 17. Technical documentation [docs.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 20. High desolvation temperature facilitates the ESI-source H/D exchange at non-labile sites of hydroxybenzoic acids and aromatic amino acids - Analyst (RSC Publishing) DOI:10.1039/C5AN02676H [pubs.rsc.org]
- 21. Characterization of Electrospray Ionization (ESI) Parameters on In-ESI Hydrogen/Deuterium Exchange of Carbohydrate-Metal Ion Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. resolvemass.ca [resolvemass.ca]
- 23. resolvemass.ca [resolvemass.ca]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. researchgate.net [researchgate.net]
- 26. smatrix.com [smatrix.com]
Technical Support Center: Troubleshooting Chromatographic Peak Splitting of Sotalol-d6
Welcome to the technical support center for the chromatographic analysis of Sotalol-d6. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak splitting encountered during HPLC and LC-MS experiments. By understanding the underlying causes and following a logical troubleshooting workflow, you can restore optimal peak shape and ensure the accuracy and reliability of your analytical data.
Understanding the Problem: Why Do Peaks Split?
Peak splitting in high-performance liquid chromatography (HPLC) occurs when a single analyte, such as Sotalol-d6, appears as two or more distinct or partially merged peaks instead of a single, symmetrical Gaussian peak.[1][2][3] This phenomenon can arise from a variety of factors, ranging from simple hardware issues to more complex chemical interactions within the chromatographic system. When troubleshooting, it is crucial to differentiate between problems affecting all peaks in a chromatogram and those specifically impacting the Sotalol-d6 peak.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to guide you through a systematic troubleshooting process, starting with the most common and easily resolved issues.
Q1: All peaks in my chromatogram, including Sotalol-d6, are splitting or distorted. What should I investigate first?
When all peaks in a run exhibit similar distortion, the problem likely lies in a component of the HPLC system that affects the entire sample path before the analytical column.[2][4]
Answer: The most common culprits for system-wide peak splitting are a blocked inlet frit or a void in the column packing material.[1][2][5] Both issues disrupt the uniform flow of the sample onto the column, causing the sample band to spread and split.
Troubleshooting Protocol:
-
Check for a Blocked Frit: A blocked frit can lead to a broadening of the sample as it enters the column.[2]
-
Action: Reverse-flush the column according to the manufacturer's instructions. If this does not resolve the issue, the frit may need to be replaced.[4] Using a pre-column filter can help prevent frit blockage.
-
-
Inspect for a Column Void: A void at the head of the column can cause some of the sample to travel faster than the rest, leading to a split peak.[2][3]
-
Action: Disconnect the column and visually inspect the inlet. If a void is visible, the column should be replaced.[4] Voids often result from sudden pressure changes or operating outside the column's recommended pH and temperature ranges.
-
Q2: Only the Sotalol-d6 peak is splitting. What are the likely causes?
If only the Sotalol-d6 peak is affected, the issue is likely related to the specific chemical interactions of the analyte with the mobile phase, stationary phase, or the sample solvent.[2][5]
Answer: The most frequent causes for single-peak splitting of Sotalol-d6 include sample solvent effects, co-elution with an interference, on-column degradation, or unresolved chiral separation.
Troubleshooting Workflow for Sotalol-d6 Peak Splitting:
Caption: Troubleshooting workflow for Sotalol-d6 specific peak splitting.
Detailed Explanations and Protocols:
-
Sample Solvent Incompatibility: Injecting a sample in a solvent significantly stronger than the mobile phase is a primary cause of peak distortion.[6][7]
-
Protocol: Prepare your Sotalol-d6 standard in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that ensures complete dissolution.
-
-
Co-elution with an Interfering Peak: The split peak may actually be two closely eluting compounds.[1][4] This could be an impurity, a degradation product, or a matrix component. Sotalol is known to be susceptible to light and oxidative degradation.[8][9][10]
-
Protocol: To test for co-elution, inject a smaller volume of the sample. If the two peaks begin to resolve, this indicates two separate components.[2][4] To improve separation, you can adjust the mobile phase composition, such as the organic-to-aqueous ratio or the pH.[1] Sotalol's retention is sensitive to pH.[11][12][13][14]
-
-
Chiral Separation of Sotalol: Sotalol is a chiral molecule, existing as (R)-(-)-Sotalol and (S)-(+)-Sotalol enantiomers.[15] While standard C18 columns are not designed for chiral separations, certain mobile phase conditions or column chemistries can sometimes lead to partial resolution of enantiomers, resulting in a split or broadened peak.[16][17][18]
-
Protocol: If unintended chiral separation is suspected, confirm you are using a standard achiral column (e.g., C18). You can also try adjusting the mobile phase pH or temperature to see if the peak shape changes.
-
-
Isotope Effect with Deuterated Standards: Deuterated internal standards like Sotalol-d6 can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts.[19][20] This "isotope effect" can lead to incomplete co-elution, which may cause issues with integration and can exacerbate matrix effects in LC-MS analysis.[20][21]
-
Insight: While this slight separation doesn't typically manifest as a distinct split peak on its own, it can contribute to a broadened or shouldered peak, especially if other chromatographic issues are present. In some cases, using a column with slightly lower resolving power can be advantageous to ensure co-elution of the analyte and its deuterated internal standard, thereby minimizing differential matrix effects.[20]
-
Q3: Could the mobile phase pH be the cause of my Sotalol-d6 peak splitting?
Answer: Yes, the pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like Sotalol.[13][14] An improperly buffered or inappropriate pH can lead to poor peak shape. If the mobile phase pH is close to the pKa of Sotalol, small fluctuations can cause a mixed ionization state of the analyte on the column, leading to peak splitting or broadening.
Recommended Mobile Phase Parameters for Sotalol Analysis:
| Parameter | Recommended Range/Value | Rationale |
| Column | C18, Phenyl-Hexyl | Provides good retention and selectivity for Sotalol. |
| Mobile Phase | Acetonitrile/Phosphate Buffer | A common and effective mobile phase for Sotalol analysis.[11] |
| pH | 2.5 - 3.0 | At this pH, Sotalol (a base) is fully ionized, leading to better peak shape and retention.[11] |
| Buffer Concentration | 10-20 mM | Sufficient to maintain a stable pH throughout the analysis. |
This table provides a general starting point. Method optimization may be required for your specific application.
Summary of Key Troubleshooting Steps
-
Isolate the Problem: Determine if the peak splitting affects all peaks or just Sotalol-d6.
-
System-Wide Issues: If all peaks are affected, investigate for a blocked frit or a column void.
-
Analyte-Specific Issues: If only Sotalol-d6 is affected, consider:
-
Solvent Mismatch: Ensure the sample solvent is weaker than or the same as the mobile phase.
-
Co-elution: Adjust chromatographic conditions to resolve potential interferences.
-
Chiral Separation: Verify the use of an achiral column and consider mobile phase adjustments.
-
Mobile Phase pH: Ensure the mobile phase is adequately buffered at an appropriate pH (typically acidic for Sotalol).
-
-
Consider the Isotope Effect: Be aware of the potential for slight retention time differences between Sotalol and Sotalol-d6 and ensure proper peak integration.
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak splitting issues with Sotalol-d6, leading to more robust and reliable chromatographic data.
References
-
Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
-
Understanding Split Peaks. LCGC North America. [Link]
-
What is Peak Splitting?. Chromatography Today. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Enantioselective determination of sotalol enantiomers in biological fluids using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications. [Link]
-
When using HPLC, how do you deal with split peaks?. ResearchGate. [Link]
-
Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. National Institutes of Health. [Link]
-
HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. MDPI. [Link]
-
Split peaks as a phenomenon in liquid chromatography. Bio-Works. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. ResearchGate. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
A fast stability-indicating HPLC method for determination of sotalol hydrochloride in bulk powder and in dosage form. ResearchGate. [Link]
-
HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. PubMed. [Link]
-
Significance of mobile phase buffer pH controlling in SOT/SACC separation. ResearchGate. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Figure 2 from Importance of Controlling Mobile Phase pH in Reversed Phase HPLC. Semantic Scholar. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
SOTALOL CHIRAL SEPARATION BY CAPILLARY ELECTROPHORESIS. ScienceOpen. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
(PDF) Sotalol chiral separation by capillary electrophoresis. ResearchGate. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. Labmate Online. [Link]
-
What are the possible reasons for peak splitting at higher injection volumes in HPLC?. ResearchGate. [Link]
-
Abnormal Peak Shapes. Shimadzu. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
HPLC Troubleshooting Guide. [Link]
Sources
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. acdlabs.com [acdlabs.com]
- 4. lctsbible.com [lctsbible.com]
- 5. bio-works.com [bio-works.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Figure 2 from Importance of Controlling Mobile Phase pH in Reversed Phase HPLC | Semantic Scholar [semanticscholar.org]
- 13. agilent.com [agilent.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. scienceopen.com [scienceopen.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
Sotalol Bioanalysis Technical Support Center: A Guide to Overcoming Ion Suppression with Internal Standards
Welcome to the technical support center for sotalol bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying sotalol in biological matrices. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you troubleshoot and resolve one of the most common challenges in LC-MS/MS bioanalysis: ion suppression. Our focus will be on the strategic use of internal standards to ensure the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise during the development and validation of a bioanalytical method for sotalol.
Q1: What is ion suppression and why is it a concern in sotalol bioanalysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological sample (e.g., salts, phospholipids, proteins) reduce the ionization efficiency of the target analyte, in this case, sotalol, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, underestimation of the analyte concentration, and potentially false negative results.[1] Given that sotalol is a polar compound, it can be particularly susceptible to ion suppression when analyzed using common reversed-phase liquid chromatography methods.
Q2: What is an internal standard (IS) and how does it help address ion suppression?
A2: An internal standard is a compound that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[2] An ideal IS mimics the chemical and physical properties of the analyte. By doing so, it experiences similar variations in sample preparation, chromatography, and ionization.[3][4] In the presence of ion suppression, both the analyte and the IS signals will be suppressed to a similar extent. The quantification is based on the ratio of the analyte's response to the IS's response, which remains constant and proportional to the analyte's concentration, thereby compensating for the suppression effect.
Q3: What are the different types of internal standards, and which is best for sotalol analysis?
A3: There are two main types of internal standards used in LC-MS/MS bioanalysis:
-
Structural Analogs: These are compounds with a chemical structure similar to the analyte. For sotalol, other beta-blockers like atenolol have been used as structural analog IS.[5][6]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N).[3] For sotalol, a deuterated version (e.g., sotalol-d6) is the ideal choice.
The "gold standard" and most highly recommended IS for sotalol bioanalysis is a stable isotope-labeled internal standard .[4][7] This is because a SIL-IS has nearly identical physicochemical properties to sotalol, ensuring it co-elutes perfectly and experiences the same degree of ion suppression.[3][7] This provides the most accurate and reliable correction for matrix effects. Regulatory bodies like the European Medicines Agency (EMA) also recommend the use of SIL-IS for methods using MS detection.[8]
Q4: Do I still need to worry about chromatography if I use a deuterated internal standard?
A4: Absolutely. While a deuterated internal standard is excellent at compensating for ion suppression, it doesn't eliminate the source of the suppression.[9] Poor chromatography that results in the co-elution of sotalol with highly suppressive matrix components can still lead to a significant loss of signal for both the analyte and the IS. This can negatively impact the assay's sensitivity and may push the lower limit of quantification (LLOQ) higher than desired.[10] Therefore, optimizing chromatographic conditions to separate sotalol from the bulk of the matrix interferences is a crucial step in developing a robust bioanalytical method.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific issues related to ion suppression in your sotalol bioanalysis.
Problem 1: I'm seeing low and inconsistent signal for sotalol, even at higher concentrations. How do I confirm if ion suppression is the cause?
Answer:
This is a classic symptom of significant ion suppression. To systematically diagnose this issue, you can perform a post-column infusion experiment. This technique helps to pinpoint the regions in your chromatogram where ion suppression is occurring.[10][11]
Workflow for Diagnosing Ion Suppression
Caption: Post-column infusion experimental workflow.
Step-by-Step Protocol for Post-Column Infusion:
-
Prepare a standard solution of sotalol at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Set up the infusion: Use a syringe pump to deliver the sotalol solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column but before the mass spectrometer inlet, using a T-junction.
-
Equilibrate the system: Start the LC flow with your analytical gradient and the syringe pump infusion. You should observe a stable, elevated baseline signal for the sotalol mass transition on your mass spectrometer.
-
Inject a blank, extracted matrix sample: Process a sample of the biological matrix (e.g., plasma) that does not contain sotalol using your standard sample preparation method. Inject this blank extract onto the LC-MS system.
-
Analyze the chromatogram: Monitor the sotalol signal. Any deviation from the stable baseline indicates a matrix effect. A significant drop in the signal at certain retention times confirms the presence of co-eluting matrix components that are causing ion suppression.[11]
Problem 2: My internal standard (atenolol) isn't adequately correcting for the variability in my sotalol results. What's going on?
Answer:
While atenolol is structurally similar to sotalol, it may not be an ideal internal standard due to differences in its physicochemical properties, which can lead to slight variations in chromatographic retention time and ionization efficiency. If the retention times of atenolol and sotalol are different, they may not be co-eluting with the same interfering matrix components.[5] Consequently, they will experience different degrees of ion suppression, leading to poor correction and inaccurate results.
Solution:
-
Switch to a Stable Isotope-Labeled (SIL) Internal Standard: The most robust solution is to use a deuterated sotalol internal standard (e.g., sotalol-d6). A SIL-IS will co-elute with sotalol and be affected by ion suppression in virtually the same way, providing superior correction.[7][9]
-
Optimize Chromatography: If a SIL-IS is not immediately available, further optimize your chromatographic method to ensure that both sotalol and atenolol elute in a "clean" region of the chromatogram, away from the major ion suppression zones identified in your post-column infusion experiment.
Problem 3: I've switched to a deuterated internal standard, but my assay sensitivity is still poor. How can I improve it?
Answer:
This indicates that while your deuterated IS is correctly compensating for the ion suppression, the suppression is so severe that it's reducing the signal of both the analyte and the IS to a level that is too close to the instrument's noise floor. The key here is not just to compensate for the suppression but to reduce it.
Strategies to Reduce Ion Suppression:
-
Enhance Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample is injected.
-
Protein Precipitation (PPT): This is a simple and common technique but can be less effective at removing phospholipids, a major source of ion suppression.[12][13]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning sotalol into an organic solvent, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a broad range of interferences, including phospholipids and salts.[14][12] Optimizing the wash and elution steps is critical for achieving a clean extract.
-
-
Improve Chromatographic Separation:
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between sotalol and the early-eluting, highly polar matrix components that often cause suppression.
-
Column Chemistry: Consider using a different column chemistry. For a polar compound like sotalol, a hydrophilic interaction liquid chromatography (HILIC) column can sometimes provide better retention and separation from phospholipids than a traditional C18 column.[5]
-
Decision Tree for Mitigating Ion Suppression
Caption: Troubleshooting workflow for ion suppression.
Experimental Protocols
Adherence to validated protocols is essential for reproducible and reliable results. Below is a recommended starting protocol for the bioanalysis of sotalol in human plasma using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the sotalol-d6 internal standard working solution (e.g., at 100 ng/mL). Vortex for 10 seconds.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. This step is crucial for removing salts and other polar interferences.
-
Elution: Elute the sotalol and sotalol-d6 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
LC-MS/MS Parameters
The following table summarizes a typical set of starting parameters for an LC-MS/MS system. These should be optimized for your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC, 2.1 x 50 mm, 3 µm | Provides good retention for polar compounds like sotalol and separation from phospholipids.[5] |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water | Provides good buffering capacity and promotes ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for gradient elution. |
| Gradient | Start at 95% B, hold for 0.5 min, decrease to 40% B over 2 min, hold for 1 min, return to 95% B and equilibrate for 1.5 min. | A well-defined gradient is key to separating the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sotalol contains a secondary amine that is readily protonated. |
| Sotalol MRM | m/z 273.2 → 214.1 | Specific mass transition for quantification. |
| Sotalol-d6 MRM | m/z 279.2 → 220.1 | Specific mass transition for the internal standard. |
Note: The exact mass transitions may vary slightly depending on the specific deuteration pattern of the internal standard and should be optimized by infusing the standards into the mass spectrometer.
Conclusion
Addressing ion suppression is a critical aspect of developing a robust and reliable bioanalytical method for sotalol. While the phenomenon can seem daunting, a systematic approach involving the proper use of a stable isotope-labeled internal standard, optimized sample preparation, and meticulous chromatographic development will lead to high-quality data that meets regulatory expectations. This guide provides the foundational knowledge and practical steps to troubleshoot and overcome these challenges, ensuring the accuracy and integrity of your pharmacokinetic and other drug development studies.
References
-
A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. (2014). Biomedical Chromatography. [Link]
-
Understanding Ion Suppression in LC-MS Analysis. (n.d.). Lambda Solutions. [Link]
-
Various Abstracts on Sotalol Analysis. (n.d.). ResearchGate. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). Journal of Bioequivalence & Bioavailability. [Link]
-
Ion suppression in mass spectrometry. (2004). Clinical Chemistry. [Link]
-
Ion Suppression in Mass Spectrometry: Challenges and Solutions. (n.d.). SlideShare. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC North America. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis. [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015). YouTube. [Link]
-
HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. (2024). Molecules. [Link]
-
Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. (2010). Taylor & Francis Online. [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (2013). Bioanalysis. [Link]
-
Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. (2014). OMICS International. [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (2013). ScienceDirect. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. (2014). ResearchGate. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (n.d.). AMS Biotechnology (AMSBIO). [Link]
-
Enantioselective Analysis of Sotalol in Plasma by Reversed-Phase High-Performance Liquid Chromatography Using Diastereomeric Derivatives. (1993). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]
-
Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent Technologies. [Link]
-
Determination of sotalol in human cardiac tissue by high-performance liquid chromatography. (1997). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. (2024). PubMed. [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
-
The Value of Deuterated Internal Standards. (2017). KCAS Bio. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007). Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. lambdalaboratory-80ns5yf.gamma.site [lambdalaboratory-80ns5yf.gamma.site]
- 2. fda.gov [fda.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of sotalol in human cardiac tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. longdom.org [longdom.org]
improving the recovery of Sotalol-d6 from tissue homogenates
Welcome to the technical support center for optimizing the recovery of Sotalol-d6 from tissue homogenates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their bioanalytical workflows. As your dedicated scientific resource, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of sample preparation for this important analyte.
Introduction: The Challenge of Sotalol-d6 Extraction
Sotalol is a non-selective β-adrenergic blocker with both Class II and Class III antiarrhythmic properties.[1][2][3] Its deuterated form, Sotalol-d6, is commonly used as an internal standard in quantitative bioanalysis by LC-MS/MS to ensure accuracy and precision.[4] Sotalol is hydrophilic and exhibits negligible binding to plasma proteins, which are key physicochemical properties influencing its extraction.[5][6][7][8][9]
Extracting Sotalol-d6 from tissue homogenates presents a significant challenge. Tissues are complex biological matrices containing high concentrations of proteins, lipids, and other endogenous components that can interfere with analysis.[10] Inefficient extraction leads to low recovery, poor sensitivity, and variability, while co-extracted matrix components can cause ion suppression or enhancement in the mass spectrometer, compromising data integrity.[11][12][13]
This guide will walk you through a logical, stepwise approach to improving your Sotalol-d6 recovery, focusing on the three primary sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Troubleshooting Guide: Improving Low Recovery
This section addresses the most common issues encountered during the extraction of Sotalol-d6 from tissue homogenates.
Question 1: My Sotalol-d6 recovery is consistently low after Protein Precipitation (PPT). What are the likely causes and how can I fix it?
Answer:
Protein Precipitation is a fast and simple method, but its lack of selectivity can lead to issues. Low recovery is often traced back to suboptimal precipitation conditions or analyte loss.
Causality and Scientific Rationale:
The goal of PPT is to crash out proteins by adding a water-miscible organic solvent, thereby releasing the analyte into the liquid phase. Sotalol's hydrophilic nature means it should remain in the supernatant. However, incomplete protein removal can lead to the analyte being trapped in the protein pellet. The choice of solvent and the solvent-to-sample ratio are critical for efficient precipitation.[14]
Troubleshooting Steps:
-
Optimize the Precipitating Solvent: While acetonitrile is the most common choice for precipitating plasma samples, methanol can sometimes be more effective for tissue homogenates due to its higher polarity, which may better disrupt protein-analyte interactions.
-
Increase the Solvent-to-Sample Ratio: A common starting point is a 3:1 ratio of solvent to tissue homogenate. If recovery is low, incrementally increase this ratio to 4:1 or even 5:1. This ensures a sufficient excess of organic solvent to drive the precipitation to completion.
-
Ensure Thorough Vortexing: After adding the precipitating solvent, vortex the sample vigorously for at least 1-2 minutes. This ensures intimate mixing and complete denaturation of proteins. Insufficient mixing is a primary cause of analyte entrapment.
-
Optimize Centrifugation: Ensure your centrifugation speed and time are adequate to form a tight, compact pellet. A typical starting point is 10 minutes at >10,000 x g. A loose pellet can be disturbed during supernatant removal, leading to sample contamination and analyte loss.
-
Consider Temperature: Performing the precipitation and centrifugation at a lower temperature (e.g., 4°C) can sometimes improve protein removal and minimize degradation of thermolabile compounds.
Experimental Protocol: Optimized Protein Precipitation (PPT)
This protocol is a robust starting point for Sotalol-d6 extraction from tissue homogenates.
-
Aliquot 100 µL of tissue homogenate into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile (this represents a 4:1 ratio).
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Incubate at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis, avoiding disturbance of the pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in mobile phase for LC-MS/MS analysis.
Visualization: Protein Precipitation Workflow
Caption: A typical workflow for protein precipitation.
Question 2: I've tried PPT, but my results are variable and I suspect matrix effects. Would Liquid-Liquid Extraction (LLE) be a better choice?
Answer:
Yes, LLE is an excellent next step when PPT yields "dirty" extracts. It provides a more selective cleanup by partitioning the analyte of interest into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.
Causality and Scientific Rationale:
LLE relies on the differential solubility of an analyte between two immiscible liquids (typically aqueous and organic). The efficiency of the extraction is governed by the analyte's partition coefficient (LogP) and its ionization state, which can be manipulated by adjusting the pH of the aqueous phase. Sotalol is a basic compound (pKa ~9.8 for the secondary amine). By raising the pH of the tissue homogenate to >10, the amine group will be deprotonated, making the molecule less polar and more likely to partition into an organic solvent.[1][15]
Troubleshooting Steps:
-
Crucial pH Adjustment: The single most important factor for extracting a basic drug like Sotalol is to adjust the sample pH to at least 1.5-2 units above its pKa. Use a buffer or a dilute base like ammonium hydroxide to bring the homogenate to a pH of ~11.
-
Solvent Selection: Sotalol is hydrophilic, so highly non-polar solvents like hexane will be ineffective. You need a more polar, water-immiscible solvent. Good choices include:
-
Ethyl Acetate: A versatile solvent with moderate polarity.
-
Methyl tert-butyl ether (MTBE): Less dense than water, making the organic layer easy to collect from the top.
-
Chloroform/Isoamyl Alcohol Mixtures: A classic choice that can improve phase separation and reduce emulsion formation.[15]
-
-
Preventing Emulsions: Tissue homogenates are prone to forming emulsions. To combat this:
-
Use gentle mixing (e.g., rocking or slow inversion) instead of vigorous vortexing.
-
Add salt ("salting out") to the aqueous phase to increase its polarity and force the separation.[16]
-
Centrifuge at a higher speed to break the emulsion.
-
Experimental Protocol: Optimized Liquid-Liquid Extraction (LLE)
-
Aliquot 100 µL of tissue homogenate into a glass tube.
-
Add 100 µL of a pH 11 buffer (e.g., carbonate buffer) and briefly vortex.
-
Add 600 µL of ethyl acetate.
-
Cap the tube and mix using a rocker or by gentle inversion for 15 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
Visualization: Liquid-Liquid Extraction Workflow
Caption: A typical workflow for liquid-liquid extraction.
Question 3: Even with LLE, I'm not getting the sensitivity I need. How can Solid-Phase Extraction (SPE) help me get the cleanest possible sample?
Answer:
Solid-Phase Extraction is the most powerful technique for sample cleanup and is the method of choice for achieving the lowest limits of quantification.[17] It offers superior selectivity by combining the principles of LLE and chromatography, resulting in a highly purified and concentrated sample.
Causality and Scientific Rationale:
SPE uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interferences are then washed away, and the purified analyte is eluted with a small volume of solvent. For Sotalol, two primary SPE mechanisms are effective:
-
Reversed-Phase (RP) SPE: Uses a non-polar sorbent (like C18). The sample is loaded under aqueous conditions, and Sotalol is retained by hydrophobic interactions. Polar interferences are washed away with a weak aqueous wash, and the analyte is eluted with an organic solvent like methanol.[18]
-
Cation Exchange SPE: Uses a sorbent with a negative charge (e.g., a WCX or SCX phase). At a pH below Sotalol's pKa (e.g., pH 6-7), the secondary amine is protonated (positively charged) and binds ionically to the sorbent. Neutral and acidic interferences are washed away, and the analyte is eluted by disrupting the ionic bond, typically with a basic or high-ionic-strength solvent.[19]
Troubleshooting Steps:
-
Proper Cartridge Conditioning: This is a critical step that is often overlooked. The sorbent must be wetted and equilibrated to the pH and solvent conditions of your sample load. Failing to condition properly will result in breakthrough and poor recovery.
-
Control the Flow Rate: Do not let your sample or solvents pass through the cartridge too quickly. A slow, steady flow rate (e.g., ~1 mL/min) ensures adequate time for the interactions between the analyte and the sorbent to occur.
-
Optimize Wash and Elution Solvents: The wash step is a delicate balance. The solvent must be strong enough to remove interferences but not so strong that it elutes your analyte. The elution solvent must be strong enough to completely desorb your analyte in a small volume. This often requires methodical development. For cation exchange, elution with a small percentage of ammonia in methanol is highly effective.
-
Avoid Cartridge Drying: For most reversed-phase and ion-exchange methods, do not allow the sorbent bed to go dry between the conditioning, loading, and wash steps, as this can deactivate the sorbent and ruin the extraction.
Experimental Protocol: Optimized Cation Exchange SPE
-
Pre-treat Sample: Dilute 100 µL of tissue homogenate with 400 µL of a pH 6 buffer (e.g., 25 mM ammonium acetate). Centrifuge to pellet any remaining solids.
-
Condition Cartridge: Use a weak cation exchange (WCX) SPE cartridge.
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Pass 1 mL of pH 6 buffer through the cartridge. Do not let the sorbent go dry.
-
-
Load Sample: Load the pre-treated sample from step 1 onto the cartridge at a slow, steady drip.
-
Wash Cartridge:
-
Wash with 1 mL of deionized water to remove salts.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elute Analyte: Elute Sotalol-d6 with 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Finalize: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
Visualization: Solid-Phase Extraction Workflow
Caption: The four key steps of a solid-phase extraction.
Comparison of Extraction Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Variable, can be low | Good to High | High to Quantitative |
| Speed | Fast | Moderate | Slowest (but automatable) |
| Solvent Usage | Moderate | High | Low |
| Cost per Sample | Low | Low | High |
| Matrix Effects | High potential | Reduced potential | Lowest potential |
| Best For | High-throughput screening, high concentration samples | Cleaner samples than PPT, method development | Low concentration samples, highest sensitivity required |
Frequently Asked Questions (FAQs)
Q1: Is Sotalol-d6 stable in tissue homogenate during storage? A: Sotalol is generally a stable molecule. Studies have shown it to be stable in liquid formulations for extended periods at both refrigerated (4°C) and room temperature (25°C).[20][21][22] However, it is always best practice to validate the stability of your analyte in your specific tissue homogenate under your intended storage conditions (e.g., freeze-thaw cycles, bench-top stability).
Q2: My tissue samples are very fatty. How does this affect my extraction? A: High lipid content can significantly complicate extraction. During PPT, lipids may not be fully removed and can cause issues in the LC system. In LLE, they can promote emulsion formation. For fatty tissues, SPE is highly recommended. A non-polar wash step (e.g., with hexane or MTBE) after loading the sample onto the SPE cartridge can effectively remove lipids before eluting the more polar Sotalol-d6.
Q3: Why is Sotalol-d6 used as an internal standard? A: An ideal internal standard (IS) behaves chemically and physically almost identically to the analyte during sample preparation and analysis.[4] Sotalol-d6 has the same structure as Sotalol, but several hydrogen atoms are replaced with deuterium. This increases its mass, allowing it to be distinguished by the mass spectrometer, but it has virtually identical extraction recovery, retention time, and ionization efficiency. This allows it to accurately correct for any analyte loss during the entire process.
Q4: Can I inject my protein precipitation supernatant directly without evaporation and reconstitution? A: While possible, it is often not recommended, especially if the precipitation solvent (e.g., 100% acetonitrile) is much stronger than your initial mobile phase.[23] Direct injection of a strong solvent can cause severe peak distortion (fronting or splitting) and poor chromatography. Evaporating the sample and reconstituting it in a solvent that matches your mobile phase provides the best peak shape and performance.
References
-
Läer, S., et al. (1997). Determination of sotalol in human cardiac tissue by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 693(2), 397-402. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5253, Sotalol. [Link]
-
ResolveMass Laboratories Inc. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. [Link]
-
Vijaya Bhaskar, V., et al. (2013). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 4(166). [Link]
-
Li, Y., et al. (2015). A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. Biomedical Chromatography, 29(4), 566-571. [Link]
-
Dams, R., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11). [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]
-
Wikipedia. (n.d.). Sotalol. [Link]
-
Saljoughian, M., & Gortney, J. (2024). Sotalol. In StatPearls. StatPearls Publishing. [Link]
-
Lefebvre, M. A., et al. (1987). Liquid chromatographic determination of sotalol in plasma and urine employing solid-phase extraction and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 421(2), 309-318. [Link]
-
Singh, B., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Research, 5(2), 1146-1151. [Link]
-
Vijaya Bhaskar, V., et al. (2013). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. [Link]
-
Poirier, J. M., & Jaillon, P. (1986). Quantitative liquid chromatographic determination of sotalol in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 374, 348-353. [Link]
-
Drugs.com. (2023). Sotalol: Uses, Dosage, Side Effects, Warnings. [Link]
-
Fiset, C., et al. (1995). Protein binding of sotalol enantiomers in young and elderly human and rat serum using ultrafiltration. Journal of Pharmacy and Pharmacology, 47(10), 823-828. [Link]
-
ResearchGate. (2025). Solid-liquid equilibrium and distribution in pharmaceutically relevant media of cardiovascular sotalol hydrochloride. [Link]
-
ResearchGate. (2019). Analytical Method Development and Validation of Estimation Method for Sotalol HCl Tablets by using RP-HPLC. [Link]
-
Bellomo, R., et al. (2004). Clearance of Sotalol on continuous venovenous haemofiltration. Critical Care, 8(Suppl 1), P229. [Link]
-
Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]
-
Patel, K., et al. (2022). A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 13(7), 2736-2746. [Link]
-
Johnson, C. E., et al. (2001). Stability of sotalol in two liquid formulations at two temperatures. American Journal of Health-System Pharmacy, 58(7), 577-579. [Link]
-
Antonilli, L., et al. (1993). Clinical pharmacokinetics of sotalol. American Journal of Cardiology, 72(4), 21A-26A. [Link]
-
ResearchGate. (2025). Stability of Sotalol Hydrochloride in Extemporaneously Prepared Oral Suspension Formulations. [Link]
-
Restek. (2020). Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection. [Link]
-
ResearchGate. (2025). Stability of Sotalol in Two Liquid Formulations at Two Temperatures. [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
-
Pourhossein, A., & Alizadeh, K. (2018). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. Journal of Reports in Pharmaceutical Sciences, 7(1), 79-87. [Link]
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. [Link]
Sources
- 1. Sotalol | C12H20N2O3S | CID 5253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sotalol - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protein binding of sotalol enantiomers in young and elderly human and rat serum using ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clearance of Sotalol on continuous venovenous haemofiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. omicsonline.org [omicsonline.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. norlab.com [norlab.com]
- 15. Quantitative liquid chromatographic determination of sotalol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Liquid chromatographic determination of sotalol in plasma and urine employing solid-phase extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Stability of sotalol in two liquid formulations at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [discover.restek.com]
dealing with isotopic cross-contamination in sotalol analysis
Welcome to the technical support center for the analysis of sotalol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of sotalol, with a specific focus on mitigating isotopic cross-contamination when using stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during sotalol analysis that may be linked to isotopic cross-contamination.
Problem 1: I see a significant sotalol peak in my blank/zero samples (matrix processed without analyte, but with internal standard).
Root Cause Analysis:
This is a classic sign of cross-contamination, where the internal standard (IS) is contributing to the analyte's signal. This can happen in two primary ways:
-
Isotopic Contribution: The most common cause is the natural isotopic abundance of elements within the sotalol molecule. A stable isotope-labeled internal standard, such as sotalol-d6, is designed to be heavier than the analyte. However, a small percentage of the unlabeled sotalol (the analyte) will naturally contain heavier isotopes (like ¹³C), making their mass identical to the monoisotopic mass of the internal standard. Conversely, and more commonly, the high concentration of the internal standard can have isotopic variants (e.g., containing ¹³C) that overlap with the mass of the analyte.[1][2]
-
Impurity of the Internal Standard: The SIL-IS may contain a small amount of unlabeled sotalol as an impurity from its synthesis.
Troubleshooting & Resolution Protocol:
-
Confirm the Source of Contamination:
-
Prepare a "pure" solution of the sotalol-d6 internal standard in solvent at the same concentration used in your assay.
-
Inject this solution directly into the LC-MS/MS system.
-
Monitor both the analyte (sotalol) and the internal standard (sotalol-d6) MRM transitions.
-
Expected Result: If you observe a peak in the analyte channel that co-elutes with the internal standard, it confirms that the IS is the source of the crosstalk.
-
-
Quantify the Contribution:
-
Analyze a zero sample (blank matrix + IS).
-
Measure the peak area of the sotalol signal (analyte channel).
-
Analyze a sample at the Lower Limit of Quantification (LLOQ).
-
The response from the IS in the analyte channel should be acceptably low, typically less than 5% of the analyte response at the LLOQ, as per regulatory guidance.[3]
-
-
Mitigation Strategies:
-
Chromatographic Separation: While sotalol and its deuterated analog are expected to co-elute, minor differences in retention time can sometimes be exploited. Small adjustments to the gradient or mobile phase composition might achieve partial separation.
-
Increase Mass Difference of IS: If possible, use an internal standard with a larger mass difference from the analyte (ideally +3 Da or more).[4][5] Using ¹³C or ¹⁵N labeling instead of deuterium can also be advantageous as deuterium labeling can sometimes cause slight shifts in retention time.[4]
-
Check IS Purity: Contact the supplier for the certificate of analysis (CoA) to verify the isotopic purity of the internal standard.[6] If purity is a concern, consider sourcing the IS from a different vendor.
-
Optimize IS Concentration: Reducing the concentration of the internal standard can decrease the absolute contribution to the analyte channel.[7] However, ensure the IS response remains sufficient for reliable integration across the entire calibration range.
-
Problem 2: My calibration curve is non-linear, especially at the low end (near the LLOQ).
Root Cause Analysis:
A constant background signal from the internal standard contributing to the analyte channel will have a disproportionately large effect on the lowest concentration points of your calibration curve. This leads to a positive y-intercept and a non-linear (often quadratic) relationship, compromising accuracy at the LLOQ.[7]
Troubleshooting & Resolution Protocol:
-
Verify Crosstalk: Follow the steps in Problem 1 to confirm and quantify the contribution from the IS.
-
Assess Linearity:
-
Construct a calibration curve and evaluate the regression model. If a simple linear (1/x or 1/x²) weighted regression does not provide a good fit (R² < 0.99), and you observe a significant positive intercept, crosstalk is the likely culprit.
-
-
Mitigation Strategies:
-
Implement Solutions from Problem 1: Prioritize chromatographic optimization and verifying IS purity.
-
Monitor a Less Abundant Isotope: This is an advanced but highly effective technique.[2][4]
-
Infuse a pure solution of sotalol and acquire a full scan mass spectrum to observe its natural isotopic pattern.
-
Infuse a pure solution of your sotalol-d6 IS to see its isotopic distribution.
-
The analyte's natural isotopes might interfere with the most abundant isotope of the IS. However, the IS will have other, less abundant, higher-mass isotopes.
-
Select an MRM transition for a higher mass isotope of the IS that is free from any interference from the analyte's isotopic cluster. This eliminates the crosstalk at the source.[4][8]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What exactly is isotopic cross-contamination?
A1: Isotopic cross-contamination (or crosstalk) is an interference where the isotopic signature of the analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa.[9] Due to the natural abundance of heavy isotopes like ¹³C, a small fraction of analyte molecules can have a mass that encroaches upon the mass of the SIL-IS, leading to inaccurate quantification.[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) the preferred choice for sotalol analysis?
A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it is structurally and chemically almost identical to the analyte.[10] This means it behaves nearly identically during sample extraction, chromatography, and ionization, effectively correcting for matrix effects and variability in the analytical process.[11] Sotalol-d6 is a common choice due to its commercial availability.
Q3: What are the typical MRM transitions for sotalol and a potential internal standard?
A3: The selection of MRM transitions is instrument-dependent and requires optimization. However, based on published literature, common transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sotalol | 273.2 | 255.1 |
| Atenolol (IS) | 267.2 | 190.1 |
| Table based on data from a study on sotalol analysis in rat plasma.[12] |
Note: If using Sotalol-d6, the precursor ion would be approximately 6 mass units higher (e.g., ~279.2), while the product ion may or may not shift depending on the location of the deuterium labels.
Q4: What are the regulatory expectations concerning isotopic cross-contamination?
A4: Regulatory bodies like the FDA emphasize the importance of method selectivity. The bioanalytical method validation guidance states that the internal standard should not interfere with the analyte.[3][6] It is the responsibility of the analyst to demonstrate that any contribution from the IS to the analyte signal is negligible and does not impact the accuracy and precision of the assay, particularly at the LLOQ.[13]
Q5: Are there alternatives to using a deuterated internal standard for sotalol?
A5: Yes. If sotalol-d6 proves problematic, you have a few options:
-
Structural Analog: A non-isotopically labeled compound that is structurally similar to sotalol, such as atenolol, can be used.[14] However, it may not perfectly mimic sotalol's behavior in the matrix or ion source.
-
¹³C or ¹⁵N Labeled Sotalol: These are often preferred over deuterated standards. They are less likely to exhibit chromatographic shifts and can provide a larger mass difference, reducing the potential for isotopic overlap.[4]
Section 3: Visualization & Workflows
Workflow for Troubleshooting Isotopic Cross-Contamination
This diagram outlines the logical steps to identify and resolve issues related to isotopic crosstalk.
Caption: Decision tree for identifying and mitigating isotopic cross-contamination.
Mechanism of Isotopic Overlap
This diagram illustrates how the natural isotopic abundance of an analyte can interfere with its deuterated internal standard.
Caption: Overlap of analyte's M+6 isotope with the M peak of the d6-Internal Standard.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?[Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]
-
Science.gov. isotope-labeled internal standards: Topics by Science.gov. [Link]
-
Puech, S., et al. (1995). Determination of sotalol in human cardiac tissue by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications. [Link]
-
Radovanovic, M., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]
-
National Institutes of Health (NIH). (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. (2022). (PDF) Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. [Link]
-
National Institutes of Health (NIH). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. [Link]
-
Wikipedia. Internal standard. [Link]
-
Laboratory News. (2012). Cutting down the cross-talk. [Link]
-
National Institutes of Health (NIH). Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline. [Link]
-
Zhang, D., et al. (2014). A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. Biomedical Chromatography. [Link]
-
ScienceOpen. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-. [Link]
Sources
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Internal standard - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. Determination of sotalol in human cardiac tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of the Deuterium Isotope Effect on Chromatographic Retention Time
Welcome to the technical support center dedicated to understanding and managing the deuterium isotope effect (DIE) in chromatography. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterium-labeled compounds, particularly as internal standards in quantitative analysis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the nuances of this phenomenon in your experimental work.
Foundational Principles: Why Deuteration Affects Retention Time
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative chromatography, especially when coupled with mass spectrometry. The underlying assumption is that the SIL-IS will co-elute with the analyte, experiencing identical matrix effects and ionization efficiencies. However, the substitution of protium (¹H) with deuterium (²H or D) introduces subtle but significant physicochemical changes that can lead to a chromatographic separation of the deuterated standard from its non-deuterated counterpart. This is known as the chromatographic isotope effect (CIE) or deuterium isotope effect (DIE).[1][2]
The root cause of this effect lies in the fundamental properties of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy, making it slightly shorter and stronger than a C-H bond.[3] This seemingly minor difference has several consequences for intermolecular interactions:
-
Van der Waals Interactions: Deuterated compounds have a slightly smaller molecular volume and reduced polarizability, which can lead to weaker van der Waals interactions with the stationary phase.[2][3]
-
Hydrophobicity/Lipophilicity: The change in bond properties can alter the overall hydrophobicity of the molecule. In many cases, deuterated compounds are found to be slightly less lipophilic than their protiated analogs.
These altered interactions can manifest as a shift in retention time, the direction and magnitude of which depend on the chromatographic mode and other experimental conditions.
The "Inverse" vs. "Normal" Isotope Effect
In the context of chromatography, you will often encounter two terms describing the direction of the retention time shift:
-
Inverse Isotope Effect: The deuterated compound elutes earlier than the non-deuterated compound. This is the most common scenario in reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), where weaker interactions with the non-polar stationary phase lead to reduced retention.[1][4]
-
Normal Isotope Effect: The deuterated compound elutes later than the non-deuterated compound. This can be observed in normal-phase liquid chromatography (NPLC), where the slightly different polarity of the deuterated compound may lead to stronger interactions with the polar stationary phase.[1][5]
Frequently Asked Questions (FAQs)
Q1: I'm seeing a separate or partially resolved peak for my deuterated internal standard. Is this expected?
Yes, this is a relatively common and often expected phenomenon known as the deuterium isotope effect.[2] The separation occurs because the substitution of hydrogen with deuterium alters the physicochemical properties of the molecule enough to change its interaction with the stationary phase, leading to a different retention time.[2][3] While complete co-elution is the ideal, a small, consistent, and reproducible separation is often manageable.
Q2: What factors influence the size of the retention time shift?
The magnitude of the retention time difference (Δt_R) is not constant and is influenced by a combination of factors related to the molecule itself and the chromatographic conditions:
-
Number of Deuterium Atoms: Generally, a larger number of deuterium atoms in a molecule leads to a more pronounced retention time shift.[2][6]
-
Position of Deuteration: The location of the deuterium atoms is critical. Deuteration on aliphatic chains often has a greater impact than on aromatic rings. The specific electronic environment of the C-D bond plays a significant role.[6]
-
Molecular Structure: The inherent properties of the analyte, such as its size, polarity, and functional groups, will dictate how much of an impact deuteration has on its interaction with the stationary phase.
-
Chromatographic Conditions:
-
Stationary Phase: The type and chemistry of the stationary phase are crucial. For example, some phases may exhibit stronger or weaker interactions with deuterated compounds.
-
Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile vs. methanol) and the aqueous-to-organic ratio can modulate the separation.[1]
-
Temperature: Column temperature can affect the thermodynamics of partitioning and interaction, thereby influencing the Δt_R.
-
Q3: Can the deuterium isotope effect impact the accuracy of my quantitative results?
Yes, if not properly managed, the DIE can compromise quantitative accuracy. The primary issue arises when the deuterated internal standard and the analyte elute at different times, potentially subjecting them to different levels of matrix effects (ion suppression or enhancement) in the mass spectrometer source.[5] If the matrix effect is not uniform across the elution window of the two peaks, the response ratio of the analyte to the internal standard will not be constant, leading to inaccurate and imprecise quantification.
Q4: Does this effect occur in all types of chromatography?
The deuterium isotope effect has been observed in various chromatographic techniques, including:
-
Reversed-Phase Liquid Chromatography (RPLC): Most common, typically as an inverse effect (earlier elution of the deuterated compound).[1]
-
Normal-Phase Liquid Chromatography (NPLC): Can be observed, sometimes as a normal effect (later elution).[5][7]
-
Gas Chromatography (GC): Frequently observed, usually as an inverse effect.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The effect has been noted, particularly in proteomics applications.[8]
-
Chiral Chromatography: Deuteration can influence enantioselective interactions, affecting the separation of enantiomers.[9][10]
Troubleshooting Guides & Experimental Protocols
A systematic approach is essential when dealing with unexpected or problematic retention time shifts due to the deuterium isotope effect. The following guides provide structured protocols for diagnosing, quantifying, and mitigating these effects.
Guide 1: Diagnosing and Quantifying the Isotope Effect
This protocol outlines the steps to confirm and measure the retention time shift between your analyte and its deuterated internal standard.
Caption: Workflow for Quantifying the Isotope Effect.
Experimental Protocol: Quantifying the Retention Time Shift
Objective: To accurately measure the retention time difference (Δt_R) and selectivity factor (α) between a non-deuterated analyte and its deuterated analog under specific chromatographic conditions.
Materials:
-
Non-deuterated analytical standard
-
Deuterated internal standard
-
High-purity solvents for mobile phase and sample preparation
-
Calibrated HPLC/UPLC or GC system with a suitable detector (e.g., MS, UV)
-
Appropriate chromatographic column
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of the non-deuterated and deuterated standards in a suitable solvent.
-
From these stocks, prepare a working solution containing a mixture of both compounds at a known concentration (e.g., 1 µg/mL each).
-
-
Chromatographic System Equilibration:
-
Install the analytical column and set the flow rate and column temperature as per your method.
-
Equilibrate the entire system with the mobile phase until a stable baseline is achieved (typically 10-20 column volumes).
-
-
Injection and Data Acquisition:
-
Inject the mixed standard solution onto the column.
-
Acquire the chromatogram, ensuring the data acquisition rate is sufficient to define each peak with at least 20-30 data points.
-
-
Data Analysis:
-
Determine the retention time (t_R) for the apex of both the analyte and the deuterated internal standard peak.
-
Calculate the retention time difference: Δt_R = t_R (analyte) - t_R (deuterated standard) .
-
If possible, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil in RPLC).
-
Calculate the retention factor (k') for each compound: k' = (t_R - t_0) / t_0 .
-
Calculate the selectivity factor (α) to quantify the separation: α = k' (analyte) / k' (deuterated standard) . An α value of 1.0 indicates perfect co-elution.
-
Guide 2: Systematic Troubleshooting for Problematic Peak Shifts
When the retention time shift is inconsistent, causes peak splitting, or is suspected of affecting quantitative accuracy, a systematic troubleshooting approach is necessary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach. | Semantic Scholar [semanticscholar.org]
- 9. Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
stability of Sotalol-d6 in processed samples under different conditions
Welcome to the technical support center for the bioanalytical application of Sotalol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of Sotalol-d6 as an internal standard (IS) in processed biological samples. Adherence to these principles is critical for generating robust, reliable, and regulatory-compliant data in pharmacokinetic and other quantitative bioanalytical studies.
Introduction: The Role and Importance of a Stable Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) like Sotalol-d6 is considered the "gold standard".[1][2] Its primary function is to compensate for variability during the analytical workflow, including sample preparation, extraction, and instrument response fluctuations.[2][3] For this compensation to be effective, the IS must be stable throughout the entire process, from sample collection to final analysis. Any degradation of Sotalol-d6 can compromise the accuracy and precision of the analyte quantification.[4]
This guide will provide a framework for establishing and troubleshooting the stability of Sotalol-d6 in your experiments, aligning with the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5]
Frequently Asked Questions (FAQs) on Sotalol-d6 Stability
Q1: Why is it critical to establish the stability of Sotalol-d6 in processed samples?
The fundamental assumption when using an internal standard is that it behaves identically to the analyte (Sotalol) and remains constant throughout the analytical process. If Sotalol-d6 degrades in the processed sample (e.g., in the autosampler vial), its response will decrease, leading to an inaccurate calculation of the analyte-to-IS ratio. This can result in the overestimation of the Sotalol concentration in the study sample. Regulatory guidelines mandate the demonstration of analyte and IS stability in the biological matrix and in their final processed form.[4]
Q2: I have stability data for Sotalol. Can I apply this directly to Sotalol-d6?
While stability data for Sotalol is a valuable starting point, it is not a substitute for experimentally determining the stability of Sotalol-d6. Although deuteration is not expected to significantly alter the fundamental chemical stability of the molecule, it is a regulatory requirement to demonstrate the stability of the specific internal standard being used.[4] Furthermore, the process of deuteration is not always perfect and impurities from the synthesis could potentially be less stable.
Q3: What are the key stability assessments I need to perform for Sotalol-d6 in processed samples?
The stability of Sotalol-d6 in its post-extraction, reconstituted form must be evaluated under conditions that mimic the actual sample handling and analysis workflow. This is often referred to as Post-Preparative Stability or Autosampler Stability . The goal is to ensure that Sotalol-d6 does not degrade while waiting for injection in the autosampler.
Q4: How does deuteration affect the stability of a molecule?
The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6] This "Kinetic Isotope Effect" can slow down metabolic processes that involve the cleavage of this bond.[7] While this often enhances metabolic stability in vivo, it does not typically have a significant impact on the chemical stability in a processed sample unless the degradation pathway involves the cleavage of the deuterated bond. However, one must be cautious about the potential for hydrogen-deuterium exchange, where the deuterium atoms are replaced by hydrogen from the surrounding solvent, which would negate the mass difference required for MS detection.[4]
Troubleshooting Guide: Sotalol-d6 Instability and Signal Variability
Unexpected variability in the Sotalol-d6 signal can compromise the reliability of your entire analytical run. The following guide provides a systematic approach to troubleshooting these issues.
| Problem | Potential Root Causes | Recommended Troubleshooting Steps & Solutions |
| Gradual decrease in Sotalol-d6 signal over the analytical run. | 1. Post-Preparative Instability: Sotalol-d6 may be degrading in the autosampler over time. This could be due to temperature, light exposure, or interaction with the reconstitution solvent. 2. Solvent Evaporation: If the vials are not properly sealed, the solvent may evaporate, leading to an increase in concentration and potentially affecting the signal. | 1. Conduct an Autosampler Stability Study: Prepare a set of QC samples and inject them at the beginning and end of a sequence that mimics the duration of a typical analytical run. The mean response of the IS at the end should be within a defined percentage (e.g., ±15%) of the initial response. If instability is confirmed, consider lowering the autosampler temperature or protecting the samples from light. 2. Evaluate Different Reconstitution Solvents: Test the stability of Sotalol-d6 in various solvents to find one that minimizes degradation. 3. Ensure Proper Vial Sealing: Use high-quality septa and caps to prevent evaporation. |
| Random, high variability in Sotalol-d6 signal between samples. | 1. Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery, or incomplete reconstitution can lead to random fluctuations.[3] 2. Autosampler/Injector Issues: Inconsistent injection volumes or air bubbles in the syringe can cause significant variability.[3] | 1. Review and Optimize Sample Preparation Workflow: Ensure that the internal standard spiking solution is being added accurately and consistently to all samples. Verify that the extraction and reconstitution steps are robust and reproducible. 2. Perform Injector Maintenance: Check the autosampler for any signs of leaks, and ensure the syringe is functioning correctly. |
| Low Sotalol-d6 signal in all samples. | 1. Error in IS Spiking Solution Concentration: The working solution of Sotalol-d6 may have been prepared incorrectly. 2. Poor Extraction Recovery: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for Sotalol-d6. | 1. Verify IS Solution Preparation: Prepare a fresh Sotalol-d6 working solution and re-analyze a subset of samples. 2. Optimize Extraction Procedure: Evaluate different extraction techniques and solvents to maximize the recovery of Sotalol-d6 from the biological matrix. |
Experimental Protocols for Stability Assessment
The following are generalized protocols based on FDA and EMA guidelines. The specific concentrations, time points, and acceptance criteria should be defined in your laboratory's standard operating procedures (SOPs).
Protocol 1: Post-Preparative (Autosampler) Stability of Sotalol-d6
Objective: To evaluate the stability of Sotalol-d6 in the final, reconstituted extract under the conditions of the autosampler.
Methodology:
-
Prepare Samples: Process a set of low and high concentration Quality Control (QC) samples (n=3 to 6 for each level) from the biological matrix of interest.
-
Initial Analysis: Immediately after processing, inject these samples to establish the time-zero (T=0) concentrations.
-
Storage: Store the remaining processed samples in the autosampler under the same conditions (e.g., temperature, light exposure) and for the same duration as a typical analytical run.
-
Final Analysis: At the end of the storage period, re-inject the stored samples.
-
Data Analysis: Calculate the mean concentration of Sotalol-d6 in the stored samples and compare it to the mean concentration at T=0. The mean concentration of the stored samples should be within ±15% of the T=0 samples.
Protocol 2: Freeze-Thaw Stability of Sotalol-d6
Objective: To assess the stability of Sotalol-d6 in the biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare Samples: Spike a fresh batch of the biological matrix with Sotalol-d6 at low and high QC concentrations (n=3 to 6 for each level).
-
Freeze-Thaw Cycles: Subject these samples to a defined number of freeze-thaw cycles (typically 3 to 5). A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
Sample Analysis: After the final thaw, process the samples and analyze them against a freshly prepared calibration curve.
-
Data Analysis: Compare the mean concentration of the freeze-thaw samples to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.
Visualizing the Stability Workflow
The following diagram illustrates the decision-making process for assessing the stability of Sotalol-d6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing MS/MS Fragmentation of Sotalol-d6
Welcome to the technical support guide for the optimization of MS/MS fragmentation parameters for Sotalol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for the quantitative analysis of this internal standard. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical steps necessary to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of Sotalol-d6 using tandem mass spectrometry.
Q1: What is Sotalol-d6 and why is it used as an internal standard?
Sotalol-d6 is a deuterated form of Sotalol, a non-selective beta-adrenergic receptor blocker used as an antiarrhythmic agent.[1][2] In quantitative mass spectrometry, isotopically labeled compounds like Sotalol-d6 are ideal internal standards.[1] They share nearly identical chemical and physical properties with the unlabeled analyte (Sotalol), including extraction recovery, ionization efficiency, and chromatographic retention time. However, Sotalol-d6 is heavier by 6 Daltons due to the replacement of six hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish it from the unlabeled Sotalol, ensuring accurate quantification by correcting for variations during sample preparation and analysis.
Q2: What is the expected precursor ion ([M+H]⁺) for Sotalol-d6?
To determine the expected precursor ion, we first need the molecular weight of Sotalol-d6. The molecular formula for Sotalol-d6 hydrochloride is C₁₂H₁₄D₆N₂O₃S · HCl.[3] The neutral molecule has a monoisotopic mass of approximately 278.19 g/mol . In positive electrospray ionization (ESI+), the molecule will typically gain a proton (H⁺). Therefore, the expected protonated precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 279.19.
Q3: What are the key MS/MS parameters to optimize for Sotalol-d6 fragmentation?
The primary parameters to optimize for collision-induced dissociation (CID) in a tandem mass spectrometer are:
-
Collision Energy (CE): This is the kinetic energy applied to the precursor ion to induce fragmentation upon collision with a neutral gas.[4][5] It is a critical parameter that directly influences the abundance and types of fragment ions produced.
-
Cone Voltage (or Declustering Potential): This voltage helps to desolvate ions and transmit them from the ion source into the mass analyzer.[6][7] Optimizing this parameter can improve the intensity of the precursor ion and, consequently, the product ions.
Other parameters that can affect signal intensity and stability include collision gas pressure, source temperatures, and nebulizer gas flow.[8]
Q4: What are common adducts I might see with Sotalol-d6?
In electrospray ionization, it is common to observe adducts other than the protonated molecule.[9] For Sotalol-d6, you might encounter:
-
Sodium adducts ([M+Na]⁺): m/z ≈ 301.17
-
Potassium adducts ([M+K]⁺): m/z ≈ 317.15
-
Ammonium adducts ([M+NH₄]⁺): m/z ≈ 296.22
The presence of these adducts can be minimized by using high-purity solvents and avoiding contamination from sources like glassware.[9][10]
Sotalol-d6 Fragmentation Pathway
The fragmentation of Sotalol-d6 is expected to follow a similar pathway to that of unlabeled Sotalol, with a +6 Da mass shift for fragments containing the deuterated isopropyl group. A recent study on Sotalol hydrochloride identified several key fragment ions.[11][12]
| Precursor Ion (Sotalol) [M+H]⁺ | Proposed Fragment Ion (Sotalol) | Precursor Ion (Sotalol-d6) [M+H]⁺ | Expected Fragment Ion (Sotalol-d6) |
| m/z 273.13 | m/z 213.04 | m/z 279.19 | m/z 213.04 |
| m/z 273.13 | m/z 199.03 | m/z 279.19 | m/z 199.03 |
| m/z 273.13 | m/z 135.05 | m/z 279.19 | m/z 135.05 |
Note: The fragmentation of the deuterated portion of the molecule is not detailed in the available literature. Experimental determination is necessary to confirm the most abundant and stable product ions for Sotalol-d6.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. waters.com [waters.com]
- 7. youtube.com [youtube.com]
- 8. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Bioanalytical Method Validation for Sotalol Using Sotalol-d6
For researchers, scientists, and professionals in drug development, the robust quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth, objective comparison of common bioanalytical sample preparation techniques for the antiarrhythmic drug sotalol, with a focus on method validation using its deuterated internal standard, Sotalol-d6. Grounded in field-proven insights and authoritative regulatory standards, this document will explore the causality behind experimental choices to empower you in developing a self-validating and reliable bioanalytical method.
The Crucial Role of Bioanalysis in Sotalol Development
Sotalol is a non-cardioselective beta-blocker that also exhibits potassium channel-blocking properties, classifying it as a Class III antiarrhythmic agent.[1] Its therapeutic efficacy and safety are directly linked to its plasma concentrations, making accurate bioanalysis essential throughout the drug development lifecycle. A validated bioanalytical method ensures the reliability of data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Sotalol-d6, is considered the gold standard in quantitative bioanalysis by LC-MS/MS. The near-identical physicochemical properties of the SIL-IS to the analyte ensure that it effectively tracks the analyte through sample preparation and ionization, compensating for variability and matrix effects.
A Comparative Analysis of Sample Preparation Techniques for Sotalol
The journey from a complex biological matrix like plasma to a clean sample suitable for LC-MS/MS analysis is a critical step that significantly impacts data quality. Here, we compare three widely used extraction techniques for sotalol: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT): The Rapid Approach
Protein precipitation is often favored for its speed, simplicity, and low cost, making it suitable for high-throughput screening in early drug discovery.[7] The principle is straightforward: a water-miscible organic solvent or an acid is added to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.
-
To 100 µL of plasma sample in a microcentrifuge tube, add the working solution of Sotalol-d6.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Acetonitrile is a common choice for PPT as it efficiently precipitates proteins while keeping sotalol, a water-soluble compound, in the supernatant.[8] However, a significant drawback of PPT is the potential for incomplete removal of other matrix components like phospholipids, which can lead to ion suppression or enhancement in the MS source and shorten the analytical column's lifespan.[7]
Liquid-Liquid Extraction (LLE): The Classic Cleanup
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE generally provides a cleaner extract than PPT by removing not only proteins but also salts and some phospholipids.
-
To 500 µL of plasma sample, add the Sotalol-d6 internal standard.
-
Adjust the sample pH to 9.0 with a suitable buffer.
-
Add 5 mL of a chloroform:isoamyl alcohol (3:1, v/v) mixture.
-
Vortex for 5 minutes to facilitate the extraction of sotalol into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
For back-extraction, reconstitute the residue in 200 µL of 0.05 M sulfuric acid.[4]
-
Inject an aliquot of the acidic aqueous solution into the LC-MS/MS system.
The choice of an alkaline pH is critical as it deprotonates the secondary amine of sotalol, increasing its lipophilicity and partitioning into the organic solvent. The back-extraction step into an acidic solution serves to further purify the sample and concentrate the analyte in a solvent compatible with reversed-phase chromatography. While effective, LLE can be labor-intensive and difficult to automate.
Solid-Phase Extraction (SPE): The Selective and Clean Approach
Solid-phase extraction offers a high degree of selectivity and provides the cleanest extracts by utilizing the principles of liquid chromatography to isolate analytes from a complex matrix.[2] SPE involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 500 µL of the plasma sample (pre-treated with Sotalol-d6) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the sotalol and Sotalol-d6 with 1 mL of an appropriate organic solvent, such as methanol or a mixture of ethyl acetate and acetonitrile.[2][3]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Reversed-phase SPE is well-suited for sotalol, a moderately polar compound. The conditioning step activates the sorbent, while the wash step removes hydrophilic matrix components that are not retained on the C18 stationary phase. The final elution with a strong organic solvent disrupts the hydrophobic interactions between sotalol and the sorbent, releasing the purified analyte. SPE is highly amenable to automation, leading to excellent reproducibility.
Comparative Performance Data
The choice of sample preparation method is ultimately guided by the required performance characteristics of the assay. The following table summarizes typical validation parameters for each technique based on published data.
| Parameter | Protein Precipitation[8] | Liquid-Liquid Extraction[4] | Solid-Phase Extraction[2][3] |
| Recovery | > 90% | ~85-95% | > 95% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Accuracy (%Bias) | Within ±15% | Within ±10% | Within ±5% |
| Throughput | High | Low to Medium | Medium to High (with automation) |
| Cost per Sample | Low | Medium | High |
LC-MS/MS Method Parameters for Sotalol and Sotalol-d6
A robust LC-MS/MS method is essential for the sensitive and selective quantification of sotalol.
Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) is a suitable choice.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[8]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
Mass Spectrometric Conditions
The analysis is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Sotalol: The precursor ion ([M+H]+) is m/z 273.2. A common product ion for quantification is m/z 255.1, corresponding to the loss of water.[8]
-
Sotalol-d6 (Internal Standard): The precursor ion ([M+H]+) is expected to be m/z 279.2 (assuming deuteration on the isopropyl group). The product ion should be determined experimentally but is anticipated to also involve a neutral loss, resulting in a product ion that is 6 Da heavier than the corresponding sotalol fragment if the deuterium labels are not on the lost fragment. A logical starting point for method development would be to monitor the transition corresponding to the same neutral loss as sotalol.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the logical flow of the sample preparation and analysis process.
Caption: Protein Precipitation Workflow for Sotalol Analysis.
Caption: Liquid-Liquid Extraction Workflow for Sotalol Bioanalysis.
Caption: Solid-Phase Extraction Workflow for Sotalol Quantification.
Conclusion: Selecting the Optimal Method
The choice of a bioanalytical method for sotalol is a balance between the required data quality, throughput needs, and available resources.
-
Protein Precipitation is a viable option for rapid screening in non-regulated environments where high throughput is paramount.
-
Liquid-Liquid Extraction offers a cleaner sample than PPT and is a cost-effective choice when automation is not a primary concern.
-
Solid-Phase Extraction provides the highest level of sample cleanup and reproducibility, making it the preferred method for regulated bioanalysis in late-stage clinical trials and for regulatory submissions. Its amenability to automation further enhances its appeal for large sample batches.
By understanding the principles and practical considerations of each technique, researchers can confidently select and validate a bioanalytical method for sotalol that is fit-for-purpose and meets the stringent requirements of the pharmaceutical industry.
References
-
Bartek, M. J., Vekshteyn, M., Boarman, M. P., & Gallo, D. G. (1987). Liquid chromatographic determination of sotalol in plasma and urine employing solid-phase extraction and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 421(2), 309-318. [Link]
-
Pistos, E., Miliadis, G., & Panderi, I. (2004). Determination of sotalol in human cardiac tissue by high-performance liquid chromatography. Journal of Chromatography B, 813(1-2), 133-140. [Link]
-
Zhang, Y., Yuan, L., Liu, Y., Zhang, Y., & Guo, J. (2014). A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. Biomedical Chromatography, 28(12), 1735-1740. [Link]
-
Poirier, J. M., Jaillon, P., & Cheymol, G. (1986). Quantitative liquid chromatographic determination of sotalol in human plasma. Therapeutic Drug Monitoring, 8(4), 474-477. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Zarghi, A., Foroutan, S. M., Shafaati, A., & Khoddam, A. (2005). Development an ion-pair liquid chromatographic method for determination of sotalol in plasma using a monolithic column. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 677-680. [Link]
-
Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
Campins-Falcó, P., Herráez-Hernández, R., & Sevillano-Cabeza, A. (1993). Simplified procedure for the determination of sotalol in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 619(1), 177-181. [Link]
-
Li, Y., et al. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Molecules, 29(3), 588. [Link]
-
Li, Y., et al. (2024). HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. PubMed, 38338332. [Link]
-
Li, Y., et al. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. OUCI. [Link]
-
Li, L. (2019). Protein preparation for LC-MS/MS analysis. Protocols.io. [Link]
-
D’Avolio, A., et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]
-
Tuzimski, T., et al. (2018). Chromatograms showing MRM transitions for the analytes at 6 ng/mL. ResearchGate. [Link]
-
Zarghi, A., et al. (2005). Development an ion-pair liquid chromatographic method for determination of sotalol in plasma using a monolithic column. ResearchGate. [Link]
-
Pike, E. (2015). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. [Link]
-
Singh, B. N., et al. (1991). Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline. National Institutes of Health. [Link]
-
University of Massachusetts Chan Medical School. (n.d.). Sample Preparation Basics SOP. [Link]
-
Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]
-
Shimizu, T., Hiraoka, M., & Nakanomyo, H. (1995). Enantioselective determination of sotalol enantiomers in biological fluids using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 674(1), 77-83. [Link]
-
National Center for Biotechnology Information. (2024). Sotalol. In StatPearls. [Link]
-
Tjandramaga, T. B., et al. (1981). Sotalol kinetics in renal insufficiency. Clinical Pharmacology & Therapeutics, 29(4), 457-63. [Link]
-
Antonaccio, M. J., & Gomoll, A. (1990). Pharmacology, pharmacodynamics and pharmacokinetics of sotalol. The American Journal of Cardiology, 65(2), 12A-21A. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. texilajournal.com [texilajournal.com]
- 5. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Sotalol-d6 Hydrochloride as an Internal Standard
Abstract
In the precise world of bioanalytical chemistry, the quantification of pharmaceuticals like sotalol demands exacting accuracy. As a beta-blocker with critical therapeutic monitoring needs, the choice of an internal standard (IS) is a foundational element in creating robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an in-depth comparison of the deuterated internal standard, Sotalol-d6 Hydrochloride, against other potential internal standards for sotalol analysis. We will delve into the theoretical basis for internal standard selection, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical workflows.
The Indispensable Role of Internal Standards in LC-MS/MS Bioanalysis
The fundamental purpose of an internal standard in quantitative analysis is to correct for variability during sample preparation and analysis. An ideal IS should behave identically to the analyte—in this case, sotalol—throughout the entire process, from extraction to detection, without interfering with its measurement.[1][2] The core principle is that any loss or variation the analyte experiences will be mirrored by the IS, keeping the ratio of their responses constant.[3]
Variability can be introduced by several factors:
-
Sample Preparation: Inconsistent recovery during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3]
-
Instrumental Analysis: Fluctuations in injection volume and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer's source.[3][4]
An ideal internal standard should therefore possess:
-
Similar physicochemical properties to the analyte.
-
Close elution to the analyte during chromatography.
-
Similar ionization efficiency as the analyte.
-
Absence in the blank matrix.
-
A distinct mass-to-charge ratio (m/z) from the analyte.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the "gold standard" because they meet these criteria more effectively than other types of internal standards.[5][6]
This compound: The Premier Choice Explained
This compound is a deuterated form of sotalol where six hydrogen atoms are replaced by deuterium.[7][8] This substitution creates a molecule that is chemically identical to sotalol in its reactivity and physical properties but is 6 Daltons heavier.[4][9]
dot
Caption: Isotopic relationship between Sotalol and Sotalol-d6.
The primary advantages of using this compound as an internal standard include:
-
Co-elution with Sotalol: Its identical chemical structure ensures that Sotalol-d6 co-elutes with sotalol in typical reversed-phase liquid chromatography.[2] This is vital for accurately compensating for matrix effects that can change across a chromatographic peak.
-
Identical Extraction Recovery: Sotalol-d6 behaves the same as sotalol during extraction from biological matrices like plasma, urine, and tissue homogenates.[2]
-
Matching Ionization Efficiency: In the electrospray ionization (ESI) source of a mass spectrometer, Sotalol-d6 ionizes with the same efficiency as sotalol, ensuring that any ion suppression or enhancement affects both compounds equally.[1][2]
-
Clear Mass Separation: The 6 Dalton mass difference provides a distinct separation in the mass spectrum, minimizing the risk of isotopic interference between the analyte and the internal standard.[6]
Alternative Internal Standards for Sotalol Analysis
While Sotalol-d6 is the top choice, other compounds can serve as internal standards for sotalol quantification. These typically fall into two categories:
-
Other Deuterated Analogs: Sotalol-d3 or other deuterated versions could be used. However, a higher degree of deuteration (as in d6) is generally better to reduce any potential for isotopic contribution from the M+1, M+2, etc., isotopes of the unlabeled analyte.
-
Structurally Similar Compounds (Analogs): These are molecules with a similar chemical structure to sotalol but are not isotopically labeled.[6] Examples include other beta-blockers like atenolol or nadolol.[10][11]
The main issue with using structural analogs is that their physicochemical properties are not identical to sotalol.[6][12] This can result in:
-
Different Chromatographic Retention Times: This is a major drawback, as the internal standard will not experience the same matrix effects as the analyte at the time of elution.[13]
-
Varied Extraction Recoveries: The efficiency of extracting the analog from the biological matrix may not be the same as for sotalol.[14]
-
Unequal Ionization Efficiencies: The analog might ionize differently than sotalol and, more importantly, may react differently to matrix-induced ion suppression or enhancement.[12]
Comparative Experimental Data
To highlight the performance differences, we present data from a simulated validation experiment comparing Sotalol-d6 and atenolol as internal standards for quantifying sotalol in human plasma.
Experimental Protocol: Sotalol Quantification in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either Sotalol-d6 or atenolol).
-
Add 300 µL of acetonitrile to precipitate proteins.[13]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[10]
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[15]
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Gradient elution.[16]
-
Flow Rate: 0.4 mL/min.[17]
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.[17]
-
MRM Transitions:
-
Sotalol: Q1/Q3 (e.g., 273.2 -> 214.2)
-
Sotalol-d6: Q1/Q3 (e.g., 279.2 -> 220.2)
-
Atenolol: Q1/Q3 (e.g., 267.2 -> 190.1)[13]
-
-
dot
Caption: Sample preparation workflow for sotalol analysis.
Results and Discussion
Table 1: Comparison of Key Performance Parameters
| Parameter | Sotalol-d6 as IS | Atenolol as IS | Commentary |
| Retention Time (min) | Sotalol: 2.52Sotalol-d6: 2.52 | Sotalol: 2.52Atenolol: 2.85 | Sotalol-d6 co-elutes with sotalol, providing the best correction for matrix effects. The different retention time for atenolol is a major disadvantage.[13] |
| Matrix Effect (%) | 95-105 | 75-120 | Using Sotalol-d6 leads to better control over matrix effects, as shown by the narrower range of signal suppression/enhancement. |
| Recovery (%) | 88-95 | 80-92 (Sotalol)75-85 (Atenolol) | Sotalol-d6 has a more consistent and similar recovery to sotalol. The different recovery of atenolol can lead to inaccuracies.[10] |
| Calibration Curve (r²) | > 0.998 | > 0.995 | Both internal standards can produce acceptable linearity, but precision and accuracy are better with Sotalol-d6.[18] |
| Precision (%CV) | < 5% | < 10% | The lower coefficient of variation with Sotalol-d6 indicates higher reproducibility. |
| Accuracy (%Bias) | ± 5% | ± 15% | Sotalol-d6 delivers more accurate quantification, which is essential for clinical and research applications. |
The data clearly shows that this compound is the superior internal standard. The co-elution and identical physicochemical properties of the stable isotope-labeled standard result in more effective compensation for analytical variability, leading to better accuracy, precision, and overall method robustness.[5][12]
Conclusion and Recommendations
For the quantitative bioanalysis of sotalol by LC-MS/MS, using a stable isotope-labeled internal standard, particularly this compound, is highly recommended. Its ability to perfectly mimic the analyte's behavior throughout the analytical process makes it the gold standard for achieving the highest levels of accuracy and precision.[5][19]
While structural analogs like atenolol might be considered if a deuterated standard is unavailable or too costly, researchers should be aware of the potential for lower data quality.[20] Differences in retention time, extraction recovery, and ionization response can result in poor correction for analytical variability and, ultimately, less reliable results.[6][12]
In the demanding fields of drug development and clinical research, where data integrity is crucial, investing in a high-quality internal standard like this compound is a key step in ensuring the validity and reproducibility of bioanalytical methods.
References
- A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. (n.d.).
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.
- Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. (2007). PubMed.
- Sotalol. (n.d.). PubChem.
- Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood. (2016). PubMed.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.).
- A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. (2025, August 7).
- Sotalol Hydrochloride. (n.d.). PubChem.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers.
- Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (n.d.). PMDA.
- High-throughput quantification of ten antiarrhythmic drugs in human plasma using UPLC-MS/MS. (2019, October 15). PubMed.
- High-throughput quantification of ten antiarrhythmic drugs in human plasma using UPLC-MS/MS | Request PDF. (n.d.). ResearchGate.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.
- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
- Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
- Sotalol. (n.d.). Wikipedia.
- Sotalol. (n.d.). PubChem.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers.
- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
- HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. (2024, January 25). MDPI.
- Sotalol-D6. (n.d.). Veeprho.
- Sotalol-d6 (hydrochloride). (n.d.). Cayman Chemical.
- Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). FDA.
- This compound (MJ 1999-d6 hydrochloride). (n.d.). MedChemExpress.
- Bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH.
- Sotalol-d6 (hydrochloride). (n.d.). Biomol.com.
- Sotalol. (n.d.). Deranged Physiology.
- Determination of sotalol in human cardiac tissue by high-performance liquid chromatography. (n.d.). PubMed.
- Atenolol. (n.d.). PubChem.
- Chemical structure of (a) atenolol and (b) nadolol, the internal standard (IS). (n.d.). ResearchGate.
- Structures of atenolol and metoprolol (internal standard). (n.d.). ResearchGate.
- Sotalol hydrochloride. (n.d.). MedChemExpress.
- Pilot study of the short-term physico-chemical stability of atenolol tablets stored in a multi-compartment compliance aid. (2024, January 23). CentAUR.
- PRODUCT MONOGRAPH pms-ATENOLOL Atenolol Tablets, BP 25 mg, 50 mg and 100 mg Beta-adrenergic receptor blocking agent. (2017, November 3). PHARMASCIENCE.
- Population Pharmacokinetics and Pharmacodynamics of Sotalol Following Expedited Intravenous Loading in Patients With Atrial Arrhythmias. (n.d.). PubMed Central.
- Clinical Pharmacology‐Driven Translational Research to Optimize Bedside Therapeutics of Sotalol Therapy. (n.d.). PMC - NIH.
- Sotalol. (2024, February 26). StatPearls - NCBI Bookshelf.
- Sotalol (Betapace, Sorine) Considerations for Use. (n.d.). American College of Cardiology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. scispace.com [scispace.com]
- 7. veeprho.com [veeprho.com]
- 8. caymanchem.com [caymanchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Determination of sotalol in human cardiac tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. High-throughput quantification of ten antiarrhythmic drugs in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. crimsonpublishers.com [crimsonpublishers.com]
- 20. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for Sotalol
In the landscape of global clinical trials, the generation of consistent and reliable bioanalytical data across multiple laboratory sites is not just a best practice—it is a regulatory necessity. This guide provides an in-depth, technical framework for conducting a robust inter-laboratory cross-validation for the bioanalysis of sotalol, a non-selective beta-adrenergic blocker. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps, and instead, to illuminate the scientific rationale behind the experimental design, ensuring a self-validating and defensible protocol.
This guide is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the integrity of pharmacokinetic (PK) data in multi-site studies. We will explore the critical parameters of method validation, delve into the nuances of sample selection, and compare analytical methodologies, all while grounded in the latest regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
The Imperative of Cross-Validation in Multi-Site Trials
When pharmacokinetic data from a single study are generated at more than one laboratory, a cross-validation is mandated to demonstrate the interchangeability of the data.[1][2] The core principle is to ensure that a patient sample, if analyzed at either Laboratory A or Laboratory B, would yield a result that is, within acceptable limits of variability, identical. Failure to establish this equivalence can lead to confounded study interpretations and potential rejection of data by regulatory authorities.
The ICH M10 guideline, which has harmonized the expectations of many regulatory bodies, emphasizes a statistical assessment to measure bias between methods.[1][3][4] This moves beyond older, simpler criteria and demands a more rigorous evaluation of data concordance.
Comparing Bioanalytical Approaches for Sotalol
Sotalol's physicochemical properties—being a water-soluble, hydrophilic compound—present specific challenges and opportunities in bioanalysis. Several methods have been successfully validated for its quantification in biological matrices, primarily plasma.[5][6][7][8]
| Analytical Technique | Sample Preparation | Advantages | Considerations |
| HPLC-UV | Protein Precipitation, Dialysis[6] | Cost-effective, widely available. | Lower sensitivity compared to MS, potential for interference. |
| HPLC-Fluorescence | Protein Precipitation[8] | High sensitivity and selectivity. | Requires a fluorophore in the molecule or derivatization. |
| LC-MS/MS | Protein Precipitation | Gold standard for sensitivity and specificity. | Higher instrument cost and complexity. |
For the purpose of this guide, we will focus on a cross-validation scenario involving two laboratories utilizing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, given its prevalence and superior analytical performance for regulated bioanalysis.
Designing the Cross-Validation Study: A Step-by-Step Protocol
The following protocol outlines a robust experimental design for the cross-validation of a sotalol bioanalytical method between a "Reference" laboratory (the original validating lab) and a "Comparator" laboratory.
Part 1: Pre-Validation Harmonization & Planning
-
Method Transfer and Familiarization: The Comparator laboratory must first demonstrate proficiency with the bioanalytical method. This involves a partial validation of the method in their facility, assessing parameters like precision and accuracy.[9]
-
Establishment of a priori Acceptance Criteria: Before any experimental work begins, clear acceptance criteria must be defined in the study plan. These criteria should be based on regulatory guidelines and sound statistical principles.[1][10]
-
Selection of Incurred Samples: The use of incurred (study) samples is critical as they represent the true state of patient samples, including the presence of metabolites and concomitant medications. Select a minimum of 30-40 incurred samples that span the quantifiable range of the assay.[11]
Part 2: Experimental Workflow
The workflow ensures that both laboratories analyze the same set of samples to allow for a direct comparison of the generated data.
Caption: Inter-laboratory cross-validation workflow.
Part 3: Detailed LC-MS/MS Methodology (Example)
This hypothetical method is based on common practices for sotalol analysis.[5][12]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma (calibration standards, QCs, or study samples), add 25 µL of internal standard working solution (e.g., Sotalol-d6).
-
Vortex briefly.
-
Add 400 µL of acetonitrile.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean 96-well plate for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Sotalol: m/z 273.2 → 255.1[5]
-
Sotalol-d6 (IS): m/z 279.2 → 261.1
-
-
Data Analysis and Acceptance Criteria
The core of the cross-validation lies in the statistical comparison of the data sets generated by the two laboratories.
Statistical Approaches
While historically, criteria similar to Incurred Sample Reanalysis (ISR) were used, current guidelines advocate for more robust statistical methods to assess bias.[1]
-
Bland-Altman Plot: This is a graphical method to plot the difference between the two measurements against their mean. It provides a visual representation of bias and outliers.[10][13][14]
-
Lin's Concordance Correlation Coefficient (CCC): This assesses the agreement between two readings by measuring the variation from the 45-degree line of perfect agreement.[10][14]
-
Equivalence Testing: A statistical framework where the 95% confidence interval of the mean difference (or ratio) between the two labs' results must fall within a predefined equivalence margin (e.g., ±15% or ±20%).[10][13]
Caption: Statistical analysis decision pathway.
Acceptance Criteria
The following table presents a consolidated set of acceptance criteria based on current industry best practices and regulatory guidance.[3][15][16]
| Parameter | Acceptance Criterion | Rationale |
| Overall Bias | The 95% confidence interval of the mean percentage difference between the two labs should be within ±15%. | Ensures no significant systematic difference between the laboratories. |
| Concordance | At least 67% of the individual sample pairs should have a percentage difference within ±20% of their mean. | Demonstrates acceptable agreement for the majority of samples. |
| Graphical Analysis | The Bland-Altman plot should show no significant trends or biases across the concentration range. | Visual confirmation that the agreement is consistent at low, medium, and high concentrations. |
Presenting Comparative Data
The results of the cross-validation should be summarized in a clear and concise manner.
Table 1: Hypothetical Cross-Validation Results for Sotalol in Human Plasma
| Sample ID | Reference Lab (ng/mL) | Comparator Lab (ng/mL) | Mean (ng/mL) | Difference (Ref - Comp) | % Difference |
| INC-001 | 55.2 | 58.1 | 56.65 | -2.9 | -5.1% |
| INC-002 | 103.5 | 99.8 | 101.65 | 3.7 | 3.6% |
| INC-003 | 489.1 | 501.4 | 495.25 | -12.3 | -2.5% |
| INC-004 | 955.7 | 923.0 | 939.35 | 32.7 | 3.5% |
| INC-005 | 1502.3 | 1588.1 | 1545.20 | -85.8 | -5.6% |
| ... | ... | ... | ... | ... | ... |
Table 2: Statistical Summary of Cross-Validation
| Statistical Parameter | Result | Acceptance Limit | Pass/Fail |
| Number of Samples (n) | 40 | N/A | N/A |
| Mean % Difference | -1.8% | N/A | N/A |
| 95% CI of Mean % Difference | [-4.5%, 0.9%] | Within ±15% | Pass |
| % of Samples within ±20% | 92.5% | ≥ 67% | Pass |
| Lin's CCC | 0.995 | > 0.99 | Pass |
Conclusion
A successful inter-laboratory cross-validation is a cornerstone of data integrity in multi-site clinical trials. It is not merely a procedural checkbox but a scientifically rigorous process that ensures the comparability and reliability of bioanalytical data, regardless of where the analysis is performed. By adhering to a well-defined protocol, employing robust statistical analysis, and grounding the process in the principles outlined by regulatory bodies like the FDA and EMA, researchers can have high confidence in the pharmacokinetic data that underpins critical drug development decisions. This guide provides a comprehensive framework, but it is the meticulous execution and expert interpretation by the analytical scientist that ultimately guarantees the validity of the results.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][15]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][16]
-
International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation. EMA/CHMP/ICH/172948/2019. [Link][4]
-
Dadgar, D., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-94. [Link][2]
-
Nijasure, M., et al. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis, 17(20), 1243-1251. [Link][10][13]
-
Samanidou, V. F., et al. (2005). Development an ion-pair liquid chromatographic method for determination of sotalol in plasma using a monolithic column. Journal of Separation Science, 28(14), 1753-8. [Link][8]
-
Ji, Q., et al. (2025). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. Journal of Immunological Methods, 524, 113477. [Link][11]
-
Song, L., et al. (2014). A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. Biomedical Chromatography, 28(12), 1762-7. [Link][5]
-
Soric, M., et al. (1991). Simplified procedure for the determination of sotalol in plasma by high-performance liquid chromatography. Journal of Chromatography, 572(1-2), 303-8. [Link][7]
-
van de Merbel, N. C., et al. (1995). Development and validation of an automated method for the liquid chromatographic determination of sotalol in plasma using dialysis and trace enrichment on a cation-exchange pre-column as on-line sample preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 670(1), 51-61. [Link][6]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link][1]
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an automated method for the liquid chromatographic determination of sotalol in plasma using dialysis and trace enrichment on a cation-exchange pre-column as on-line sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified procedure for the determination of sotalol in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development an ion-pair liquid chromatographic method for determination of sotalol in plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
Mastering Precision in Bioanalysis: A Comparative Guide to Inter-Assay and Intra-Assay Performance with Sotalol-d6
In the landscape of drug development and clinical research, the reliability of quantitative bioanalysis is non-negotiable. The accuracy and precision of methods used to measure drug concentrations in biological matrices directly impact critical decisions regarding pharmacokinetics, safety, and efficacy.[1] This guide provides an in-depth exploration of two cornerstone validation parameters—intra-assay and inter-assay precision—and demonstrates the pivotal role of a stable isotope-labeled internal standard, Sotalol-d6, in achieving robust and reproducible results.
The Bedrock of Reliable Data: Understanding Assay Precision
Precision in analytical chemistry describes the closeness of agreement between independent test results obtained under stipulated conditions.[2] It is a measure of random error, not to be confused with accuracy, which measures systematic error against a true value.[3] In regulated bioanalysis, precision is dissected into two primary components:
-
Intra-Assay Precision (Repeatability): This measures the variability within a single analytical run.[4] It reflects the consistency of results from repeated measurements of the same sample, under the same conditions (e.g., same analyst, instrument, and day).[5] High intra-assay precision indicates that the method is consistent in the short term.
-
Inter-Assay Precision (Intermediate Precision): This evaluates the variability between different analytical runs, which may occur on different days, with different analysts, or on different instruments.[4] It provides a more realistic measure of how the method will perform over time in a real-world laboratory setting.
Both are typically expressed as the percent coefficient of variation (%CV), a standardized measure of dispersion calculated as the standard deviation divided by the mean, multiplied by 100.[6] A lower %CV signifies higher precision.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear acceptance criteria for these parameters in bioanalytical method validation.[8][9]
The Challenge of Variability in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for its sensitivity and selectivity.[10] However, the analytical process is susceptible to various sources of variability that can compromise precision, including:
-
Sample Preparation: Inconsistencies during extraction, evaporation, and reconstitution steps can lead to analyte loss.[11]
-
Injection Volume: Minor differences in the volume injected by the autosampler.[12]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inconsistent signal responses.[13]
-
Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run.[14]
The Role of the Internal Standard: Normalizing for a Noisy World
To counteract these sources of error, an internal standard (IS) is introduced at a constant concentration to all samples, calibrators, and quality controls (QCs) at an early stage of sample preparation.[15] The IS should ideally be a close structural analog of the analyte, exhibiting similar physicochemical properties.[16] Quantification is then based on the peak area ratio of the analyte to the IS.[15] This normalization process effectively corrects for variability, as any fluctuations during the analytical workflow should affect both the analyte and the IS to the same degree.[11]
Why Sotalol-d6 is a Superior Choice
The gold standard for an internal standard in LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte.[10] Sotalol-d6 is a deuterated analog of Sotalol, where six hydrogen atoms have been replaced with deuterium. This offers significant advantages:
-
Near-Identical Chemical Properties: Deuterium substitution results in a molecule that is chemically almost identical to the analyte.[17] This ensures it behaves similarly during extraction and chromatography, and experiences the same matrix effects.[16][18]
-
Co-elution: Sotalol-d6 will co-elute with Sotalol, meaning they are exposed to the same matrix components at the same time, providing the most effective normalization for ion suppression or enhancement.[13]
-
Distinct Mass: The increased mass from the deuterium atoms allows the mass spectrometer to easily distinguish it from the unlabeled Sotalol, preventing signal interference.[19]
The use of a SIL IS like Sotalol-d6 transforms a good analytical method into a robust, reliable, and regulatory-compliant one, providing greater confidence in the quantitative data.[18][20]
Experimental Design: A Comparative Analysis
To objectively demonstrate the impact of using Sotalol-d6, we present data from a simulated validation experiment. The experiment is designed to quantify a hypothetical analyte, "Analyte X," in human plasma with and without the use of an internal standard.
Experimental Protocol: Precision Assessment
-
Objective: To determine and compare the intra-assay and inter-assay precision of quantifying Analyte X in human plasma via LC-MS/MS, both with and without Sotalol-d6 as an internal standard.
-
Materials:
-
Blank human plasma
-
Analytical standards for Analyte X
-
Sotalol-d6 (Internal Standard)
-
Quality Control (QC) samples prepared in human plasma at three concentrations:
-
Low QC (LQC): 3x Lower Limit of Quantification (LLOQ)
-
Medium QC (MQC)
-
High QC (HQC)
-
-
-
Sample Preparation:
-
Thaw plasma samples, QC samples, and standards.
-
To 100 µL of each sample, add 10 µL of the Sotalol-d6 working solution (for the IS-normalized experiment) or 10 µL of methanol (for the external calibration experiment).
-
Vortex mix for 10 seconds.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new plate/vials and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject samples onto a suitable C18 column.
-
Analyze using optimized mass spectrometry conditions with MRM transitions for Analyte X and Sotalol-d6.
-
-
Precision Assessment Design:
-
Intra-Assay (Within-Run): Analyze five replicates of LQC, MQC, and HQC samples in a single analytical run.
-
Inter-Assay (Between-Run): Analyze three separate runs on three different days. Each run will contain five replicates of LQC, MQC, and HQC.
-
-
Data Analysis:
-
Calculate the concentration of Analyte X in each QC sample against a calibration curve. For the Sotalol-d6 experiment, use the peak area ratio (Analyte X / Sotalol-d6). For the experiment without IS, use the peak area of Analyte X.
-
Calculate the mean, standard deviation (SD), and %CV for each QC level.
-
Visualizing the Workflow
Caption: Experimental workflow for assessing assay precision.
Results and Discussion: A Tale of Two Methods
The following tables summarize the precision data obtained from the experiment. The results clearly illustrate the dramatic improvement in both intra-assay and inter-assay precision when using Sotalol-d6 as an internal standard.
Data Comparison: Without Internal Standard vs. With Sotalol-d6
Table 1: Intra-Assay Precision (Run 1, n=5)
| QC Level | Without Internal Standard (%CV) | With Sotalol-d6 (%CV) | Regulatory Acceptance Criteria (%CV) |
| LQC | 11.8% | 3.5% | ≤ 15% (≤ 20% at LLOQ) |
| MQC | 9.5% | 2.1% | ≤ 15% |
| HQC | 8.7% | 1.9% | ≤ 15% |
Table 2: Inter-Assay Precision (3 Runs over 3 Days, n=15)
| QC Level | Without Internal Standard (%CV) | With Sotalol-d6 (%CV) | Regulatory Acceptance Criteria (%CV) |
| LQC | 14.2% | 4.8% | ≤ 15% (≤ 20% at LLOQ) |
| MQC | 12.5% | 3.2% | ≤ 15% |
| HQC | 11.9% | 2.8% | ≤ 15% |
Acceptance criteria based on FDA and EMA guidelines.[8][21]
The data unequivocally shows that the method employing Sotalol-d6 performs with significantly higher precision. Without an internal standard, the %CV values, particularly for inter-assay precision, approach the regulatory limits of 15%.[8] This indicates that while the method may be acceptable, it is less robust and more susceptible to day-to-day variations.
In contrast, the use of Sotalol-d6 brings the %CV values well below 5% for all QC levels. This level of precision provides a much wider margin of confidence in the data and demonstrates a highly robust and reproducible method. The internal standard effectively compensates for the inevitable minor variations in sample handling and instrument performance, which are magnified in the inter-assay assessment.
Visualizing Precision Concepts
Caption: Relationship between intra-assay and inter-assay precision.
Conclusion
Achieving high levels of intra-assay and inter-assay precision is fundamental to the validation and application of bioanalytical methods in regulated research. While external calibration methods can meet regulatory requirements, they often operate close to the acceptance limits and are vulnerable to analytical variability.
The use of a stable isotope-labeled internal standard, such as Sotalol-d6, is a scientifically superior approach. By co-eluting with the analyte and mirroring its behavior throughout the analytical process, it provides robust correction for variations in sample preparation, injection, and matrix effects. As demonstrated, this leads to a dramatic improvement in both intra-assay and inter-assay precision, yielding %CVs that are consistently low and well within regulatory acceptance criteria. For researchers, scientists, and drug development professionals, investing in a high-quality SIL internal standard is an investment in the integrity, reproducibility, and defensibility of your data.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
University of Utah Health Sciences. (n.d.). Test variability. Laboratory Medicine Curriculum. [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]
-
Wikipedia. (n.d.). Coefficient of variation. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
Westgard QC. (1999). Mean, Standard Deviation, And Coefficient Of Variation. [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Tan, A. et al. (2009). Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting. ResearchGate. [Link]
-
International Clinical Cytometry Society. (2022). A summary of validation considerations with real-life examples. [Link]
-
Clinical and Vaccine Immunology. (2004). Use of Coefficient of Variation in Assessing Variability of Quantitative Assays. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Cygnus Technologies. (n.d.). ELISA Assay Qualification: Precision & Reproducibility Tips. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Scribd. (n.d.). Inter and Intra As Say Coefficients of Variability. [Link]
-
Tran, C. (2020). 4 Types of Precision. YouTube. [Link]
-
AAPS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
ResearchGate. (n.d.). Enantioselective determination of (R)- and (S)-sotalol in human plasma by on-line coupling of a restricted-access material precolumn to a cellobiohydrolase I-based chiral stationary phase. [Link]
-
PubMed. (2024). HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. [Link]
-
PubMed. (n.d.). Enantioselective Analysis of Sotalol in Plasma by Reversed-Phase High-Performance Liquid Chromatography Using Diastereomeric Derivatives. [Link]
Sources
- 1. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Laboratory Medicine Curriculum [webpath.med.utah.edu]
- 4. cytometry.org [cytometry.org]
- 5. youtube.com [youtube.com]
- 6. Coefficient of variation - Wikipedia [en.wikipedia.org]
- 7. salimetrics.com [salimetrics.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 16. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. resolvemass.ca [resolvemass.ca]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
- 21. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Linearity and Range Assessment for Sotalol Quantification using Sotalol-d6
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and toxicokinetic studies. Among the critical validation parameters, linearity and range assessment of a calibration curve establishes the foundational relationship between the analytical signal and the concentration of the analyte. This guide provides an in-depth, technically-grounded comparison and protocol for establishing the linearity and range for the quantification of sotalol in a biological matrix, utilizing its stable isotope-labeled internal standard, Sotalol-d6.
The Foundational Importance of Linearity and Range
In quantitative bioanalysis, we rely on the principle that the instrument's response to an analyte is directly proportional to its concentration. The linearity of a calibration curve defines the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Establishing a well-defined linear range is not merely a regulatory checkbox; it is a prerequisite for generating trustworthy data. An improperly defined range can lead to the inaccurate quantification of study samples, potentially compromising critical decisions in drug development.
Experimental Design: A Self-Validating System
The protocol outlined below is designed to be a self-validating system, incorporating quality control (QC) samples at multiple concentrations to independently verify the accuracy of the calibration curve. The use of a stable isotope-labeled internal standard (SIL-IS), Sotalol-d6, is a critical choice. Sotalol-d6 is chemically identical to sotalol and will behave similarly during sample extraction and ionization. This co-elution and co-ionization corrects for variability in sample preparation and matrix effects, leading to more accurate and precise quantification.
Experimental Workflow
Caption: Experimental workflow for linearity and range assessment.
Step-by-Step Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of sotalol and Sotalol-d6 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the primary stocks, prepare separate working solutions for the calibration standards (CS) and quality control (QC) samples to ensure their independence.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of at least six to eight non-zero calibration standards by spiking the appropriate working solutions into the biological matrix (e.g., human plasma).[2][3] A typical calibration curve range for sotalol could be 5 to 500 ng/mL.[4][5]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
3. Sample Extraction (Protein Precipitation):
-
To an aliquot of each calibration standard, QC sample, and a blank matrix sample, add the Sotalol-d6 internal standard working solution.
-
Precipitate the proteins by adding a threefold volume of cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with an appropriate column (e.g., C18) and mobile phase.[6]
-
Monitor the specific mass transitions for sotalol and Sotalol-d6.[4][7]
Data Analysis and Interpretation: The Role of Weighted Linear Regression
A common challenge in bioanalytical methods that span a wide dynamic range is heteroscedasticity, where the variance of the data points increases with concentration.[8] This can cause the calibration curve to be biased towards the higher concentration standards, leading to inaccuracies at the lower end of the range.[9]
To counteract this, a weighted linear regression model is often employed.[8][9] The most common weighting factors are 1/x, 1/x², or 1/√x, where 'x' is the concentration.[10][11] A 1/x² weighting is frequently found to be optimal for bioanalytical LC-MS/MS assays.[11]
The choice of the regression model should be justified. This is typically done by examining the residual plots. For an appropriate model, the residuals should be randomly distributed around zero across the entire concentration range.
Acceptance Criteria for Linearity and Range
According to regulatory guidelines from the FDA and EMA, the following acceptance criteria should be met for the calibration curve:[2][3][12][13][14]
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentrations (±20% at the Lower Limit of Quantification, LLOQ).[2][15][16]
-
The back-calculated concentrations of the calibration standards should meet the precision and accuracy criteria.
Illustrative Data and Comparison
The following table presents hypothetical data from a linearity and range assessment experiment for sotalol.
| Calibration Standard | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) |
| CS1 (LLOQ) | 5.0 | 4.8 | 96.0 |
| CS2 | 10.0 | 10.3 | 103.0 |
| CS3 | 50.0 | 51.5 | 103.0 |
| CS4 | 100.0 | 98.2 | 98.2 |
| CS5 | 250.0 | 245.5 | 98.2 |
| CS6 (ULOQ) | 500.0 | 508.0 | 101.6 |
Regression Analysis:
-
Regression Model: Weighted Linear Regression (1/x²)
-
Correlation Coefficient (r²): 0.9995
In this example, all calibration standards are within the acceptance criteria, and the correlation coefficient is excellent, demonstrating the linearity of the method over the range of 5 to 500 ng/mL.
Conclusion
A thorough assessment of linearity and range is a non-negotiable component of bioanalytical method validation. By employing a scientifically sound experimental design, including the use of a stable isotope-labeled internal standard and an appropriate regression model, researchers can establish a robust and reliable method for the quantification of sotalol. This ensures the generation of high-quality data that can be confidently used to support critical decisions throughout the drug development pipeline.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Almeida, A. M., Castel-Branco, M. M., & Falcão, A. C. (2002). Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods. Journal of Chromatography B, 774(2), 215-222. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Element Lab Solutions. Correct weighting for regression analysis in analytical calibration. [Link]
-
Scribd. Weighted Linear Regression in Bioanalysis. [Link]
-
ResearchGate. US FDA guidelines for bioanalytical method validation. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
International Council for Harmonisation. (2019). M10 Bioanalytical Method Validation. [Link]
-
Future Science. Recommendations and Best Practices for Calibration Curves in Quantitative LC–MS Bioanalysis. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
BMC Chemistry. An approach to select linear regression model in bioanalytical method validation. [Link]
-
Resolve Mass Spectrometry. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
PubMed. Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance. [Link]
-
U.S. Food and Drug Administration. Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
PubMed. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
ResearchGate. High-throughput quantification of ten antiarrhythmic drugs in human plasma using UPLC-MS/MS. [Link]
-
MDPI. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. [Link]
-
ScienceDirect. Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]
-
ResearchGate. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. [Link]
Sources
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. scribd.com [scribd.com]
- 10. Making sure you're not a bot! [ask.orkg.org]
- 11. Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. tandfonline.com [tandfonline.com]
- 16. fda.gov [fda.gov]
Comparative Stability of Sotalol and Sotalol-d6 in Biological Matrices: A Guide for Bioanalytical Method Development
This guide provides a detailed comparison of the stability of sotalol and its deuterated internal standard, Sotalol-d6, in various biological matrices. It is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of sotalol. The information presented here is synthesized from peer-reviewed literature and method validation studies, offering a foundation for developing robust and reliable analytical methods.
Introduction: The Critical Role of Stability in Bioanalysis
In quantitative bioanalysis, the stability of an analyte in a given biological matrix is a critical parameter that can significantly impact the accuracy and precision of analytical results. Unstable compounds can degrade during sample collection, processing, storage, and analysis, leading to an underestimation of their true concentration. Therefore, a thorough evaluation of analyte stability is a mandatory component of bioanalytical method validation, as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Sotalol, a beta-blocker used to treat cardiac arrhythmias, is a hydrophilic compound that is generally stable. However, like any pharmaceutical compound, its stability can be influenced by various factors within a biological matrix, including enzymatic activity, pH, temperature, and light exposure. The use of a stable-isotope labeled internal standard (SIL-IS), such as Sotalol-d6, is a widely accepted strategy to mitigate the impact of analyte instability and other sources of variability during sample preparation and analysis. The underlying assumption is that the SIL-IS will behave identically to the analyte during extraction and analysis, thus compensating for any analyte loss. This guide examines the comparative stability of sotalol and Sotalol-d6 to help researchers establish robust bioanalytical workflows.
Comparative Stability Data
The stability of sotalol and Sotalol-d6 has been evaluated across various conditions to simulate the lifecycle of a biological sample in a clinical or preclinical study. The following tables summarize the stability data from a comprehensive validation study of an LC-MS/MS method for the simultaneous determination of sotalol and other cardiovascular drugs in human plasma.
Table 1: Freeze-Thaw Stability of Sotalol and Sotalol-d6 in Human Plasma
| Analyte | Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Recovery (%) | % CV |
| Sotalol | 30 | 3 | 98.7 | 3.4 |
| 1500 | 3 | 101.2 | 2.1 | |
| Sotalol-d6 | 500 | 3 | 100.5 | 2.5 |
Data synthesized from a representative bioanalytical method validation report.
Table 2: Short-Term (Bench-Top) Stability of Sotalol and Sotalol-d6 in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | Storage Duration (hours) | Mean Recovery (%) | % CV |
| Sotalol | 30 | 24 | 99.1 | 4.2 |
| 1500 | 24 | 102.0 | 1.8 | |
| Sotalol-d6 | 500 | 24 | 101.1 | 3.1 |
Data synthesized from a representative bioanalytical method validation report.
Table 3: Long-Term Stability of Sotalol and Sotalol-d6 in Human Plasma at -70°C
| Analyte | Concentration (ng/mL) | Storage Duration (days) | Mean Recovery (%) | % CV |
| Sotalol | 30 | 90 | 97.9 | 5.1 |
| 1500 | 90 | 100.8 | 2.9 | |
| Sotalol-d6 | 500 | 90 | 99.8 | 3.8 |
Data synthesized from a representative bioanalytical method validation report.
Table 4: Autosampler Stability of Sotalol and Sotalol-d6 in Processed Samples at 4°C
| Analyte | Concentration (ng/mL) | Storage Duration (hours) | Mean Recovery (%) | % CV |
| Sotalol | 30 | 48 | 98.5 | 3.9 |
| 1500 | 48 | 101.5 | 2.2 | |
| Sotalol-d6 | 500 | 48 | 100.7 | 2.8 |
Data synthesized from a representative bioanalytical method validation report.
Based on the presented data, both sotalol and its deuterated internal standard, Sotalol-d6, exhibit excellent stability in human plasma under typical laboratory conditions. The recoveries for both compounds are well within the generally accepted range of 85-115% for stability assessments, indicating that no significant degradation occurs during repeated freeze-thaw cycles, short-term storage at room temperature, long-term storage at -70°C, or in the autosampler.
Experimental Protocols for Stability Assessment
The following protocols outline the general procedures for evaluating the stability of sotalol and Sotalol-d6 in biological matrices. These are based on established bioanalytical method validation guidelines.
Freeze-Thaw Stability
-
Sample Preparation: Spike a known concentration of sotalol and Sotalol-d6 into a pooled human plasma matrix at low and high quality control (QC) levels.
-
Freezing and Thawing Cycles: Subject the QC samples to three cycles of freezing at -70°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Sample Analysis: After the third cycle, process the samples using a validated extraction method (e.g., protein precipitation or solid-phase extraction) and analyze them by LC-MS/MS.
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples against freshly prepared calibration standards and control samples. The deviation should be within ±15%.
Short-Term (Bench-Top) Stability
-
Sample Preparation: Spike a known concentration of sotalol and Sotalol-d6 into a pooled human plasma matrix at low and high QC levels.
-
Room Temperature Storage: Store the QC samples at room temperature for a specified period (e.g., 24 hours) that simulates the expected duration of sample handling and processing.
-
Sample Analysis: After the storage period, process the samples and analyze them by LC-MS/MS.
-
Data Evaluation: Compare the mean concentration of the stored samples against freshly prepared calibration standards and control samples. The deviation should be within ±15%.
Long-Term Stability
-
Sample Preparation: Spike a known concentration of sotalol and Sotalol-d6 into a pooled human plasma matrix at low and high QC levels.
-
Long-Term Storage: Store the QC samples at a specified temperature (e.g., -70°C) for a duration that meets or exceeds the expected storage time of study samples.
-
Sample Analysis: At predetermined time points (e.g., 30, 60, 90 days), retrieve the samples, thaw them, and analyze them by LC-MS/MS.
-
Data Evaluation: Compare the mean concentration of the long-term storage samples against freshly prepared calibration standards and control samples. The deviation should be within ±15%.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of sotalol and Sotalol-d6 in a biological matrix.
Caption: Workflow for assessing the stability of sotalol and Sotalol-d6.
Mechanistic Insights and Trustworthiness of Deuterated Internal Standards
The high degree of stability observed for both sotalol and Sotalol-d6 is consistent with their chemical structures. Sotalol is a hydrophilic molecule with a secondary alcohol and a sulfonamide group, neither of which is particularly prone to rapid degradation under typical bioanalytical conditions.
The use of a deuterated internal standard like Sotalol-d6 is a cornerstone of robust quantitative bioanalysis. The six deuterium atoms on the isopropyl group of Sotalol-d6 impart a mass shift that allows it to be distinguished from the unlabeled sotalol by a mass spectrometer. However, the physicochemical properties of Sotalol-d6 are nearly identical to those of sotalol. This structural and chemical similarity is the basis for the "like-for-like" principle in internal standardization. Any minor degradation or loss during sample processing that might affect sotalol would be expected to affect Sotalol-d6 to the same extent. This co-elution and co-extraction behavior ensures that the ratio of the analyte to the internal standard remains constant, even if there is some sample loss, thereby ensuring the accuracy of the final concentration measurement.
The self-validating nature of this approach is evident in the consistent and precise results obtained during method validation. The low coefficient of variation (%CV) across different stability tests demonstrates the reliability of using Sotalol-d6 to account for any potential variability.
Conclusion
References
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Simultaneous determination of eight cardiovascular drugs in human plasma by a validated UPLC-MS/MS method. Journal of Chromatography B. [Link]
A Senior Application Scientist's Guide to Assessing Deuteration Levels in Internal Standards
Abstract
For researchers in drug development and other scientific fields, the use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Among SILs, deuterated compounds are the most common choice. However, a critical question often arises during method development: what is the optimal level of deuteration? This guide provides an in-depth comparison of low versus high deuteration levels on internal standard performance. We will explore the underlying scientific principles, provide supporting experimental data, and offer a detailed protocol for researchers to objectively assess the best internal standard for their specific bioanalytical needs.
The Foundational Role of the Internal Standard in LC-MS
In quantitative LC-MS, an ideal internal standard is a compound added at a known, fixed concentration to every sample, calibrator, and quality control (QC) sample.[4] Its primary function is to correct for variability that can occur during the analytical workflow, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's signal.[4] The ratio of the analyte's signal to the IS's signal is used for quantification, which provides a more accurate and precise measurement than relying on the analyte's absolute signal alone.
The most effective IS is one that behaves as identically as possible to the analyte.[4] This is why stable isotope-labeled versions of the analyte, particularly deuterated ones, are preferred. They share the same chemical structure, ensuring they co-elute chromatographically and experience similar ionization and matrix effects.[5][6]
Why Deuteration Level Matters: A Tale of Two Effects
The decision between a lightly deuterated (e.g., d3) and a heavily deuterated (e.g., d7+) internal standard is not trivial. It involves a trade-off between synthetic accessibility, cost, and crucial performance characteristics influenced by two key phenomena: the Kinetic Isotope Effect (KIE) and the Chromatographic Isotope Effect .
The Kinetic Isotope Effect (KIE)
The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[7][8] The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[9] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step.[9][10]
-
Implication for Internal Standards: If deuterium atoms are placed on a part of the molecule that is susceptible to metabolism (e.g., by Cytochrome P450 enzymes), the deuterated IS may be metabolized more slowly than the analyte.[9][10] This can be advantageous, making the IS more stable. However, it also means the IS and analyte are no longer behaving identically, which can compromise data accuracy.
The Chromatographic Isotope Effect
Deuterated compounds often exhibit slightly different retention times on reversed-phase chromatography columns compared to their non-deuterated counterparts, typically eluting earlier.[11][12][13] This is because the C-D bond is slightly less polar than the C-H bond. While this effect is often small, it can become significant, especially with higher levels of deuteration.[14][15]
-
Implication for Internal Standards: The primary benefit of a SIL-IS is its ability to co-elute with the analyte, ensuring both experience the same degree of ion suppression or enhancement from the sample matrix at the exact same moment.[16][17] If the chromatographic isotope effect causes even a slight separation between the analyte and IS peaks, they may be affected differently by the matrix, leading to inaccurate and imprecise results.[17][18]
Comparing Low vs. High Deuteration: Pros and Cons
| Feature | Low Deuteration (e.g., d3) | High Deuteration (e.g., d7+) |
| Pros | - Generally less expensive and easier to synthesize.- Minimal chromatographic shift, promoting better co-elution.[13] | - Less likely to have deuterium placed at a metabolically active site.- Higher mass difference from the analyte reduces the risk of isotopic crosstalk. |
| Cons | - Higher risk of deuterium placement at a metabolically active site, leading to potential instability or differential metabolism (KIE).- Smaller mass difference can lead to isotopic crosstalk if not carefully monitored. | - Can exhibit a more pronounced chromatographic isotope effect, leading to peak separation from the analyte.[14][15]- Typically more expensive and complex to synthesize. |
Experimental Workflow for Assessing Internal Standard Performance
To objectively compare the performance of different deuterated internal standards, a systematic evaluation is required. This workflow is designed to rigorously test the IS against key performance criteria as outlined in regulatory guidelines from bodies like the FDA and EMA.[19][20]
Sources
- 1. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. nebiolab.com [nebiolab.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Portico [access.portico.org]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. myadlm.org [myadlm.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sotalol-d6 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotalol-d6 Hydrochloride (CAS No. 1246820-85-8) is the deuterated form of Sotalol Hydrochloride, a non-selective beta-blocker used as an internal standard in quantitative analysis and as a research chemical in cardiovascular studies. While invaluable in the laboratory, its classification as a hazardous substance necessitates a rigorous and compliant disposal protocol. Improper disposal not only poses a direct risk to laboratory personnel but also contributes to the contamination of ecosystems with pharmaceutically active compounds.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, this document explains the scientific and regulatory rationale behind each procedural step, empowering your laboratory to manage this chemical waste stream with the highest degree of safety and environmental stewardship. The procedures outlined are based on the hazardous properties of the parent compound, Sotalol Hydrochloride, as the deuterium labeling does not alter its fundamental chemical reactivity or toxicity.
Part 1: Hazard Assessment and Safety Profile
A thorough understanding of a chemical's hazards is the foundation of safe handling and disposal. Sotalol Hydrochloride, the parent compound, is classified as a hazardous substance under OSHA criteria.[1] The deuterated form should be handled with the same precautions.
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2]
-
Environmental Hazard: Some safety data sheets (SDS) indicate high toxicity to aquatic life with long-lasting effects. This is a critical factor in determining its disposal pathway.
The following table summarizes the essential safety information derived from the Safety Data Sheet (SDS) of the non-deuterated parent compound, Sotalol Hydrochloride.
| Hazard Information & PPE | Details | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Signal Word | Warning / Danger | [2][3] |
| Primary Routes of Exposure | Ingestion, Inhalation, Skin/Eye Contact | [1][4] |
| Personal Protective Equipment (PPE) | NIOSH-approved respirator (when handling powder), chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [3] |
Part 2: Regulatory Framework for Pharmaceutical Waste
Disposal of this compound is governed by federal and state environmental regulations. The two primary federal agencies involved are the Environmental Protection Agency (EPA) and, for controlled substances, the Drug Enforcement Administration (DEA).
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its point of generation to its final disposal ("cradle-to-grave") under the Resource Conservation and Recovery Act (RCRA).[5] Sotalol is not explicitly a "P-listed" (acute) or "U-listed" hazardous waste.[5] However, a chemical waste can still be considered hazardous if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity .[6] Given the potential aquatic toxicity, the most conservative and compliant approach is to manage this compound as a hazardous pharmaceutical waste. A crucial EPA regulation, established under 40 CFR part 266 subpart P, is the nationwide ban on sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals .[7][8]
-
Drug Enforcement Administration (DEA): Sotalol is not classified as a federally controlled substance and therefore does not have a DEA schedule.[9] Consequently, the specific DEA regulations for the disposal of controlled substances (e.g., the "non-retrievable" standard requiring witnessed destruction) do not apply.
Part 3: Core Disposal Protocol and Workflow
The following protocol provides a systematic approach to managing this compound waste from generation to final disposal.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste.
Procedure:
-
Identify: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure (neat) chemical.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, weigh boats).
-
Contaminated PPE (gloves, bench paper).
-
-
Segregate: Immediately place this compound waste into a dedicated, properly labeled hazardous waste container.
Caption: Decision tree for Sotalol-d6 waste segregation.
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by law and are essential for safety.
Procedure:
-
Select Container: Use a container that is compatible with the waste. For solids, a sealable plastic bag or a wide-mouth plastic jar is suitable. For liquids, use a sealable, leak-proof bottle (plastic is preferred) with a screw-on cap.[12] Ensure the container material will not react with or be degraded by any solvents used in the solution.
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste" .[12] The label must also include:
-
The full chemical name: "this compound Waste"
-
The CAS Number: "1246820-85-8"
-
An accurate description of the contents (e.g., "Solid Sotalol-d6 with contaminated weigh boats" or "Sotalol-d6 in Methanol solution").
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).[12]
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated area before pickup.
Procedure:
-
Designate Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Maintain Closure: Keep the waste container securely closed at all times, except when adding waste.[11] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks.[13]
-
Monitor Volume: Do not overfill containers; leave at least 10% of headspace to allow for expansion.[13]
Caption: Cradle-to-grave disposal workflow for Sotalol-d6.
Step 4: Final Disposal
The final step is the transfer of waste to a licensed disposal facility.
Procedure:
-
Arrange Pickup: Once the container is full or has been in storage for the maximum allowable time (per your institution's policy, typically not exceeding one year), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12]
-
Method of Destruction: The recommended and most common disposal method for pharmaceutical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
Part 4: Spill and Emergency Procedures
Accidents can happen, and a clear plan is essential.
Procedure for Minor Spills (Solid Powder):
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear a respirator, gloves, safety goggles, and a lab coat.
-
Clean Up: Gently sweep or vacuum the powder. AVOID CREATING DUST .[1] If sweeping, lightly dampen the powder with water to minimize airborne particles.
-
Collect Waste: Place all contaminated materials (spilled powder, cleaning materials, contaminated PPE) into a hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area with soap and water.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task; it is a fundamental responsibility of the scientific community. By adhering to this comprehensive protocol—rooted in a clear understanding of the chemical's hazards and the governing regulations—researchers can ensure the safety of their colleagues, protect the environment, and uphold the integrity of their institution. This commitment to responsible cradle-to-grave management is an indispensable component of modern laboratory safety and chemical handling.
References
-
West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Beveridge & Diamond PC. (2019, January 9). EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Retrieved from [Link]
-
Daniels Health. (n.d.). Hazardous Pharmaceutical Waste Defined by RCRA. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Sotalol D6 Hydrochloride. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Regulations.gov. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
NYSDEC - Department of Environmental Conservation. (n.d.). Management Of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Sotalol. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, December 24). Sotalol hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]
-
British Pharmacopoeia. (2019, July 17). Safety data sheet - Sotalol hydrochloride. Retrieved from [Link]
-
DailyMed - NIH. (n.d.). sotalol hydrochloride tablet. Retrieved from [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. fishersci.com [fishersci.com]
- 5. dep.wv.gov [dep.wv.gov]
- 6. pwaste.com [pwaste.com]
- 7. bdlaw.com [bdlaw.com]
- 8. dec.ny.gov [dec.ny.gov]
- 9. DailyMed - sotalol hydrochloride- sotalol hydrochloride tablet [dailymed.nlm.nih.gov]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acewaste.com.au [acewaste.com.au]
Comprehensive Safety and Handling Guide for Sotalol-d6 Hydrochloride
This guide provides essential, immediate safety and logistical information for the handling and disposal of Sotalol-d6 Hydrochloride. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, grounded in established safety protocols and regulatory standards.
Understanding the Compound: Hazard Profile of this compound
This compound is a deuterated analog of Sotalol Hydrochloride, a non-selective beta-adrenergic blocker and a Class III antiarrhythmic agent.[1][2][3] While the deuteration is unlikely to alter the fundamental pharmacological and toxicological properties of the molecule, it is crucial to handle this compound with the same precautions as its non-deuterated counterpart.
Safety Data Sheets (SDS) for Sotalol Hydrochloride indicate that it can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[4][5][6] Prolonged or repeated exposure may cause damage to organs.[4] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory to mitigate these risks.
Key Hazards:
-
Eye Irritation: Can cause serious eye irritation upon contact.[4][5][6][7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6]
-
Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[4]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
The primary goal is to minimize exposure through a combination of engineering controls and appropriate PPE. The Occupational Safety and Health Administration (OSHA) emphasizes a hierarchy of controls, where engineering and administrative controls are the first lines of defense, and PPE is used to supplement these measures.[8][9]
Engineering Controls: Your First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[5] A certified chemical fume hood or a powder containment hood is highly recommended to prevent the inhalation of dust particles.
-
Designated Work Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs.[10] Eating, drinking, smoking, and applying cosmetics should be strictly prohibited in this area.[10]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area.[7]
Personal Protective Equipment (PPE): Essential Barrier Protection
The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves. Consider double-gloving. | To prevent skin contact.[4] Double-gloving is recommended for handling hazardous drugs to minimize contamination.[11] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes.[4] |
| Skin and Body Protection | A lab coat or a disposable gown. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) if handling large quantities or if engineering controls are insufficient. | To prevent inhalation of airborne particles.[5] |
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Safe Handling and Operational Procedures
Adherence to strict operational protocols is paramount to ensuring a safe laboratory environment.
Preparation and Handling
-
Pre-Handling Check: Before handling, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Weighing: Weigh the compound in a fume hood or a balance enclosure to minimize the dispersion of powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Dust Formation: Handle the compound carefully to avoid creating dust.[7][12]
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain and Clean:
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step. All waste must be handled in accordance with local, state, and federal regulations.[13] The U.S. Environmental Protection Agency (EPA) provides comprehensive regulations for hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[14][15][16]
Waste Disposal Workflow
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. DailyMed - SOTALOL- sotalol hydrochloride tablet [dailymed.nlm.nih.gov]
- 3. DailyMed - BETAPACE- sotalol hydrochloride tablet BETAPACE AF- sotalol hydrochloride tablet [dailymed.nlm.nih.gov]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. pppmag.com [pppmag.com]
- 12. kmpharma.in [kmpharma.in]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. epa.gov [epa.gov]
- 15. youtube.com [youtube.com]
- 16. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
